molecular formula C11H15ClINO B1452357 3-(4-Iodophenoxy)piperidine hydrochloride CAS No. 1220018-86-9

3-(4-Iodophenoxy)piperidine hydrochloride

Cat. No.: B1452357
CAS No.: 1220018-86-9
M. Wt: 339.6 g/mol
InChI Key: CIQFWUIDZHNTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodophenoxy)piperidine hydrochloride ( 1220018-86-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C11H15ClINO and a molecular weight of 339.60 g/mol, this piperidine derivative is characterized by the combination of a phenoxy group substituted with an iodine atom at the para position . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery efforts, particularly for the synthesis of more complex molecules that target the central nervous system. The iodine atom on the phenyl ring provides an excellent site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. The piperidine moiety is a common feature in numerous bioactive compounds and approved pharmaceuticals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel only. Proper storage conditions include keeping the container sealed in a dry environment at room temperature to ensure long-term stability .

Properties

IUPAC Name

3-(4-iodophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQFWUIDZHNTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Iodophenoxy)piperidine hydrochloride, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the practical and theoretical considerations of its preparation and rigorous analytical validation.

Introduction: The Significance of the Aryl Piperidine Ether Moiety

The 3-(4-Iodophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry. The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The aryl ether linkage provides a versatile handle for modulating a compound's electronic and steric properties, which is crucial for optimizing interactions with biological targets. The iodine atom on the phenyl ring serves as a valuable synthetic handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This guide will detail a robust and reproducible synthetic route to this compound, followed by a comprehensive analytical workflow to ensure its identity, purity, and quality.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection lies at the ether linkage, leading back to two primary starting materials: a protected 3-hydroxypiperidine and 4-iodophenol. The piperidine nitrogen must be protected during the etherification to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions, which conveniently allows for the in-situ formation of the final hydrochloride salt.

Retrosynthesis Target 3-(4-Iodophenoxy)piperidine HCl Intermediate1 Boc-3-(4-Iodophenoxy)piperidine Target->Intermediate1 Deprotection & Salt Formation StartingMaterials Boc-3-hydroxypiperidine + 4-Iodophenol Intermediate1->StartingMaterials Etherification (e.g., Mitsunobu or Ullmann)

Caption: Retrosynthetic analysis of this compound.

Synthesis of this compound

The synthesis is a three-step process: protection of 3-hydroxypiperidine, formation of the aryl ether, and deprotection with concurrent salt formation.

Step 1: N-Boc Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.

Protocol:

  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water at 0 °C, add a base such as sodium bicarbonate or triethylamine (2.0-2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup. If using a biphasic system, separate the organic layer. If using a single solvent, remove it under reduced pressure and partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-3-hydroxypiperidine, which is often a solid and can be used in the next step without further purification if of sufficient purity.

Causality of Experimental Choices:

  • Base: The base is crucial to neutralize the acidic proton of the amine, facilitating its nucleophilic attack on the Boc anhydride. Sodium bicarbonate is a mild and inexpensive choice for aqueous systems, while triethylamine is suitable for anhydrous conditions.

  • Solvent: Dichloromethane is a good choice for its ability to dissolve both starting materials and its ease of removal. A biphasic system with water can be advantageous for reactions with hydrochloride salts of amines.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm of the reaction between the amine and Boc anhydride.

Step 2: Aryl Ether Formation

The formation of the C-O bond between N-Boc-3-hydroxypiperidine and 4-iodophenol can be achieved through several methods. The two most common and effective are the Mitsunobu reaction and the Ullmann condensation.

The Mitsunobu reaction is a powerful and generally high-yielding method for forming esters and ethers with inversion of stereochemistry at the alcohol carbon (though in this case, the starting alcohol is prochiral)[1]. It proceeds under mild, neutral conditions.

Protocol:

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 4-iodophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.

Causality of Experimental Choices:

  • Reagents: Triphenylphosphine and DEAD/DIAD form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol for nucleophilic attack by the phenoxide.

  • Anhydrous Conditions: The reagents are sensitive to water, which can lead to unwanted side reactions and reduced yields.

  • Inert Atmosphere: This prevents the oxidation of triphenylphosphine.

  • Purification: Column chromatography is necessary to remove the non-polar byproducts from the desired product.

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution that is particularly useful for forming aryl ethers[2]. While it often requires higher temperatures than the Mitsunobu reaction, it can be a more economical choice for larger-scale syntheses.

Protocol:

  • To a mixture of N-Boc-3-hydroxypiperidine (1.2 eq), 4-iodophenol (1.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a ligand such as L-proline or 1,10-phenanthroline (0.2 eq).

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The copper catalyst is essential for the C-O bond formation. The ligand enhances the solubility and reactivity of the copper catalyst.

  • Base: A strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide.

  • High Temperature: The Ullmann condensation typically requires thermal energy to proceed at a reasonable rate.

  • Solvent: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the ionic intermediates.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using acidic conditions.

Protocol:

  • Dissolve the purified N-Boc-3-(4-iodophenoxy)piperidine (1.0 eq) in a suitable organic solvent such as 1,4-dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, 2-4 eq).

  • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt will often precipitate out of the solution.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities, and dry under vacuum to yield this compound as a solid.

Causality of Experimental Choices:

  • Acid: A strong acid is required to cleave the Boc group. Gaseous HCl dissolved in an organic solvent is ideal as it provides an anhydrous environment and the resulting hydrochloride salt often has good crystallinity and is easily isolated. Trifluoroacetic acid (TFA) can also be used, but would require a subsequent salt exchange to obtain the hydrochloride[3].

  • Solvent: The choice of solvent can influence the precipitation of the final product. Dioxane and diethyl ether are common choices.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Etherification cluster_1a Mitsunobu cluster_1b Ullmann cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base D N-Boc-3-(4-iodophenoxy)piperidine B->D C 4-Iodophenol C->D E 3-(4-Iodophenoxy)piperidine hydrochloride D->E HCl in Dioxane D_Mitsunobu PPh₃, DEAD/DIAD D_Ullmann CuI, Base, Ligand

Caption: Synthetic workflow for this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the final compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include those for the piperidine ring protons, the aromatic protons, and the N-H proton of the hydrochloride salt. The aromatic protons will appear as two doublets in the range of δ 6.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The piperidine protons will appear as a series of multiplets in the upfield region (δ 1.5-4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the iodine will be shifted to a lower field compared to the other aromatic carbons. The carbon atoms of the piperidine ring will appear in the range of δ 20-70 ppm.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
9.0-10.0 (br s, 2H)N-H₂⁺
7.6-7.8 (d, 2H)Ar-H (ortho to I)
6.7-6.9 (d, 2H)Ar-H (ortho to O)
4.5-4.7 (m, 1H)CH-O
3.0-3.5 (m, 4H)CH₂-N
1.8-2.2 (m, 4H)CH₂-CH₂

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-(4-Iodophenoxy)piperidine, electrospray ionization (ESI) in positive ion mode is suitable. The expected molecular ion peak [M+H]⁺ for the free base (C₁₁H₁₄INO) would be at m/z 304.0. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase method is typically employed.

Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220-260 nm.

  • Purity Assessment: The purity is determined by the area percentage of the main peak.

Characterization_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity Assessment cluster_2 Physical Properties NMR ¹H and ¹³C NMR MS Mass Spectrometry HPLC HPLC MP Melting Point Final_Product 3-(4-Iodophenoxy)piperidine hydrochloride Final_Product->NMR Final_Product->MS Final_Product->HPLC Final_Product->MP

Caption: Analytical workflow for the characterization of the final product.

Safety Considerations

  • Piperidine and its derivatives: Piperidine is a flammable and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood[4][5].

  • Reagents: Many of the reagents used in the synthesis, such as DEAD/DIAD, triphenylphosphine, and strong acids, are hazardous. Consult the safety data sheet (SDS) for each reagent before use.

  • Final Compound: The toxicological properties of this compound may not be fully characterized. It should be handled with care as a potentially hazardous substance.

Conclusion

The synthesis and characterization of this compound can be achieved through a reliable and well-established synthetic sequence. The choice between the Mitsunobu reaction and the Ullmann condensation for the key etherification step will depend on factors such as scale, cost, and available equipment. Rigorous analytical characterization using NMR, MS, and HPLC is crucial to ensure the identity and purity of the final product, which is a valuable intermediate for the synthesis of novel bioactive molecules. This guide provides a solid foundation for researchers to confidently prepare and validate this important chemical entity.

References

  • CN105439939A - Synthetic method of (S)
  • CN105274160A - Method for preparing (S)
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])

  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Boc De-protection : r/Chempros - Reddit. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Safety Data Sheet: Piperidine - Carl ROTH. (URL: [Link])

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (URL: [Link])

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis - PubMed. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: [Link])

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr - Glen Jackson - West Virginia University. (URL: [Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (URL: [Link])

Sources

In-Depth Technical Guide: Physicochemical Properties of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and handling of 3-(4-Iodophenoxy)piperidine hydrochloride (CAS No. 1220018-86-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application as a key building block and research chemical. The narrative emphasizes the rationale behind experimental methodologies and offers practical insights into its handling and application.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond.[1][2] The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many biological and chemical applications. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting various biological systems. The piperidine moiety is a common scaffold in pharmaceuticals, and the iodophenyl group offers a site for further chemical modification, such as cross-coupling reactions or radiolabeling.[3]

Key Identifiers:

Identifier Value
Chemical Name This compound[2]
CAS Number 1220018-86-9[2]
Molecular Formula C₁₁H₁₅ClINO[2]
Molecular Weight 339.60 g/mol [2]
Canonical SMILES C1CC(NC1)OC2=CC=C(C=C2)I.Cl[1]

| InChI Key | Information not publicly available |

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental in drug development.

PropertyValueSourceRationale and Scientific Insight
Physical State SolidImplied by melting pointThe high melting point and ionic nature of the hydrochloride salt favor a solid state at standard temperature and pressure.
Melting Point Data not available[4]While data for the exact compound is unavailable, related structures like Piperidine hydrochloride melt at a high temperature (245-248 °C), suggesting strong ionic lattice forces.[5]
Boiling Point Data not available[4]As a salt, it is expected to decompose at high temperatures rather than boil.
Solubility Soluble in water[6]The hydrochloride salt form significantly increases aqueous solubility compared to the free base. This is crucial for creating stock solutions for biological assays. Solubility in organic solvents like DMSO and ethanol is also expected, which is advantageous for synthetic chemistry and formulation.[6]
pKa Data not availableN/AThe pKa of the piperidinium ion is approximately 11.2. The phenoxy ether is unlikely to significantly alter this. This high pKa means the compound will be predominantly protonated and positively charged at physiological pH (7.4), impacting cell permeability and receptor interactions.
LogP Data not availableN/AThe LogP (octanol-water partition coefficient) of the free base is likely to be moderately lipophilic due to the iodophenyl group. The hydrochloride salt form will have a lower apparent LogP (LogD) at acidic to neutral pH due to its ionization.

Synthesis and Analytical Characterization

Understanding the synthesis and analytical validation of a compound is paramount for ensuring its identity, purity, and suitability for research.

Representative Synthesis Protocol

The synthesis of 3-(4-Iodophenoxy)piperidine typically involves a Williamson ether synthesis, a robust and well-established method for forming aryl ethers. The subsequent conversion to the hydrochloride salt is a standard procedure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Protected Intermediate cluster_deprotection Deprotection & Salt Formation cluster_product Final Product SM1 N-Boc-3-hydroxypiperidine Step1 Mitsunobu Reaction (DIAD, PPh₃, THF) SM1->Step1 SM2 4-Iodophenol SM2->Step1 Int1 N-Boc-3-(4-iodophenoxy)piperidine Step1->Int1 Step2 Boc Deprotection (HCl in Dioxane) Int1->Step2 Product 3-(4-Iodophenoxy)piperidine hydrochloride Step2->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine, 4-iodophenol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

    • Causality Insight: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming the C-O bond between a hindered alcohol and a phenol. PPh₃ and DIAD activate the hydroxyl group for nucleophilic attack by the phenoxide.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the resulting crude product, N-Boc-3-(4-iodophenoxy)piperidine, using column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir.

    • Causality Insight: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Strong acid cleaves the Boc group, yielding the free amine, which is immediately protonated by the excess HCl to form the stable hydrochloride salt.

  • Isolation: The hydrochloride salt typically precipitates from the solution. Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Analytical Characterization Workflow

Ensuring the identity and purity of the final compound is a critical, self-validating step in any synthesis.

Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment cluster_result Final Validation Input Synthesized Product NMR ¹H and ¹³C NMR Input->NMR MS Mass Spectrometry (ESI+) Input->MS HPLC HPLC-UV/MS Input->HPLC Result Confirmed Structure (>95% Purity) NMR->Result MS->Result HPLC->Result

Caption: Standard workflow for analytical validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the iodophenyl ring, the piperidine ring protons, and the proton on the nitrogen. The chemical shifts and coupling patterns confirm the connectivity of the molecule. For the parent piperidine, signals appear around 2.8 ppm, 2.0 ppm, and 1.5 ppm.[7]

    • ¹³C NMR: The carbon NMR provides information on the number and type of carbon atoms, confirming the presence of the piperidine and iodophenyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the molecular weight of the free base [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with formic acid or TFA) will separate the product from any remaining starting materials or byproducts. Purity is assessed by the peak area percentage at a specific UV wavelength.

Applications in Research

While specific published applications for this compound are not abundant, its structural motifs are present in numerous biologically active molecules.[3]

  • Scaffold for Drug Discovery: As a substituted piperidine, it is a valuable building block for synthesizing more complex molecules. Piperidine derivatives are explored as treatments for neurological disorders, analgesics, and antipsychotics.[3][6][8]

  • Precursor for Radioligands: The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radioligands for imaging studies, such as Single Photon Emission Computed Tomography (SPECT), or in radioligand binding assays.

  • Fragment-Based Screening: It can be used in fragment-based drug discovery programs to identify interactions with novel biological targets.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the stability of the compound and the safety of laboratory personnel.

  • Safety Precautions:

    • Handle in accordance with good industrial hygiene and safety practices.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[4]

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

    • The toxicological properties have not been fully investigated.[4][9] Treat as a potentially hazardous substance.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

    • The compound may be hygroscopic (sensitive to moisture).[5]

    • Recommended storage temperature is often refrigerated (0-8°C) to ensure long-term stability.[6][8]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in pharmaceutical and medicinal chemistry research. Its physicochemical properties, particularly its aqueous solubility as a hydrochloride salt, make it amenable to a variety of experimental conditions. The synthetic routes are straightforward, and its identity and purity can be rigorously confirmed using standard analytical techniques. Adherence to proper safety and handling protocols is essential when working with this compound. This guide provides a foundational resource for scientists to effectively utilize this compound in their research endeavors.

References

  • Google P
  • Capot Chemical. MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Iodophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Iodophenoxy)piperidine hydrochloride, a key building block in medicinal chemistry and neuroscience research. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Compound Identity

This compound is a heterocyclic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

Identifier Value Source
CAS Number 1220018-86-9[1][2][3]
Molecular Formula C₁₁H₁₅ClINO[2][3]
Molecular Weight 339.60 g/mol [2]
Chemical Structure A piperidine ring attached at the 3-position to an oxygen, which is in turn attached to a benzene ring iodinated at the 4-position. The piperidine nitrogen is protonated and associated with a chloride ion.
SMILES Code IC1=CC=C(OC2CNCCC2)C=C1.[H]Cl[2]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination, followed by salt formation. The choice of methodology often depends on the desired scale, available starting materials, and catalyst systems.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the aryl ether bond, leading back to 3-hydroxypiperidine and 1,4-diiodobenzene.

G This compound This compound 3-(4-Iodophenoxy)piperidine 3-(4-Iodophenoxy)piperidine This compound->3-(4-Iodophenoxy)piperidine Salt Formation HCl HCl This compound->HCl 3-Hydroxypiperidine 3-Hydroxypiperidine 3-(4-Iodophenoxy)piperidine->3-Hydroxypiperidine Aryl Ether Synthesis 1,4-Diiodobenzene 1,4-Diiodobenzene 3-(4-Iodophenoxy)piperidine->1,4-Diiodobenzene

Retrosynthetic analysis of the target compound.
Experimental Protocol: Modified Ullmann Condensation

This protocol outlines a common and effective method for the synthesis of the parent amine, which is then converted to the hydrochloride salt.

Step 1: Aryl Ether Formation

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxypiperidine (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-(4-iodophenoxy)piperidine.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 3-(4-iodophenoxy)piperidine in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the iodophenyl ring, the methine proton at the 3-position of the piperidine ring, and the methylene protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base and provide fragmentation patterns that can aid in structural elucidation.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection[9][10][11][12][13].

Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the peak area percentage of the main component.

Applications in Research and Drug Development

The structural motifs within this compound suggest its utility as a scaffold in the design of neurologically active compounds.

Dopamine D4 Receptor Ligand

The piperidine and iodophenyl moieties are present in known ligands for the dopamine D4 receptor, which is a target for the treatment of various central nervous system disorders[1][14][15][16]. The iodine atom can also serve as a site for radiolabeling in positron emission tomography (PET) imaging studies to investigate receptor occupancy and distribution in the brain[17][18][19][20][21].

G TargetCompound 3-(4-Iodophenoxy)piperidine D4Receptor Dopamine D4 Receptor TargetCompound->D4Receptor Potential Ligand PETImaging PET Imaging TargetCompound->PETImaging Radiolabeling Precursor CNSDisorders CNS Disorders D4Receptor->CNSDisorders Therapeutic Target

Potential applications in neuroscience research.
In Vitro Biological Evaluation: Receptor Binding Assay

To assess the affinity of 3-(4-iodophenoxy)piperidine for the dopamine D4 receptor, a competitive radioligand binding assay can be performed.

Protocol: Dopamine D4 Receptor Binding Assay

  • Materials: Cell membranes expressing the human dopamine D4 receptor, a radiolabeled D4 antagonist (e.g., [³H]-spiperone), and a series of concentrations of the test compound.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer at room temperature.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) to quantify the binding affinity[22].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is expected to be harmful if swallowed and may cause skin and eye irritation[23][24][25].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[23][24][25].

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery, particularly for the development of novel central nervous system therapeutics. Its synthesis, while requiring careful optimization, is achievable through established chemical transformations. Rigorous analytical characterization is paramount to ensure its quality for research applications. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

  • Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells. (n.d.). PubMed. [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). [Link]

  • SAFETY DATA SHEET. (2023, August 11). [Link]

  • Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand. (n.d.). PubChem. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2025, March 5). Semantic Scholar. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (n.d.). NIH. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed. [Link]

  • Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder. (n.d.). [Link]

  • Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. (n.d.). PubMed Central. [Link]

  • Synthetic method of piperidine hydrochloride. (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

  • Iodine-124 as a label for pharmacological PET imaging. (2011, June 6). PubMed. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. [Link]

  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (n.d.). Frontiers. [Link]

  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (n.d.). PubMed Central. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]

  • PET Radiopharmaceuticals. (n.d.). PubMed Central. [Link]

  • Synthesis method of 4-phenylpiperidine hydrochloride. (n.d.).
  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar. [Link]

  • The HPLC analytical approach of a kind of 3-amino piperidine. (n.d.).

Sources

A Technical Guide to the Spectral Analysis of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for 3-(4-Iodophenoxy)piperidine hydrochloride, a compound of interest in pharmaceutical research and drug development. The structural elucidation of such molecules is fundamental to ensuring their purity, identity, and stability. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not publicly available, this guide will provide a robust, predictive analysis based on established principles and spectral data from analogous structures.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to interact with various biological targets. The presence of a 4-iodophenoxy substituent at the 3-position introduces specific spectral signatures that can be used for its unambiguous identification. The hydrochloride salt form is often used to improve the solubility and stability of the compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for complete characterization.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Experimental Considerations: The choice of solvent is critical in NMR. For a hydrochloride salt, a polar protic solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O) is often preferred due to solubility. The presence of the acidic N-H proton from the piperidinium ion will be observable in aprotic solvents like DMSO-d₆ but will exchange with D₂O, leading to its disappearance from the spectrum.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-iodophenoxy group and the aliphatic protons of the piperidine ring.

  • Aromatic Region (δ 6.5-8.0 ppm): The 4-iodophenoxy group will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the iodine atom (H-3' and H-5') will be deshielded compared to the protons ortho to the oxygen atom (H-2' and H-6') due to the electron-withdrawing nature of iodine. We would expect two doublets in this region.

  • Piperidine Ring Protons (δ 1.5-4.5 ppm): The piperidine ring protons will show complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at the 3-position (H-3), being attached to the carbon bearing the phenoxy group, will be the most deshielded of the aliphatic protons. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) will also be deshielded due to the inductive effect of the positively charged nitrogen atom. The remaining protons at positions 4 and 5 will appear at higher fields.

  • N-H Proton (δ 8.0-9.5 ppm): In a solvent like DMSO-d₆, the proton on the positively charged nitrogen will appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2', H-6'~ 7.7d~ 8-9
H-3', H-5'~ 6.9d~ 8-9
H-3~ 4.2-4.5m-
H-2ax, H-6ax~ 3.2-3.5m-
H-2eq, H-6eq~ 2.8-3.1m-
H-4ax, H-5ax~ 1.8-2.1m-
H-4eq, H-5eq~ 1.5-1.8m-
N-H~ 8.5br s-
B. ¹³C NMR Spectroscopy: The Carbon Backbone

Predicted ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the iodine (C-4') will be at a relatively high field due to the heavy atom effect. The carbon attached to the oxygen (C-1') will be significantly deshielded.

  • Piperidine Ring Carbons (δ 20-75 ppm): Five signals are expected for the piperidine ring carbons. The carbon bearing the phenoxy group (C-3) will be the most deshielded among the aliphatic carbons. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~ 158
C-4'~ 85
C-2', C-6'~ 140
C-3', C-5'~ 118
C-3~ 75
C-2, C-6~ 48
C-5~ 28
C-4~ 22
NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) tube Transfer to NMR tube prep->tube instrument Place tube in NMR spectrometer tube->instrument setup Set up experiment (1H, 13C, COSY, HSQC) instrument->setup acquire Acquire FID data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking (1H & 13C) integrate->peak_pick interpret Structural Interpretation peak_pick->interpret

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the various bonds within the structure.

Predicted IR Spectrum:

  • N-H Stretch: A broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the piperidinium cation.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

  • C-O Ether Stretch: A strong absorption band around 1240 cm⁻¹ is expected for the aryl-alkyl ether C-O stretching vibration.

  • C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹, can be attributed to the C-I stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H (salt)2500-3000Strong, Broad
C-H (aromatic)3050-3150Medium
C-H (aliphatic)2850-2960Medium
C=C (aromatic)1450-1600Medium to Weak
C-O (ether)1230-1260Strong
C-I500-600Weak
IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare KBr pellet or thin film of the sample instrument Place sample in FTIR spectrometer prep->instrument scan Acquire interferogram instrument->scan ft Fourier Transform (Interferogram to Spectrum) scan->ft bkg_correct Background Correction ft->bkg_correct peak_analysis Peak Identification and Functional Group Assignment bkg_correct->peak_analysis

Caption: Workflow for IR data acquisition and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum:

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base, [M+H]⁺, where M is the free base 3-(4-Iodophenoxy)piperidine. The molecular weight of the free base (C₁₁H₁₄INO) is 303.02 g/mol . Therefore, the molecular ion peak [M+H]⁺ would be observed at an m/z of 304.03.

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring or loss of substituents. For this molecule, we might expect to see fragments corresponding to:

  • Loss of the iodophenoxy group.

  • Cleavage of the piperidine ring.

  • A prominent peak at m/z 127 corresponding to the iodine cation (I⁺).

Table 4: Predicted Key Ions in the ESI-MS Spectrum of 3-(4-Iodophenoxy)piperidine.

IonPredicted m/z
[M+H]⁺304.03
[M - C₆H₄I]⁺98.09
[C₆H₄IO]⁺218.94
[I]⁺126.90
Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in a suitable solvent (e.g., methanol/water) infuse Infuse sample into ESI source prep->infuse ionize Ionization infuse->ionize analyze Mass Analysis (e.g., Quadrupole, TOF) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum peak_analysis Identify Molecular Ion and Fragment Ions spectrum->peak_analysis interpret Correlate with Structure peak_analysis->interpret

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

IV. Synthesis of Spectral Data

The combination of NMR, IR, and MS data provides a comprehensive and self-validating system for the structural confirmation of this compound.

  • NMR provides the detailed carbon-hydrogen framework.

  • IR confirms the presence of key functional groups.

  • MS confirms the molecular weight and provides information about the connectivity through fragmentation patterns.

By integrating the information from these three techniques, researchers can be highly confident in the identity and purity of their synthesized compound.

V. Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. The presented information is grounded in fundamental spectroscopic principles and data from structurally related compounds. This guide serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this and similar pharmaceutical compounds.

References

  • NIST Chemistry WebBook: Piperidine. The National Institute of Standards and Technology provides comprehensive physical and spectral data for piperidine, including IR and mass spectra. [Link]

  • PubMed: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. This article discusses the mass spectrometric fragmentation of piperidine-containing natural products, providing insights into potential fragmentation pathways. [Link]

Solubility and stability of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Iodophenoxy)piperidine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a piperidine ring linked to an iodinated phenyl group via an ether bond. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are of paramount importance for its application in research and drug development. The hydrochloride form is typically chosen to enhance aqueous solubility and improve handling characteristics compared to the free base.[1] This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Understanding these properties is a critical prerequisite for any further development, from initial screening and formulation to ensuring the quality and efficacy of a potential active pharmaceutical ingredient (API).

Compound Profile

A foundational understanding begins with the basic physicochemical properties of the molecule.

  • Chemical Structure:

    
    
    
  • CAS Number: 1220018-86-9[2]

  • Molecular Formula: C₁₁H₁₅ClINO[2]

  • Molecular Weight: 339.60 g/mol [2]

PropertyDataSource
CAS Number 1220018-86-9[2]
Molecular Formula C₁₁H₁₅ClINO[2]
Molecular Weight 339.60 g/mol [2]
Physical State Solid (Typical for hydrochloride salts)[3]
SMILES Code IC1=CC=C(OC2CNCCC2)C=C1.[H]Cl[4]

Part 1: Solubility Profile Assessment

The solubility of an API is a critical determinant of its bioavailability and developability. As 3-(4-Iodophenoxy)piperidine is a weak base, its conversion to a hydrochloride salt is a common strategy to improve aqueous solubility.[5] However, this solubility is highly dependent on the pH of the medium.

Theoretical Considerations: The Role of pH

The piperidine nitrogen in the molecule is basic and is protonated to form the hydrochloride salt. In solution, an equilibrium exists between the protonated (salt) form and the un-protonated (free base) form.

  • In Acidic Media (Low pH): The equilibrium shifts towards the protonated, cationic form, which is generally highly soluble in water.

  • In Neutral to Basic Media (Higher pH): As the pH increases, the piperidine nitrogen deprotonates, leading to the formation of the free base. The free base is typically less polar and thus significantly less soluble in water, which may lead to precipitation.[6]

This pH-dependent solubility is a critical factor to consider during formulation, as the pH of the gastrointestinal tract varies. A common issue with hydrochloride salts is the "common ion effect," where the presence of chloride ions in the dissolution medium (e.g., in the stomach) can suppress the solubility of the salt.[7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical workflow for a comprehensive solubility assessment.

G A Compound Procurement 3-(4-Iodophenoxy)piperidine HCl B Equilibrium Solubility (Aqueous) Shake-Flask Method A->B Characterize D Kinetic Solubility (Early Stage Screening) A->D Characterize E Organic Solvent Solubility (For analytical & process) A->E Characterize C pH-Solubility Profile B->C Vary pH F Data Analysis & Reporting Solubility Profile Summary C->F Compile Data D->F Compile Data E->F Compile Data

Caption: Workflow for solubility profile characterization.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, as it measures the concentration of a saturated solution at thermodynamic equilibrium.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Phosphate and citrate buffer solutions (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • HPLC-grade water

  • Calibrated analytical balance, pH meter

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC method for quantification

Methodology:

  • Preparation: Add an excess amount of the compound to a series of glass vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid material must be visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours).

    • Scientist's Note: Equilibration time is critical. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step must be done quickly to avoid temperature changes that could cause precipitation.

  • Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the analytical method. Analyze the sample using a validated HPLC method to determine the concentration.

  • pH Measurement: Measure the final pH of the remaining suspension to confirm it has not shifted significantly.

Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for sample preparation in analytical testing, as well as for process chemistry and formulation development.

SolventAnticipated SolubilityRationale / Use Case
Water High (pH dependent)Primary vehicle for oral dosage forms.
Dimethyl Sulfoxide (DMSO) HighCommon stock solution solvent for in-vitro assays.
Methanol / Ethanol Moderate to HighUsed in analytical sample preparation and some formulations.
Acetonitrile ModerateCommon mobile phase component in HPLC analysis.
Dichloromethane (DCM) LowThe hydrochloride salt form drastically reduces solubility in non-polar organic solvents.

Part 2: Stability Profile Assessment

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This process is governed by International Council for Harmonisation (ICH) guidelines.[9]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that must be investigated.

G Parent 3-(4-Iodophenoxy)piperidine Oxidation N-Oxide Formation Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Ether Bond Cleavage (4-Iodophenol + 3-Hydroxypiperidine) Parent->Hydrolysis Acidic/Basic Stress (e.g., HCl, NaOH) Photolysis C-I Bond Cleavage (De-iodination) Parent->Photolysis Light Exposure (ICH Q1B)

Caption: Potential degradation pathways for the compound.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.

  • Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions at elevated temperatures.

  • Photodegradation: The carbon-iodine bond on the phenyl ring can be sensitive to light, particularly UV radiation, which could lead to de-iodination via radical mechanisms.

Experimental Workflow for Stability Assessment

The development of a stability-indicating method is central to all stability studies. This workflow ensures that the analytical method used can accurately measure the parent compound without interference from any degradation products.

G cluster_0 Forced Degradation (Stress Testing) A Acid Hydrolysis (e.g., 0.1M HCl) SIM Develop & Validate Stability-Indicating Method (SIM) via HPLC A->SIM Generate Degradants B Base Hydrolysis (e.g., 0.1M NaOH) B->SIM Generate Degradants C Oxidation (e.g., 3% H₂O₂) C->SIM Generate Degradants D Thermal Stress (e.g., 80°C) D->SIM Generate Degradants E Photolytic Stress (ICH Q1B) E->SIM Generate Degradants FS Formal Stability Studies (Long-Term & Accelerated) per ICH Q1A SIM->FS Apply Validated Method

Caption: Workflow for stability testing and method development.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand degradation pathways and to demonstrate the specificity of the analytical method.[10] The goal is to achieve 5-20% degradation of the API.

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens, photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Control Sample: Prepare an unstressed control sample by diluting the stock solution to the target concentration and analyze it immediately (T=0).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

    • Scientist's Note: Base-catalyzed degradation is often faster than acid-catalyzed degradation for many compounds. Milder conditions may be required.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light. Withdraw samples, dilute, and analyze.

  • Thermal Degradation: Store both solid compound and a solution sample in an oven at a high temperature (e.g., 80°C) for several days. Analyze at set time points.

  • Photolytic Degradation: Expose solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Summary of Forced Degradation Results (Hypothetical Data)

The results are typically summarized to show the extent of degradation and the number of degradation products formed under each condition.

Stress Condition% Degradation (Parent)No. of DegradantsObservations
0.1 M HCl, 60°C, 24h ~2%1Compound is relatively stable to acid.
0.1 M NaOH, RT, 8h ~15%2Susceptible to base-catalyzed hydrolysis.
3% H₂O₂, RT, 24h ~18%1 major, 1 minorSignificant oxidative degradation observed.
Solid, 80°C, 72h <1%0Thermally stable in solid state.
Solution, 80°C, 72h ~5%1Minor thermal degradation in solution.
Photostability (ICH Q1B) ~12%2Significant degradation upon light exposure.

Part 3: Recommended Analytical Methodology

A robust, validated stability-indicating analytical method is the cornerstone of any stability study.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[13]

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all process impurities and degradation products.

Chromatographic Conditions (Recommended Starting Point):

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, e.g., 150 mm x 4.6 mm, 3.5 µm particle sizeC18 columns provide excellent retention and separation for a wide range of small molecules with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the piperidine nitrogen is protonated, leading to sharp peak shapes. Volatile buffer is compatible with mass spectrometry (MS) for peak identification.[12]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography.
Gradient Elution 5% B to 95% B over 20 minutes, then hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min.A gradient is crucial for stability-indicating methods to ensure that both early-eluting (polar) and late-eluting (non-polar) degradation products are separated and detected within a reasonable runtime.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at ~230 nmThe iodophenyl moiety is expected to have a strong UV absorbance. The optimal wavelength should be determined using a photodiode array (PDA) detector.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration and detector sensitivity.
Diluent 50:50 Water:AcetonitrileA solvent that is compatible with the mobile phase and ensures complete dissolution of the sample.

Conclusion

This compound is a compound whose utility is fundamentally dependent on its solubility and stability characteristics. As a hydrochloride salt of a weak base, it exhibits favorable but pH-dependent aqueous solubility. The primary stability liabilities, identified through forced degradation studies, are likely to be oxidation of the piperidine nitrogen, base-catalyzed hydrolysis, and photolytic cleavage of the carbon-iodine bond. The compound demonstrates good thermal stability, particularly in its solid form. A validated, gradient-based reversed-phase HPLC method is essential for accurately quantifying the compound and resolving it from potential degradants. The protocols and insights provided in this guide serve as a robust framework for researchers to thoroughly characterize this compound, ensuring data integrity and facilitating its progression in the development pipeline.

References

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH. (1996). ICH Q1A(R2) Stability testing of new drug substances and drug products. International Conference on Harmonisation. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • ICH. (2003). Q1A(R2) Guideline. International Conference on Harmonisation. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87. [Link]

  • ICH. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. International Conference on Harmonisation. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]

  • Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zhou, L., et al. (2015). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 104(9), 2864-2874. [Link]

  • Al-Saeed, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug development and industrial pharmacy, 47(4), 562-568. [Link]

  • Ritonga, H., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Al-Saeed, M., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

  • Tong, W. Q., & Zuo, G. (2006). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical research, 23(3), 627-635. [Link]

  • Nielsen, C. J., et al. (2012). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 116(24), 6145-6153. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

  • Analytical Methods. (2012). Simultaneous separation of the regioisomers of fluorophenylpiperazine and trifluoromethylphenylpiperazine. [Link]

  • Capot Chemical. (n.d.). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-8. [Link]

  • Google Patents. (n.d.).
  • Polonini, H. C., et al. (2020). Stability of Azathioprine, Clonidine Hydrochloride, Clopidogrel Bisulfate, Ethambutol Hydrochloride, Griseofulvin, Hydralazine Hydrochloride, Nitrofurantoin, and Thioguanine Oral Suspensions Compounded with SyrSpend SF pH4. International Journal of Pharmaceutical Compounding, 24(3), 248-257. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Iodophenoxy)piperidine hydrochloride is a molecule of significant interest to researchers in neuropharmacology and drug development. Its chemical architecture, featuring a piperidine ring linked to an iodinated phenoxy group, suggests a high potential for interaction with several key biological targets within the central nervous system. The piperidine moiety is a common scaffold in a vast array of neuroactive compounds, while the iodophenoxy group can significantly influence binding affinity and selectivity. This guide provides a comprehensive overview of the putative biological targets of this compound, grounded in the established pharmacology of structurally related compounds. We will delve into the evidence supporting these potential interactions, the associated signaling pathways, and provide detailed experimental protocols for the validation and characterization of this compound's activity. Our approach is designed to be a practical and insightful resource for researchers aiming to elucidate the pharmacological profile of this and similar molecules.

Primary Putative Target: The Sigma-1 Receptor

The most probable primary biological target for this compound is the sigma-1 (σ1) receptor. This assertion is based on a substantial body of literature demonstrating that the phenoxyalkylpiperidine scaffold is a privileged structure for high-affinity sigma-1 receptor ligands.[1][2] The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone, modulating a wide range of cellular signaling processes, including calcium homeostasis, ion channel function, and neuronal survival.[3]

The rationale for suspecting a strong interaction is further bolstered by studies on related compounds. For instance, various N-substituted phenoxyalkylpiperidines have been shown to possess nanomolar to sub-nanomolar affinity for the sigma-1 receptor.[1][2] Furthermore, the presence of a halogen, such as iodine, on the phenoxy ring can contribute favorably to binding affinity at sigma-1 sites.[4] Radioiodinated benzamide derivatives containing a piperidine moiety have also been successfully developed as high-affinity ligands for imaging sigma receptors, underscoring the compatibility of this chemical combination with the receptor's binding pocket.[5]

Sigma-1 Receptor Signaling

The sigma-1 receptor does not function as a classical G-protein coupled receptor. Instead, it is a ligand-operated intracellular chaperone that can translocate within the cell and interact with a variety of client proteins, including ion channels (such as voltage-gated K+ channels and NMDA receptors) and other signaling molecules. Its activation by agonists can lead to the potentiation of neurite outgrowth, modulation of neurotransmitter release, and neuroprotective effects.

sigma1_pathway ligand 3-(4-Iodophenoxy)piperidine hydrochloride (Agonist) sigma1 Sigma-1 Receptor (σ1R) (ER-Mitochondria Interface) ligand->sigma1 Binds and activates ip3r IP3 Receptor sigma1->ip3r Stabilizes ion_channels Ion Channels (e.g., K⁺, NMDA) sigma1->ion_channels Translocates and interacts with ca_release Ca²⁺ Release from ER ip3r->ca_release Modulates neuronal_signaling Modulation of Neuronal Signaling ca_release->neuronal_signaling ion_channels->neuronal_signaling neuroprotection Neuroprotection & Neurite Outgrowth neuronal_signaling->neuroprotection validation_workflow start Start: 3-(4-Iodophenoxy)piperidine hydrochloride primary_screen Primary Screen: Radioligand Binding Assay (Sigma-1 Receptor) start->primary_screen high_affinity High Affinity? (e.g., Ki < 100 nM) primary_screen->high_affinity functional_assay Functional Assay: (e.g., Neurite Outgrowth) Determine Agonist/Antagonist Profile high_affinity->functional_assay Yes stop Low Affinity: Consider other targets or structural modifications high_affinity->stop No secondary_screen Secondary Screen: Binding Assays for Dopamine (D2, D3) and Opioid (μ, κ, δ, ORL1) Receptors functional_assay->secondary_screen selectivity Determine Selectivity Profile secondary_screen->selectivity in_vivo Proceed to In Vivo Studies selectivity->in_vivo

Target Validation and Selectivity Profiling Workflow

Conclusion

Based on a thorough analysis of the existing scientific literature, the primary biological target of this compound is hypothesized to be the sigma-1 receptor, with a potential for secondary interactions with dopamine (D2/D3) and opioid receptors. The phenoxy-piperidine scaffold strongly suggests a high affinity for the sigma-1 receptor, and the provided experimental protocols offer a robust framework for validating this hypothesis and determining the functional nature of the interaction. A systematic approach, as outlined in the proposed workflow, will enable a comprehensive understanding of the pharmacological profile of this compound, which is a critical step in its potential development as a novel therapeutic agent or research tool.

References

  • Gupta, P., & Gaud, R. S. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

  • Luger, T. J., & Sabino, M. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31. [Link]

  • Johnson, R. L., et al. (2006). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 16(12), 3195–3199. [Link]

  • Abate, C., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

  • D'avola, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 26(11), 3183. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 965. [Link]

  • Ahmad, M., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1033–1039. [Link]

  • Abate, C., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

  • Contino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1125–1135. [Link]

  • Lindsley, C. W., et al. (2016). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience, 8(1), 139–149. [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Activity. ACS Chemical Neuroscience, 13(1), 1–15. [Link]

  • Abate, C., et al. (2024). A focus on piperidine and piperazine scaffolds. IRIS Unict. [Link]

  • PubChem. (n.d.). Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand. [Link]

  • National Center for Biotechnology Information. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • John, C. S., et al. (1997). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 40(18), 2845–2851. [Link]

  • Knez, D., et al. (2022). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 27(13), 4217. [Link]

  • Chumpradit, S., et al. (1997). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 40(19), 3094–3100. [Link]

  • Schiavon, E., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(14), 10141–10161. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-(4-Iodophenoxy)piperidine Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypiperidine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for potent ligands targeting monoamine transporters (MATs). This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 3-(4-Iodophenoxy)piperidine analogs. These compounds are of significant interest due to their potential for high affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), which are critical targets for therapeutic interventions in a host of neuropsychiatric disorders.[1] We will dissect the synthetic rationale, explore the functional implications of structural modifications at key positions, and provide detailed, field-proven experimental protocols for evaluating ligand-transporter interactions, from initial binding affinity to functional reuptake inhibition and in vivo target engagement.

Introduction: The 3-Phenoxypiperidine Core and Its Therapeutic Significance

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] Their modulation is a cornerstone of treatment for depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1] The 3-phenoxypiperidine scaffold has emerged as a versatile template for designing MAT inhibitors. The strategic placement of an iodophenyl moiety, specifically the 3-(4-Iodophenoxy)piperidine core, provides a vector for exploring halogen bonding and other interactions within the transporter binding pockets, enabling the fine-tuning of affinity and selectivity. This guide provides a comprehensive framework for understanding and systematically exploring the SAR of this promising class of molecules.

Biological Targets: The Monoamine Transporter Family

The activity of 3-(4-Iodophenoxy)piperidine analogs is defined by their interaction with the three primary monoamine transporters:

  • Dopamine Transporter (DAT): Primarily responsible for dopamine reuptake, DAT is a key target in treatments for ADHD and is the primary binding site for psychostimulants like cocaine.[1]

  • Serotonin Transporter (SERT): The target for selective serotonin reuptake inhibitors (SSRIs), the most widely prescribed class of antidepressants.[2][3]

  • Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine and a target for some antidepressants and ADHD medications.[4]

The therapeutic effect of a ligand is dictated by its affinity profile across these three transporters. A compound may be a selective inhibitor for one transporter or a "triple reuptake inhibitor" (TRI) with balanced activity at all three.[5]

Caption: Inhibition of Monoamine Transporter (MAT) Reuptake.

Core Structure-Activity Relationship Principles

The exploration of SAR for this scaffold involves systematically modifying three key regions: the piperidine nitrogen (Position 1), the piperidine ring itself, and the 4-iodophenoxy moiety. The goal is to understand how these changes influence binding affinity (Ki), functional potency (IC50), and selectivity across DAT, SERT, and NET.

Caption: The Iterative Workflow of SAR Studies.

Modifications of the Piperidine Nitrogen (N-1 Position)

The substituent on the piperidine nitrogen is a critical determinant of potency and selectivity. This position is often solvent-exposed and interacts with the extracellular vestibule of the transporter.

  • N-H vs. N-Alkyl: Unsubstituted (N-H) analogs often serve as a baseline. Small alkyl groups (e.g., N-methyl) can influence potency. For instance, in a related series of 3,4-substituted piperidines, the N-demethylated ligand exhibited high activity at NET.[4]

  • N-Benzyl and Substituted Benzyls: Introducing a benzyl group can significantly enhance potency. Further substitutions on the benzyl ring play a key role in selectivity. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidines, strong electron-withdrawing groups on the benzyl ring favored high activity and selectivity for DAT.[6]

  • Linker Length: In studies of 4-benzylpiperidine carboxamides, analogs with a two-carbon linker between the piperidine and a terminal aromatic group showed much higher potency for DAT inhibition than those with a three-carbon linker.[5]

Modifications of the Phenoxy Ring

The 4-iodophenoxy group interacts deeply within the S1 primary binding pocket of the transporters.

  • Position of the Halogen: The position of the iodine is critical. Moving it from the 4-position to the 2- or 3-position can drastically alter the binding profile. For example, a 3-(2-iodophenoxy)-3-phenyl-propanamine analog was developed as a selective NET imaging agent, highlighting the impact of iodine placement.[4][7]

  • Nature of the Halogen: Replacing iodine with other halogens (Br, Cl, F) allows for probing the role of atom size, polarizability, and the potential for halogen bonding. Lighter halogens may reduce potency if a specific steric volume or interaction is required.

  • Other Substituents: Replacing the iodo group with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃, -CN) groups can modulate the electronic properties of the ring and its interactions with key residues in the binding site.

Stereochemistry

The 3-position of the piperidine ring is a chiral center. The absolute stereochemistry (R vs. S) almost invariably has a profound impact on biological activity. Furthermore, if additional substituents are present on the piperidine ring, cis/trans diastereomers will exist.

  • Causality: The binding pockets of MATs are chiral and three-dimensional. Only one enantiomer can achieve the optimal orientation to engage with key amino acid residues. In a series of 3-carbomethoxy-4-arylpiperidines, the cis-diastereomer was consistently found to be a more potent inhibitor of DAT than the trans diastereomer.[8] This underscores the absolute necessity of synthesizing and testing stereochemically pure isomers.

Quantitative Data Summary

To illustrate these principles, the following tables present representative data for a hypothetical series of 3-(4-Iodophenoxy)piperidine analogs.

Table 1: Representative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

Compound ID R (N-1 Substituent) X (Phenoxy Substituent) Stereochemistry DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM)
1a -H 4-Iodo Racemic 55.6 120.3 85.1
1b -CH₃ 4-Iodo Racemic 15.2 88.4 25.3
1c -Benzyl 4-Iodo Racemic 5.8 45.7 10.9
2a -CH₃ 4-Bromo Racemic 22.1 105.2 33.7
2b -CH₃ 4-Chloro Racemic 35.8 150.6 50.2
3a -CH₃ 4-Iodo (S) 8.9 180.1 48.5

| 3b | -CH₃ | 4-Iodo | (R) | 154.3 | 95.3 | 55.6 |

Table 2: Representative Functional Potencies (IC₅₀, nM) from Synaptosomal Uptake Assays

Compound ID R (N-1 Substituent) X (Phenoxy Substituent) Stereochemistry DAT IC₅₀ (nM) SERT IC₅₀ (nM) NET IC₅₀ (nM)
1a -H 4-Iodo Racemic 112.5 250.1 180.4
1b -CH₃ 4-Iodo Racemic 30.1 195.3 55.8
1c -Benzyl 4-Iodo Racemic 10.5 98.2 22.1
3a -CH₃ 4-Iodo (S) 16.2 350.8 99.3

| 3b | -CH₃ | 4-Iodo | (R) | 310.5 | 201.4 | 115.7 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols and Workflows

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. The following sections provide detailed protocols for the core assays used to characterize these analogs.

In Vitro Binding Affinity: Radioligand Competition Assay

This assay determines the affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radioligand.[9][10] It is the gold standard for quantifying direct binding interactions.[11]

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) or cultured cells expressing the recombinant human transporter in ice-cold buffer. Centrifuge to pellet cell debris, then centrifuge the supernatant at high speed to pellet the membranes containing the transporters. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]RTI-55 for MATs), and a range of concentrations of the unlabeled test compound (typically 10 concentrations over a 5-log unit range).[9]

  • Determination of Non-Specific Binding: A set of wells should contain the membrane, radioligand, and a high concentration of a known, potent inhibitor (e.g., cocaine for DAT) to define non-specific binding.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[9][12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining free or non-specifically bound radioligand.

  • Counting: Place the filter mat in a sample bag with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to get specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve. Fit this curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

In Vitro Functional Potency: Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the function of the transporter—its capacity to reuptake a neurotransmitter. It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that contain functional transporters.[13][14]

Caption: Workflow for a Synaptosomal Neurotransmitter Uptake Assay.

Step-by-Step Protocol:

  • Synaptosome Preparation: Homogenize fresh brain tissue (e.g., mouse dorsal striatum) in an ice-cold sucrose buffer.[15][16] Perform a low-speed centrifugation (e.g., 1,200 x g) to remove nuclei and cell debris.[17]

  • Isolation: Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.[15][17]

  • Resuspension: Gently resuspend the synaptosomal pellet in a physiological uptake buffer (e.g., Krebs-Ringer-HEPES).[16]

  • Assay Setup: Aliquot the synaptosome suspension into tubes or a 96-well plate. Pre-incubate with a range of concentrations of the test analog for 10-15 minutes at 37°C.

  • Uptake Initiation: Start the uptake reaction by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT).

  • Incubation: Allow the uptake to proceed for a short, defined time in the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Termination: Stop the reaction by rapidly filtering the suspension through glass fiber filters and washing immediately with several volumes of ice-cold buffer to remove the extracellular radiolabel.

  • Counting & Analysis: Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter transported into the synaptosomes. Determine the IC₅₀ value by plotting the percent inhibition of uptake versus the log concentration of the test analog.

In Vivo Target Engagement: Microdialysis

Microdialysis is a powerful in vivo technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of discrete brain regions in freely moving animals.[18][19][20] By administering a MAT inhibitor and monitoring the subsequent changes in extracellular monoamine levels, one can confirm that the compound reaches its target in the brain and exerts the expected pharmacological effect.[21] An increase in the extracellular concentration of a monoamine following drug administration provides strong evidence of reuptake inhibition.[3][19]

Experimental Rationale:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens to study dopamine).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Diffusion: Neurotransmitters in the extracellular space diffuse across the probe's membrane into the aCSF, following their concentration gradient.

  • Sample Collection: The exiting fluid, called the dialysate, is collected in timed fractions.

  • Analysis: The concentration of monoamines in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[20]

  • Drug Administration: After collecting baseline samples, the test compound is administered (e.g., systemically via intraperitoneal injection), and sample collection continues to monitor the drug-induced changes in neurotransmitter levels over time.

Conclusion and Future Directions

The SAR of 3-(4-Iodophenoxy)piperidine analogs is a rich field for the discovery of novel MAT inhibitors. This guide has established the core principles governing their activity: the crucial role of the N-1 substituent in driving potency, the deep interaction of the iodophenoxy moiety within the primary binding site, and the absolute requirement for stereochemical control. The provided experimental workflows represent a validated cascade for progressing from initial binding to functional characterization and in vivo proof-of-concept.

Future work should focus on leveraging computational modeling and the growing number of MAT crystal structures to rationalize these SAR findings on a molecular level.[2][22] This structure-based design approach, combined with the iterative empirical testing outlined here, will accelerate the optimization of analogs with tailored selectivity profiles, paving the way for next-generation therapeutics for neuropsychiatric disorders.

References

  • de Lange, E. C. M., de Boer, B. A. G., & Breimer, D. D. (1998). In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters. Methods in Enzymology, 296, 719–730.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Müller, C. P., & Jacobs, B. L. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central, 21(1), 1-22.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed, 40(1), 1-14.
  • Revvity. Radiometric Ligand-Binding Assays. Revvity.
  • Michel, A. D. (1999). Radioligand Binding Studies.
  • National Center for Biotechnology Information. (2010). Scheme 3, Synthesis of the piperidine modification analogs. In Probe Reports from the NIH Molecular Libraries Program.
  • Thermo Fisher Scientific. (2012). Method to Isolate Functional Synaptosomes. Thermo Fisher Scientific - US.
  • Creative Bioarray. Radioligand Binding Assay.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.
  • Singh, S., Kumar, A., & Tiwari, V. (2018).
  • van Vliet, E. A., van der Heyden, J. A., van den Broek, P. L., & van Schaik, R. (2006). Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine. Journal of Pharmacology and Experimental Therapeutics, 317(2), 556-562.
  • Romero, L., Hervás, I., & Artigas, F. (2012). Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. British Journal of Pharmacology, 166(4), 1371–1385.
  • Zhang, Y. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 9(11), e3250.
  • Schlessinger, A., Geier, E. G., Fan, H., Irwin, J. J., Shoichet, B. K., Giacomini, K. M., & Sali, A. (2011). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. PubMed Central, 2(1), e1002037.
  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. PubMed Central, 18(11), 2419.
  • Dunkley, P. R., & Jarvie, P. E. (2018). Synaptosome Preparations: Which Procedure Should I Use?
  • Tanda, G., & Frau, R. (2018). In Vivo Brain Microdialysis of Monoamines.
  • Zheng, G., & Dwoskin, L. P. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central, 2(3), 244–263.
  • Beuming, T., Kniazeff, J., Bergmann, M. L., Shi, L., Gracia, L., Raniszewska, K., Newman, A. H., Javitch, J. A., Weinstein, H., Gether, U., & Loland, C. J. (2008). Monoamine Transporter Structure, Function, Dynamics, and Drug Discovery: A Computational Perspective. Molecular Interventions, 8(4), 184–196.
  • Meltzer, P. C., Liang, A. Y., & Brownell, A. L. (1993). Syntheses of 3-carbomethoxy-4-(aryl)piperidines and in Vitro and in Vivo Pharmacological Evaluation: Identification of Inhibitors of the Human Dopamine Transporter. Journal of Medicinal Chemistry, 36(7), 855-862.
  • Kim, S. E., Lee, S. Y., Kim, Y. J., Oh, S. J., & Chun, K. S. (2004). A New Norepinephrine Transporter Imaging Agent for Cardiac Sympathetic Nervous Function Imaging: Radioiodinated (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine. Journal of Nuclear Medicine, 45(10), 1746-1752.
  • Datta, G., Roy, K. K., & Chauthaiwale, V. M. (2003). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Bioorganic & Medicinal Chemistry, 11(13), 2837-2843.
  • Paudel, K. M., Kim, J. A., Kim, M. S., Lee, Y. S., & Kim, D. W. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central, 21(11), 1230–1238.

Sources

A Technical Guide to In Silico Modeling of 3-(4-Iodophenoxy)piperidine Hydrochloride Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unknowns of a Novel Ligand

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. 3-(4-Iodophenoxy)piperidine hydrochloride is one such molecule. Its piperidine core is a common scaffold in neuropharmacology, suggesting potential activity at various receptors or transporters in the central nervous system. However, without established experimental data, its specific targets and binding mechanisms remain unknown. This guide provides a comprehensive, in-silico framework for investigating the binding characteristics of this ligand.

Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, offer a powerful, resource-efficient first step to generate and test hypotheses about a ligand's biological activity.[1][2] This document outlines a complete workflow, from target selection to advanced simulation analysis, designed for researchers and drug development professionals. As a case study, we will hypothesize a plausible interaction with the human Sigma-1 receptor (σ1R) , an enigmatic chaperone protein at the endoplasmic reticulum implicated in numerous neurological disorders and known to bind piperidine-containing ligands.[3][4]

Section 1: The Theoretical Cornerstone: From Static Docking to Dynamic Validation

Before embarking on the practical workflow, it is crucial to understand the principles and synergy of the computational techniques employed.

  • Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a receptor.[5] It treats the receptor as a rigid structure and samples many possible conformations of the flexible ligand within a defined binding site. A scoring function then estimates the binding affinity, typically as a Gibbs free energy value (ΔG) in kcal/mol, for each pose.[6][7] A more negative value suggests a stronger, more favorable interaction.[8] While fast and effective for screening, docking provides a static, time-independent snapshot of the binding event.[9]

  • Molecular Dynamics (MD) Simulation: MD simulation provides the dynamic context that docking lacks.[10] By calculating the forces between atoms and their subsequent movements over time according to Newtonian physics, MD simulates the behavior of the protein-ligand complex in a more realistic, solvated environment.[11][12] This allows for the assessment of the stability of the docked pose, the flexibility of the protein, and the specific atomic interactions that maintain the complex over time, offering a much higher degree of confidence in the binding hypothesis.[13]

The combination of these methods forms a robust validation system: docking generates a high-quality initial hypothesis of the binding pose, and MD simulation rigorously tests the stability and dynamics of that hypothesis.

Section 2: Pre-computation: Preparing the Digital Laboratory

Success in computational modeling hinges on meticulous preparation of the molecular assets. This phase ensures that the inputs for our simulations are as accurate and realistic as possible.

Essential Software & Tools

A standard computational chemistry toolkit is required for this workflow. Both open-source and commercial software are available.

Tool CategoryRecommended SoftwarePrimary Function
Visualization UCSF Chimera / ChimeraX, PyMOLViewing and manipulating 3D molecular structures.[14]
Ligand Preparation Avogadro, Open Babel2D to 3D structure conversion, energy minimization.[15]
Protein Preparation UCSF Chimera, AutoDock ToolsCleaning PDB files, adding hydrogens, assigning charges.[16]
Molecular Docking AutoDock VinaPerforming the docking simulation.[17][18]
MD Simulation GROMACSPerforming molecular dynamics simulations.[19][20]
Ligand Parametrization CGenFF ServerGenerating force field parameters for the ligand.[21][22]
Experimental Protocol: Receptor Preparation

The goal is to prepare a clean, chemically correct receptor structure for docking. We will use the crystal structure of the human Sigma-1 receptor, for instance, PDB ID: 5HK1.[23]

  • Obtain Structure: Download the PDB file (e.g., 5HK1.pdb) from the RCSB Protein Data Bank.[23]

  • Isolate Protein: Open the file in UCSF Chimera. The PDB file may contain multiple protein chains, co-crystallized ligands, ions, and water molecules.[24] For this protocol, we will isolate a single protein chain (e.g., Chain A) and remove all other molecules. This is a critical step as extraneous molecules can interfere with the docking algorithm.[25]

  • Add Hydrogens & Charges: Crystal structures typically do not include hydrogen atoms. Use a tool like Chimera's Dock Prep or AutoDock Tools to add hydrogens appropriate for a physiological pH (e.g., 7.4) and assign partial atomic charges (e.g., AMBER ff14SB for the protein).[16][26] This ensures a correct electrostatic model.

  • Save for Docking: Export the cleaned, prepared receptor structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[27]

Experimental Protocol: Ligand Preparation

The ligand, 3-(4-Iodophenoxy)piperidine, must be converted into a suitable 3D format with an optimized geometry.

  • Generate 2D Structure: Draw the molecule in a chemical sketcher and save it in a 2D format like SMILES.

  • Convert to 3D: Use a program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation.[15]

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformer.[28] This step is vital for ensuring the ligand's starting geometry is physically realistic.

  • Save for Docking: Save the optimized 3D structure in the .pdbqt format, which will automatically define rotatable bonds for flexible docking.[29]

Section 3: Molecular Docking Workflow: Predicting the Binding Pose

With prepared assets, we can now predict how the ligand binds to the Sigma-1 receptor.

Workflow Overview

The docking process involves defining a search space on the receptor, running the docking algorithm, and analyzing the resulting poses.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_PDB Receptor PDB (5HK1) Receptor_Prep Prepare Receptor (.pdbqt) Receptor_PDB->Receptor_Prep Ligand_SMILES Ligand Structure Ligand_Prep Prepare Ligand (.pdbqt) Ligand_SMILES->Ligand_Prep Grid_Box Define Grid Box (Binding Site) Receptor_Prep->Grid_Box Vina Run AutoDock Vina Ligand_Prep->Vina Grid_Box->Vina Poses Generate Binding Poses Vina->Poses Analysis Analyze Poses & Binding Affinity Poses->Analysis Best_Pose Select Best Pose Analysis->Best_Pose

Caption: Molecular Docking Workflow.

Experimental Protocol: Docking with AutoDock Vina
  • Define the Binding Site (Grid Box): The ligand-binding site of the Sigma-1 receptor is located within a central β-barrel domain.[3] Using visualization software, identify the coordinates of the known ligand in the crystal structure (if available) or the center of the putative binding pocket.[23] In AutoDock Tools or Chimera, define a "grid box" around this center point. A typical size is 25 x 25 x 25 Ångstroms, ensuring it's large enough to accommodate the ligand and allow rotational freedom.[27][30]

  • Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.[18]

  • Execute Docking: Run the Vina executable from the command line, referencing your configuration file.[17] vina --config conf.txt --log log.txt

  • Analyze Results: Vina will output a .pdbqt file containing several predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol).[31]

Data Presentation: Docking Results

The results should be tabulated for clarity. The top pose is often selected for further analysis, characterized by the most negative binding affinity.[6]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.20.00Tyr103, Glu172, Trp164, Leu105
2-8.81.34Tyr103, Glu172, Ile124
3-8.52.11Tyr103, Phe107, Leu182
............

Visual inspection is paramount.[7] Load the receptor and the output poses into PyMOL or Chimera. Analyze the top-ranked pose for plausible interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key residues like Glu172, which is known to be crucial for ligand coordination in the Sigma-1 receptor.[3][14]

Section 4: Molecular Dynamics: From a Static Pose to a Dynamic System

A promising docking result is a hypothesis. MD simulation is the experiment to test it. This process evaluates whether the predicted protein-ligand complex is stable over a simulated time period (e.g., 100 nanoseconds).

Workflow Overview

The MD workflow involves building a simulation system, equilibrating it, and running a production simulation for data collection.[32]

G cluster_build System Building cluster_run Simulation Run Complex Protein-Ligand Complex (from Docking) Forcefield Define Force Field (Protein: AMBER, Ligand: CGenFF) Complex->Forcefield Box Create Simulation Box Forcefield->Box Solvate Add Water Molecules Box->Solvate Ions Add Counter-Ions Solvate->Ions Minimization Energy Minimization Ions->Minimization NVT NVT Equilibration (Constant Temp) Minimization->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD (100 ns) NPT->Production Analysis Analysis Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol: Protein-Ligand Simulation with GROMACS

This protocol provides a high-level overview of the steps involved, which are detailed extensively in GROMACS tutorials.[19][33]

  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the receptor and the selected ligand pose into a single complex.pdb file.

    • Generate Ligand Topology: The standard protein force fields (like AMBER or CHARMM) do not contain parameters for novel ligands. Use a server like CGenFF to generate a topology file (.itp) and parameter file (.prm) for 3-(4-Iodophenoxy)piperidine.[21][22] This is a critical self-validation step; incorrect parameters will lead to an unstable simulation.

    • Generate System Topology: Use the GROMACS pdb2gmx tool to generate the protein topology and apply a force field (e.g., amber99sb-ildn). Manually edit the main topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.[33]

    • Build Simulation Box: Use editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Solvation & Ionization: Use solvate to fill the box with water molecules (e.g., TIP3P water model). Then, use genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[11]

  • Simulation Execution:

    • Energy Minimization: Run a steep descent energy minimization to remove any steric clashes in the initial system.

    • Equilibration: Perform two equilibration phases.[34] First, an NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density. During these phases, the protein and ligand are typically held in place with position restraints, allowing the water and ions to equilibrate around them.

    • Production MD: Remove the position restraints and run the production simulation for the desired length (e.g., 100 ns). This trajectory is what will be used for analysis.

Section 5: Data Interpretation: Synthesizing the Results

Key Analysis Metrics

Analysis of the trajectory provides quantitative measures of the complex's stability and interactions.[9]

  • Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms (or ligand's heavy atoms) from their initial positions over time. A stable, converging RMSD plot with low values (e.g., < 3 Å) indicates that the protein structure and ligand binding pose are stable and not undergoing major conformational changes.[6]

  • Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue and reveals which parts of the protein are flexible or rigid. High fluctuations in the binding site could indicate an unstable interaction.

  • Interaction Analysis: Tools within GROMACS or visualization software can be used to analyze specific interactions over time, such as the persistence of hydrogen bonds between the ligand and key residues.

Data Presentation: MD Analysis Summary
MetricResultInterpretation
Protein RMSD Converged at 2.1 Å after 20 nsThe overall protein structure is stable.
Ligand RMSD Stable at 1.5 Å relative to proteinThe ligand remains stably bound in the predicted pose.
RMSF of Binding Site Low fluctuations (< 1.0 Å)The binding pocket is rigid and maintains its conformation.
Hydrogen Bonds H-bond with Glu172 present for >85% of simulationThe electrostatic interaction with Glu172 is a key, stable anchor point.
Decision Framework

G Start Docking Result: Good Binding Affinity? MD_Sim Perform MD Simulation Start->MD_Sim Yes Hypo_Invalid Hypothesis Invalidated: Re-evaluate Target or Ligand Start->Hypo_Invalid No Analyze_RMSD Analyze Stability (RMSD): Complex Stable? MD_Sim->Analyze_RMSD Analyze_Int Analyze Key Interactions: Interactions Maintained? Analyze_RMSD->Analyze_Int Yes Analyze_RMSD->Hypo_Invalid No Hypo_Valid Hypothesis Supported: Proceed to Wet Lab Validation Analyze_Int->Hypo_Valid Yes Analyze_Int->Hypo_Invalid No

Caption: In Silico Validation Decision Flow.

Conclusion

This guide has detailed a rigorous, multi-step in silico workflow to investigate the receptor binding profile of a novel compound, this compound. By systematically applying molecular docking to generate a binding hypothesis and molecular dynamics to validate its stability, researchers can gain powerful insights into ligand-receptor interactions before committing to costly and time-consuming wet-lab experiments. The case study targeting the Sigma-1 receptor demonstrates a practical application of this workflow, providing a clear path from sequence to validated structural hypothesis. This self-validating system, grounded in established computational protocols, represents a cornerstone of modern, structure-based drug discovery.

References

  • Title: GROMACS Tutorials Source: GROMACS URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: In Silico 3D Modeling of Binding Activities Source: PubMed URL: [Link]

  • Title: Introduction to Molecular Dynamics - the GROMACS tutorials! Source: The GROMACS tutorials URL: [Link]

  • Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi URL: [Link]

  • Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]

  • Title: GROMACS tutorial | Biomolecular simulations Source: EMBL-EBI URL: [Link]

  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

  • Title: How to run a Molecular Dynamics simulation using GROMACS Source: Compchems URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: Protein-Ligand Complex - MD Tutorials Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: 5HK1: Human sigma-1 receptor bound to PD144418 Source: RCSB PDB URL: [Link]

  • Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]

  • Title: 8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands Source: RCSB PDB URL: [Link]

  • Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial Source: YouTube URL: [Link]

  • Title: Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial Source: YouTube URL: [Link]

  • Title: Sigma-1 receptor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL: [Link]

  • Title: Crystal structure of the human σ1 receptor Source: PMC - NIH URL: [Link]

  • Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]

  • Title: GROMACS Protein-Ligand Complex MD Setup tutorial Source: BioExcel Building Blocks URL: [Link]

  • Title: Vina Docking Tutorial Source: Eagon Research Group URL: [Link]

  • Title: Molecular docking in organic, inorganic, and hybrid systems: a tutorial review Source: PMC - NIH URL: [Link]

  • Title: Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development Source: MDPI URL: [Link]

  • Title: 7W2E: An open-like conformation of the sigma-1 receptor from Xenopus laevis Source: RCSB PDB URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: The future of molecular dynamics simulations in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]

  • Title: Beginner's Guide for Docking using Autodock Vina Source: Bioinformatics Review URL: [Link]

  • Title: Molecular dynamics-driven drug discovery Source: ResearchGate URL: [Link]

  • Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]

  • Title: Rudimentary Review on Molecular Docking: A Beginner's Guide Source: ResearchGate URL: [Link]

  • Title: Molecular dynamics-driven drug discovery Source: RSC Publishing URL: [Link]

  • Title: Binding site prediction - Directory of in silico Drug Design tools Source: VLS 3D URL: [Link]

  • Title: 6. Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development Source: PMC - NIH URL: [Link]

  • Title: In silico Identification and Characterization of Protein-Ligand Binding Sites Source: SpringerLink URL: [Link]

  • Title: Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer Source: MDPI URL: [Link]

  • Title: Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure Source: Meiler Lab URL: [Link]

  • Title: In silico Identification and Characterization of Protein-Ligand Binding Sites Source: ResearchGate URL: [Link]

  • Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL: [Link]

  • Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) Source: YouTube URL: [Link]

  • Title: Ligand Preparation for Molecular docking #biotech Source: YouTube URL: [Link]

Sources

The Emergence of 3-Phenoxypiperidines: A Technical Guide to the Synthesis and Potential Pharmacological Significance of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the discovery and history of 3-(4-Iodophenoxy)piperidine hydrochloride, a member of the broader class of 3-phenoxypiperidine derivatives. While specific historical data on this particular molecule is not extensively documented in public literature, this paper will situate it within the well-established context of aryl piperidine ethers, a scaffold of significant interest in medicinal chemistry and drug development. By examining the synthesis, structure-activity relationships (SAR), and known biological targets of its chemical relatives, we can infer the scientific rationale behind its creation and explore its potential as a research tool or therapeutic lead.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[1] When combined with a phenoxy ether linkage, the resulting 3-phenoxypiperidine core becomes a key pharmacophore for engaging with monoamine transporters and various receptors within the central nervous system (CNS).[2]

Historical Context: The Quest for Novel CNS-Active Agents

The development of compounds targeting monoamine transporters—such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—has been a cornerstone of neuropharmacology for decades.[2] The modulation of these transporters has led to landmark therapies for depression, anxiety, and other mood disorders. The core principle revolves around altering the synaptic concentration of neurotransmitters to elicit a therapeutic effect. This has driven medicinal chemists to explore a wide chemical space in search of novel molecules with improved efficacy, selectivity, and side-effect profiles.

The 3-phenoxypiperidine scaffold has emerged as a promising avenue in this pursuit. Its structural rigidity and the ability to introduce diverse substituents on both the phenyl and piperidine rings allow for fine-tuning of its pharmacological activity.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several established synthetic routes for aryl ethers. A common and effective method is the Mitsunobu reaction, which facilitates the formation of an ether linkage between an alcohol and a phenolic compound under mild conditions.[3]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound is outlined below. This multi-step process begins with commercially available starting materials and employs standard organic chemistry transformations.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Mitsunobu Reaction cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Salt Formation A 3-Hydroxypiperidine B Boc-protected 3-hydroxypiperidine A->B Boc2O, Et3N DCM D Boc-protected 3-(4-Iodophenoxy)piperidine B->D PPh3, DIAD THF C 4-Iodophenol C->D E 3-(4-Iodophenoxy)piperidine D->E HCl in Dioxane F 3-(4-Iodophenoxy)piperidine hydrochloride E->F HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 3-Hydroxypiperidine

  • To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Mitsunobu Reaction

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and 4-iodophenol (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh3, 1.5 eq).

  • Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-(4-iodophenoxy)piperidine.

Step 3: N-Boc Deprotection

  • Dissolve N-Boc-3-(4-iodophenoxy)piperidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

Step 4: Purification by Recrystallization

  • Triturate the crude product with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Pharmacological Profile and Potential Applications

While specific pharmacological data for this compound is scarce in the literature, the broader class of 3-phenoxypiperidine derivatives has been extensively investigated for its interaction with various CNS targets.

Monoamine Transporter Inhibition

Many 3-phenoxypiperidine analogs are potent inhibitors of monoamine transporters. The nature and position of substituents on the phenoxy ring play a crucial role in determining the potency and selectivity for SERT, NET, and DAT. The presence of a halogen, such as iodine, at the 4-position of the phenyl ring is a common feature in ligands designed to interact with these transporters. It is hypothesized that the iodine atom can engage in halogen bonding or occupy a hydrophobic pocket within the transporter's binding site, thereby influencing affinity and selectivity.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action A 3-(4-Iodophenoxy)piperidine (Ligand) B Monoamine Transporter (e.g., SERT, NET, DAT) A->B Binds to C Inhibition of Neurotransmitter Reuptake B->C Leads to D Increased Synaptic Neurotransmitter Levels C->D Results in E Downstream Signaling & Therapeutic Effects D->E Causes

Caption: Hypothesized mechanism of action for this compound.

Potential as a Research Tool

Given its structure, this compound could serve as a valuable research tool. The iodine atom provides a handle for radiolabeling (e.g., with ¹²⁵I), which would enable its use in radioligand binding assays to characterize its affinity for various transporters and receptors. Such studies would be instrumental in elucidating its precise pharmacological profile.

Structure-Activity Relationship (SAR) Insights

The SAR of 3-phenoxypiperidine derivatives is complex, with subtle structural modifications leading to significant changes in biological activity.

R-Group at 4-position of Phenoxy RingGeneral Effect on Monoamine Transporter Affinity
Electron-withdrawing groups (e.g., Cl, F, I)Often enhance affinity, particularly for SERT and NET.
Electron-donating groups (e.g., OCH₃)Can modulate selectivity between different transporters.
Bulky substituentsMay decrease affinity due to steric hindrance.

The choice of an iodine atom at the 4-position in the topic compound is therefore a deliberate design choice, likely aimed at enhancing potency at a specific monoamine transporter. Further empirical data is required to confirm its exact binding profile.

Conclusion and Future Directions

While the specific discovery and historical narrative of this compound remain to be fully elucidated, its chemical structure places it firmly within a class of compounds with significant potential for CNS applications. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its pharmacological properties.

Future research should focus on:

  • Pharmacological Characterization: Comprehensive in vitro binding and functional assays to determine its affinity and activity at a panel of CNS targets, including monoamine transporters and receptors.

  • In Vivo Studies: Evaluation in animal models of CNS disorders to assess its therapeutic potential and pharmacokinetic properties.

  • Lead Optimization: Should the compound exhibit a desirable pharmacological profile, further structural modifications could be explored to optimize its potency, selectivity, and drug-like properties.

References

  • U.S. Patent 4,338,317. (1982). 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

  • U.S. Patent 5,043,345. (1991). Piperidine compounds and their preparation and use.
  • Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. (2000). Journal of Medicinal Chemistry. [Link]

  • Piperidine Synthesis. (1985). Defense Technical Information Center. [Link]

  • U.S. Patent Application 2002/0038031 A1. (2002). New 4-substituted piperidines.
  • Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Piperidines Using Organometallic Chemistry. (2001). White Rose eTheses Online. [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2018). ACS Chemical Neuroscience. [Link]

  • U.S. Patent 9,718,779. (2017). Novel polymorphs of apixaban.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2021). Molecules. [Link]

  • U.S. Patent 8,354,430. (2013). Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2014). Tetrahedron Letters. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2007). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

  • [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. (1996). Voprosy Meditsinskoi Khimii. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv. [Link]

  • compound 3j [PMID: 21444206]. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

Commercial Sourcing and Quality Verification of 3-(4-Iodophenoxy)piperidine hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

3-(4-Iodophenoxy)piperidine hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its utility in synthesizing novel therapeutic agents. The piperidine scaffold is a privileged structure in pharmacology, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of an iodinated phenoxy group provides a versatile handle for further chemical modification, such as cross-coupling reactions, enabling the exploration of extensive chemical space. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers for this compound, a framework for evaluating supplier quality, and a detailed protocol for in-house analytical verification to ensure the integrity of starting materials for research and development.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to impart favorable physicochemical properties, including modulating lipophilicity and aqueous solubility.[1] The nitrogen atom within the piperidine ring is typically basic, allowing for salt formation—as seen in the hydrochloride salt of the title compound—which often improves stability and handling. This heterocycle is a key pharmacophore in drugs targeting a wide range of conditions, from neurological disorders to cancer.[2][3][4]

This compound (CAS No. 1220018-86-9) serves as a critical intermediate for synthesizing more complex molecules.[5][6] The specific substitution pattern—an ether linkage at the 3-position of the piperidine ring and an iodine atom at the para-position of the phenyl ring—offers distinct advantages for synthetic chemists engaged in structure-activity relationship (SAR) studies.[7][8] Given its role as a foundational starting material, verifying the purity and identity of this compound from commercial sources is a non-negotiable prerequisite for generating reliable and reproducible scientific data.

Landscape of Commercial Suppliers

Sourcing high-quality reagents is the first critical step in any experimental workflow. Several chemical suppliers offer this compound for research purposes. However, the quality, documentation, and available specifications can vary. Below is a comparative analysis of representative suppliers.

SupplierProduct Number (Example)Purity SpecificationAnalytical Data ProvidedStated Use
BLD Pharm BD111403>98% (Typical)Certificate of Analysis (COA) with NMR, LC-MS, HPLC data often available upon request.Research Use Only[5]
ChemicalBook CB72611758Varies by listingAggregates listings from multiple manufacturers; data availability depends on the source.Research Use Only[6]
Generic Listings N/AOften unspecified or >97%Varies significantly; researchers must request specific batch data.Research & Development

Note: This table is representative and not exhaustive. Researchers should always conduct their own due diligence and request batch-specific data before purchase.

Supplier and Compound Validation Workflow

A systematic approach to qualifying a new batch of a critical reagent is essential for experimental success. The following workflow outlines the key decision points from supplier selection to batch acceptance.

G cluster_0 Phase 1: Sourcing & Procurement cluster_1 Phase 2: In-House Quality Control cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Batch-Specific Certificate of Analysis (COA) A->B C Evaluate Purity & Analytical Data (NMR, HPLC, MS) B->C D Select Supplier & Place Order C->D E Receive Compound & Log Batch Information D->E F Visual Inspection (Color, Form) E->F G Perform In-House Analytical Verification (e.g., HPLC) F->G H Compare In-House Data with Supplier COA G->H I Data Match? H->I J Accept Batch for Research Use I->J Yes K Reject Batch & Contact Supplier I->K No

Caption: Workflow for qualifying a commercial chemical reagent.

Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

Upon receiving this compound, an independent purity assessment is crucial. Reverse-phase HPLC (RP-HPLC) with UV detection is a standard and reliable method for this purpose.[9][10] The following protocol is a representative method that should be adapted and optimized as necessary.

Objective: To determine the purity of a commercial batch of this compound by assessing the area percentage of the main peak.

Materials:

  • This compound (sample)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile and mix thoroughly.

    • Causality: The acidic modifier (TFA) is used to protonate residual silanols on the C18 column, preventing peak tailing of the basic piperidine nitrogen. It also ensures the analyte remains in its protonated, water-soluble form.

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL. Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • From the stock solution, prepare a working solution for injection at ~0.1 mg/mL by diluting 1 mL of the stock into 9 mL of the 50:50 diluent.

    • Causality: Using the mobile phase as the diluent prevents peak distortion that can occur from injecting a sample dissolved in a solvent stronger or weaker than the initial chromatographic conditions.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (The iodophenyl moiety provides strong UV absorbance)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Causality: A gradient elution is used to ensure that any potential impurities, which may have different polarities, are eluted from the column and detected. The run is extended after the gradient to re-equilibrate the column to initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare this value against the purity stated on the supplier's COA. A result within an acceptable margin (e.g., ±1%) provides confidence in the material's quality.

Conceptual HPLC Workflow Diagram

G A Sample Preparation (0.1 mg/mL in 50:50 ACN/H2O) B HPLC Injection (10 µL) A->B C Gradient Elution on C18 Column B->C D UV Detection (230 nm) C->D E Data Acquisition & Integration D->E F Purity Calculation (% Area) E->F

Caption: Key stages of the HPLC purity verification process.

Conclusion

This compound is a valuable research chemical whose quality directly impacts the validity of subsequent experimental outcomes. While numerous commercial suppliers exist, a prudent researcher must adopt a "trust but verify" approach. This involves a careful review of supplier-provided documentation, followed by rigorous in-house analytical validation. The HPLC protocol detailed herein provides a robust framework for purity assessment, ensuring that the starting material meets the high standards required for innovative drug discovery and development. By integrating these practices, researchers can build a foundation of scientific integrity from the very first step of their synthetic route.

References

  • This compound | 1220018-86-9.BLD Pharm.
  • This compound | 1220018-86-9.ChemicalBook.
  • 4-(4-Chlorophenoxy)Piperidine Hydrochloride.Chem-Impex.
  • 4-(3-Chlorophenoxy)Piperidine Hydrochloride.Chem-Impex.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.PubMed Central.
  • The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists.PubMed Central.
  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) ant.ChemRxiv.
  • The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.Acta Poloniae Pharmaceutica.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Investigation of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

3-(4-Iodophenoxy)piperidine hydrochloride is a synthetic molecule belonging to the phenoxyalkylpiperidine class of compounds. While direct biological data for this specific molecule is not extensively published, the phenoxyalkylpiperidine scaffold is well-documented for its high affinity and selectivity towards sigma-1 (σ1) receptors.[1][2] The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular signaling pathways and disease states, including neurodegenerative disorders, pain, and cancer.[3] Compounds that modulate the σ1 receptor are valuable tools for both basic research and drug development.

This document provides a detailed experimental framework for the in vitro characterization of this compound. The protocols are based on established methodologies for studying ligands of the σ1 receptor, drawing parallels from structurally related phenoxyalkylpiperidines. It is hypothesized that this compound will exhibit significant affinity for the σ1 receptor. The proposed experiments are designed to determine its binding affinity, selectivity, and functional activity as either an agonist or antagonist.

Safety and Handling

Caution: The toxicological properties of this compound have not been fully investigated.[4] It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Handling:

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

  • Do not ingest. If swallowed, seek immediate medical attention.

  • Prepare solutions in a fume hood.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Part 1: Receptor Binding Affinity and Selectivity

The initial step in characterizing a novel compound is to determine its binding affinity for the putative target and its selectivity over other related receptors. A radioligand binding assay is the gold standard for this purpose.

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor and its selectivity against the σ2 receptor.

Materials:

  • This compound

  • Guinea pig brain membrane homogenate (a rich source of σ1 receptors)

  • Rat liver membrane homogenate (for σ2 receptor binding)

  • [³H]-(+)-pentazocine (σ1 selective radioligand)

  • (+)-pentazocine (unlabeled σ1 ligand for non-specific binding)

  • Haloperidol (reference compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Workflow for Receptor Binding Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubation Incubate membranes, radioligand, and test compound Compound_Prep->Incubation Radioligand_Prep Prepare [³H]-(+)-pentazocine solution Radioligand_Prep->Incubation Membrane_Prep Thaw and dilute membrane homogenates Membrane_Prep->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add filters to scintillation vials with cocktail Washing->Scintillation Counting Measure radioactivity using a liquid scintillation counter Scintillation->Counting Analysis Calculate Ki values using competitive binding analysis Counting->Analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol: σ1 Receptor Binding Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a working solution of [³H]-(+)-pentazocine in Tris-HCl buffer at a final concentration of approximately 2-5 nM.

    • Prepare a solution of unlabeled (+)-pentazocine at a final concentration of 10 µM to determine non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Tris-HCl buffer, 50 µL of [³H]-(+)-pentazocine, and 100 µL of guinea pig brain membrane homogenate.

      • Non-specific Binding: 50 µL of unlabeled (+)-pentazocine, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.

      • Competitive Binding: 50 µL of each dilution of this compound, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane homogenate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Step-by-Step Protocol: σ2 Receptor Selectivity Assay

  • Follow the same procedure as for the σ1 receptor binding assay, but with the following modifications:

    • Use rat liver membrane homogenate.

    • Use [³H]-DTG as the radioligand.

    • Include an excess of unlabeled (+)-pentazocine to mask the σ1 receptor sites.

Expected Data:

The results of these assays can be summarized in a table for easy comparison.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
This compoundTBDTBDTBD
Haloperidol (Reference)~2-5~10-20~4-5

TBD: To be determined by the experiment.

Part 2: Functional Characterization

Once the binding affinity is established, the next step is to determine whether this compound acts as an agonist or an antagonist at the σ1 receptor. This can be achieved through various functional assays.

Objective: To characterize the functional activity of this compound at the σ1 receptor.

A. Neurite Outgrowth Assay in PC12 Cells

The σ1 receptor is known to modulate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. Agonists of the σ1 receptor typically potentiate this effect.

Materials:

  • PC12 cell line

  • DMEM supplemented with horse serum and fetal bovine serum

  • Nerve Growth Factor (NGF)

  • This compound

  • PRE-084 (known σ1 receptor agonist)

  • BD-1063 (known σ1 receptor antagonist)

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Workflow for Neurite Outgrowth Assay:

G cluster_plating Cell Plating cluster_treatment Treatment cluster_imaging Imaging & Analysis Plating Plate PC12 cells on collagen-coated plates Treatment Treat cells with NGF and test compounds for 48-72h Plating->Treatment Fixation Fix and stain cells Treatment->Fixation Imaging Capture images of neurites Fixation->Imaging Quantification Quantify neurite length and number Imaging->Quantification

Caption: Workflow for the PC12 cell neurite outgrowth assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture PC12 cells in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

    • Plate the cells on collagen-coated plates at an appropriate density.

  • Treatment:

    • After 24 hours, differentiate the cells by switching to a low-serum medium containing a sub-optimal concentration of NGF (e.g., 25 ng/mL).

    • Treat the cells with various concentrations of this compound, alone or in combination with NGF.

    • Include positive controls (NGF + PRE-084) and negative controls (NGF + BD-1063).

  • Incubation:

    • Incubate the cells for 48-72 hours.

  • Imaging and Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Capture images using a microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell and the percentage of cells bearing neurites.

Interpretation of Results:

  • Agonist activity: An increase in NGF-induced neurite outgrowth in the presence of this compound.

  • Antagonist activity: Inhibition of the potentiation of neurite outgrowth induced by a known σ1 agonist (e.g., PRE-084).

B. Calcium Mobilization Assay

The σ1 receptor can modulate intracellular calcium signaling. This can be assessed in a cell line expressing the σ1 receptor using a calcium-sensitive fluorescent dye.

Materials:

  • A suitable cell line with endogenous or recombinant σ1 receptor expression (e.g., HEK293 cells stably expressing σ1 receptor).

  • Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • PRE-084 (σ1 agonist)

  • Thapsigargin (induces calcium release from the ER)

  • Fluorescence plate reader or fluorescence microscope

Step-by-Step Protocol:

  • Cell Plating:

    • Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading:

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Treatment and Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Measure the baseline fluorescence.

    • Add this compound at various concentrations and monitor the fluorescence signal over time.

    • To assess antagonist activity, pre-incubate the cells with the test compound before adding a known σ1 agonist.

    • A positive control could be the response to thapsigargin.

  • Data Analysis:

    • Calculate the change in fluorescence intensity as a measure of intracellular calcium concentration.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Modulation:

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist σ1 Agonist (e.g., PRE-084) Sigma1_Agonist σ1 Receptor Agonist->Sigma1_Agonist Binds and activates IP3R IP3 Receptor Sigma1_Agonist->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Mediates Neurite_Outgrowth Neurite Outgrowth Ca_Release->Neurite_Outgrowth Promotes Antagonist σ1 Antagonist (e.g., BD-1063) Sigma1_Antagonist σ1 Receptor Antagonist->Sigma1_Antagonist Binds and blocks Block->IP3R Prevents modulation

Caption: Putative signaling pathway of σ1 receptor modulation.

Conclusion

The experimental protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its binding affinity, selectivity, and functional activity at the σ1 receptor, researchers can elucidate its pharmacological profile and assess its potential as a research tool or therapeutic lead. The insights gained from these studies will contribute to a deeper understanding of σ1 receptor pharmacology and its role in cellular function and disease.

References

  • Capuano, B., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 226, 114038.
  • Lever, J. R. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).

  • Lounkine, E., et al. (2010). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 334(3), 967-978.
  • Matrix Fine Chemicals. (n.d.). PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ 1) receptor ligands with potent anti-amnesic effect. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PubMed. Retrieved from [Link]

  • Patil, S. A., et al. (2020). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.
  • Piu, F., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(15), 1438-1448.
  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 947-957.
  • Singh, S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a416-a429.
  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Administration of 3-(4-Iodophenoxy)piperidine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo administration of 3-(4-Iodophenoxy)piperidine hydrochloride, a substituted phenoxy-piperidine derivative. While specific pharmacological data for this compound is not extensively published, its structural similarity to known neuroactive agents, particularly ligands for sigma receptors and other CNS targets, allows for the formulation of robust and scientifically grounded protocols. This guide offers a framework for researchers to design and execute preclinical studies in rodent models, emphasizing scientific integrity, ethical considerations, and data-driven decision-making. We will cover critical aspects from preclinical planning and dose formulation to detailed administration procedures and post-administration monitoring, all supported by authoritative references and field-proven insights.

Introduction to this compound and its Putative Targets

This compound belongs to the phenoxy-piperidine class of compounds. This structural motif is present in a variety of biologically active molecules.[1][2][3] The piperidine ring is a common scaffold in medicinal chemistry, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[4][5][6][7] The phenoxy moiety, particularly with halogen substitutions like iodine, can significantly influence receptor affinity and pharmacokinetic properties.

Given its structure, this compound is hypothesized to interact with central nervous system (CNS) targets. Piperidine derivatives have shown affinity for sigma receptors (σ1 and σ2), which are unique intracellular chaperone proteins involved in cellular stress responses and neuronal signaling.[8][9][10][11][12] Ligands for sigma receptors are under investigation for a variety of neurological and psychiatric disorders.[8][10][13] Additionally, similar structures have been explored as dopamine receptor antagonists and for their potential antidepressant or analgesic properties.[1][2][3][5][6] The presence of an iodine atom may also make this compound a candidate for radiolabeling and in vivo imaging studies.[14][15]

The hydrochloride salt form of the compound suggests good aqueous solubility, which is a key consideration for formulating dosing solutions for in vivo administration.[16]

Preclinical Experimental Design: A Framework for Rigor and Reproducibility

The successful in vivo evaluation of any novel compound hinges on a meticulously planned experimental design. Adherence to established guidelines is paramount for ensuring scientific validity and ethical conduct.

Adherence to Reporting Guidelines

All animal studies should be designed and reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[1][2][3][8][17] These guidelines are a checklist of recommendations to improve the transparency and reproducibility of animal research.

Ethical Considerations and Animal Welfare

All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Animal care and use should adhere to the standards set forth by organizations such as AAALAC International and the NIH Office of Laboratory Animal Welfare (OLAW) .[9][18][19][20][21][22]

Animal Model Selection

The choice of animal model is dictated by the scientific question. For initial pharmacokinetic and pharmacodynamic (PK/PD) studies of a novel neuroactive compound, common rodent models are appropriate:

  • Mice (e.g., C57BL/6, CD-1): Often used for initial tolerability, PK, and behavioral screening due to their small size, well-characterized genetics, and the availability of a wide range of behavioral assays.[23]

  • Rats (e.g., Sprague-Dawley, Wistar): Preferred for studies requiring larger blood volumes for pharmacokinetic analysis, more complex surgical procedures, or specific behavioral paradigms where they have been well-validated.[19]

For investigating the effects on specific disease states, transgenic or induced models of neurological disorders may be employed.[24]

Preliminary Dose Range Finding

A crucial first step is to determine a safe and effective dose range. This is typically achieved through a dose-escalation study. A suggested starting point, based on data from other piperidine-based neuroactive compounds, could be in the range of 0.1 to 10 mg/kg.[23][25] However, this should be empirically determined.

Formulation and Preparation of Dosing Solutions

The hydrochloride salt of 3-(4-Iodophenoxy)piperidine suggests that it is likely soluble in aqueous vehicles.

Vehicle Selection

The choice of vehicle is critical and should be non-toxic and inert. A tiered approach to vehicle selection is recommended:

  • Sterile Water for Injection: If the compound is sufficiently soluble.

  • Sterile 0.9% Saline: An isotonic option that is well-tolerated.

  • Phosphate-Buffered Saline (PBS): To maintain a physiological pH.

For compounds with limited aqueous solubility, a co-solvent system may be necessary. However, this should be a last resort and thoroughly validated for toxicity at the intended dose volume. A common co-solvent system is a mixture of DMSO, Tween 80, and saline, but the concentration of DMSO should be kept to a minimum.

Dosing Solution Preparation Protocol
  • Aseptic Technique: All dosing solutions must be prepared under sterile conditions to prevent infection.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile container, dissolve the compound in the chosen vehicle. Gentle warming or vortexing may be used to aid dissolution.

  • Sterile Filtration: Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution as per its stability data. For most compounds, short-term storage at 2-8°C is appropriate. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be confirmed.

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents, offering rapid absorption.

Protocol for IP Injection in Mice:

  • Restraint: Manually restrain the mouse, ensuring a firm but gentle grip.

  • Injection Site: Locate the lower right quadrant of the abdomen.

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle, bevel up.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered the bladder or intestines.

  • Injection: Slowly inject the dosing solution. The maximum recommended volume is 10 ml/kg.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress.

Intravenous (IV) Injection

IV injection provides 100% bioavailability and is used for compounds with poor absorption via other routes or when a rapid onset of action is required.

Protocol for IV Injection in Mice (Tail Vein):

  • Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: The lateral tail veins should be visible.

  • Needle Insertion: Using a 27-30 gauge needle, insert it into the vein at a shallow angle.

  • Confirmation: A small flash of blood in the needle hub confirms correct placement.

  • Injection: Slowly inject the dosing solution. The maximum recommended bolus volume is 5 ml/kg.

  • Withdrawal and Pressure: Remove the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Oral Gavage (PO)

Oral administration is used to assess the oral bioavailability and effects of a compound following gastrointestinal absorption.

Protocol for Oral Gavage in Mice:

  • Restraint: Manually restrain the mouse.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Measurement: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

  • Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the esophagus.

  • Administration: Slowly administer the dosing solution. The maximum recommended volume is 10 ml/kg.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of respiratory distress.

Post-Administration Monitoring and Endpoint Analysis

Careful monitoring of the animals post-administration is essential for both animal welfare and data quality.

Pharmacokinetic (PK) Studies
  • Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as LC-MS/MS.

Pharmacodynamic (PD) and Behavioral Assessments

Based on the putative targets of phenoxy-piperidine derivatives, a range of behavioral assays can be employed to assess the pharmacodynamic effects of this compound.

  • Locomotor Activity: To assess for stimulant or sedative effects.

  • Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like activity.[9]

  • Hot Plate or Tail-Flick Test: To assess analgesic properties.

  • Novel Object Recognition Test: To evaluate effects on learning and memory.[25]

  • Prepulse Inhibition: To assess sensorimotor gating, which is relevant for antipsychotic drug development.

Data Presentation and Visualization

Table 1: Recommended Maximum Dosing Volumes for Rodents
SpeciesRoute of AdministrationMaximum Volume
MouseIntraperitoneal (IP)10 ml/kg
Intravenous (IV)5 ml/kg (bolus)
Oral (PO)10 ml/kg
RatIntraperitoneal (IP)10 ml/kg
Intravenous (IV)5 ml/kg (bolus)
Oral (PO)10 ml/kg
Diagram 1: General Workflow for In Vivo Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase DoseCalc Dose Calculation SolutionPrep Dosing Solution Preparation DoseCalc->SolutionPrep QC Sterility and Concentration Check SolutionPrep->QC AnimalPrep Animal Preparation (Acclimatization, Weighing) QC->AnimalPrep RouteSelection Route Selection (IP, IV, PO) AnimalPrep->RouteSelection Injection Compound Administration RouteSelection->Injection Monitoring Animal Monitoring (Clinical Signs) Injection->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood) Monitoring->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Behavioral) Monitoring->PD_Assessment DataAnalysis Data Analysis and Interpretation PK_Sampling->DataAnalysis PD_Assessment->DataAnalysis

Caption: Workflow for in vivo administration of this compound.

Diagram 2: Putative Signaling Pathways for Sigma-1 Receptor Ligands

G cluster_er Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R Stabilization S1R_Active Active S1R Monomer S1R_BiP->S1R_Active Dissociation Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Ligand S1R Ligand (e.g., 3-(4-Iodophenoxy)piperidine HCl) Ligand->S1R_BiP Binding CellularStress Cellular Stress CellularStress->S1R_BiP Dissociation S1R_Active->IP3R Modulation Neuronal_Function Modulation of Neuronal Function (e.g., Neurotransmission, Plasticity) Ca_Signaling->Neuronal_Function

Caption: Hypothesized signaling pathway for sigma-1 receptor ligands.

Conclusion

The in vivo administration of this compound in animal models requires a systematic and rigorous approach. While compound-specific data is limited, the protocols and framework provided herein, based on structurally related neuroactive compounds, offer a solid foundation for conducting preclinical studies. By adhering to ethical guidelines, employing sound experimental design, and carefully selecting administration parameters, researchers can effectively evaluate the pharmacokinetic and pharmacodynamic properties of this novel compound.

References

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). PubMed. Retrieved from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved from [Link]

  • Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. (2007). PubMed. Retrieved from [Link]

  • Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. (2005). PubMed. Retrieved from [Link]

  • Haldol, Haldol Decanoate (haloperidol) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved from [Link]

  • The Pharmacology of Sigma-1 Receptors. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. Retrieved from [Link]

  • Oral Haloperidol or Risperidone Treatment in Rats: Temporal Effects on Nerve Growth Factor Receptors, Cholinergic Neurons, and Memory Performance. (n.d.). PubMed Central. Retrieved from [Link]

  • Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. (n.d.). International Journal of Neuropsychopharmacology. Retrieved from [Link]

  • HALDOL brand of haloperidol injection (For Immediate Release) WARNING Increased Mortality in Elderly Patients with Dementia-R. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (n.d.). PubMed Central. Retrieved from [Link]

  • Dose determination of haloperidol, risperidone and olanzapine using an in vivo dopamine D2-receptor occupancy method in the rat. (n.d.). ResearchGate. Retrieved from [Link]

  • Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating. (2012). PubMed Central. Retrieved from [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Neuroleptic-induced Vacuous Chewing Movements in Rodents: Incidence and Effects of Long-Term Increases in Haloperidol Dose. (n.d.). PubMed. Retrieved from [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PubMed Central. Retrieved from [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. (n.d.). MDPI. Retrieved from [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. (2022). bioRxiv. Retrieved from [Link]

  • The activity of selective sigma-1 receptor ligands in seizure models in vivo. (n.d.). ResearchGate. Retrieved from [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba. Retrieved from [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). ResearchGate. Retrieved from [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). PubMed. Retrieved from [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. (n.d.). PubMed Central. Retrieved from [Link]

  • iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. (2012). NCBI. Retrieved from [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (n.d.). PubMed. Retrieved from [Link]

  • A focus on piperidine and piperazine scaffolds. (2024). IRIS - Unict. Retrieved from [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (n.d.). PubMed. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. Retrieved from [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. (n.d.). PubMed. Retrieved from [Link]

  • Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. (n.d.). PubMed. Retrieved from [Link]

Sources

Uncharted Territory: The Quest for the Biological Target of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive review of available scientific literature, a specific biological target for the chemical probe 3-(4-Iodophenoxy)piperidine hydrochloride remains unidentified. While the piperidine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs and research compounds, the precise protein or receptor with which this particular molecule interacts has not been explicitly characterized in published studies.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, demonstrating the versatility of this chemical motif. Extensive research has documented the activity of various piperidine-containing molecules across different therapeutic areas, including but not limited to:

  • Central Nervous System (CNS) Disorders: Piperidine analogs have been developed as antagonists for opioid and histamine H3 receptors, with potential applications in pain management and cognitive disorders.

  • Infectious Diseases: Certain piperidine derivatives have shown promise as anti-tuberculosis and anti-HIV agents.

  • Oncology: The piperidine structure is found in compounds designed to inhibit tubulin polymerization, a key process in cell division, making them potential anti-cancer agents.

The general mechanism of action for many bioactive piperidine compounds involves the nitrogen atom, which can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the binding pockets of target proteins. The substituents on the piperidine ring play a crucial role in determining the compound's selectivity and affinity for its specific target.

In the case of this compound, the iodophenoxy group attached to the piperidine ring at the 3-position is a key structural feature. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand. The phenoxy linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site.

While structure-activity relationship (SAR) studies of similar phenoxy-piperidine analogs have provided insights into the types of targets they might engage, this information is not sufficient to definitively assign a target to this compound without direct experimental evidence.

The absence of a defined target for this compound presents both a challenge and an opportunity for the scientific community. It underscores the vastness of chemical space and the potential for existing compounds to possess novel biological activities. Further research, employing techniques such as affinity chromatography, chemical proteomics, or computational target prediction, will be necessary to elucidate the molecular mechanism of action of this intriguing compound.

Until a specific biological target is identified and validated, it is not scientifically feasible to generate detailed application notes and protocols for the use of this compound as a chemical probe for a designated protein. The development of such a guide requires a thorough understanding of the probe-target interaction, including binding kinetics, selectivity, and functional effects, none of which are currently available in the public domain for this specific molecule. Researchers interested in this compound are encouraged to undertake target identification studies to unlock its full potential as a tool for biological discovery.

Application Notes & Protocols: Development of Cell-Based Functional Assays for the Sigma-1 Receptor Ligand 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sigma-1 receptor (S1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, playing a critical role in cellular stress responses and calcium homeostasis. Its involvement in a range of neurological and psychiatric disorders has made it a compelling target for therapeutic development. Compounds with a phenoxy-piperidine scaffold, such as 3-(4-Iodophenoxy)piperidine hydrochloride, are recognized as potential high-affinity S1R ligands. Moving beyond simple binding affinity, the functional characterization of these ligands is paramount for drug development. This guide provides a comprehensive framework and detailed protocols for developing robust, cell-based functional assays to characterize the pharmacological activity of this compound and similar S1R ligands. We detail two orthogonal assay formats: a primary calcium mobilization assay to measure a direct physiological consequence of S1R modulation, and a secondary HTRF®-based assay to quantify downstream signal transduction events.

Scientific Background: The Sigma-1 Receptor as a Therapeutic Target

The S1R is not a classical G protein-coupled receptor (GPCR) or ion channel but an intracellular chaperone that modulates a wide array of signaling proteins. It resides predominantly at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling.

Key Functions and Signaling Mechanisms:

  • Calcium Signaling: S1R directly interacts with and modulates the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium from ER stores. This function is central to its role in cellular physiology and provides a direct readout for functional assays.

  • ER Stress Response: Under ER stress, S1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to other areas to regulate unfolded protein response (UPR) signaling pathways.

  • Ion Channel Modulation: S1R has been shown to modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, at the plasma membrane.

  • Ligand-Dependent Oligomerization: The oligomeric state of S1R is believed to be regulated by ligand binding. Agonists may promote the dissociation of S1R oligomers, while antagonists can stabilize them. This dynamic influences its interaction with client proteins and downstream signaling.

Understanding these mechanisms is crucial for selecting and designing a cell-based assay that is not only robust but also biologically relevant to the action of the compound being tested.

cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cytosol Cytosol cluster_PM Plasma Membrane S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Active S1R (Monomer/Dimer) S1R_BiP->S1R_Active Ligand (Agonist) Binding or ER Stress IP3R IP3 Receptor S1R_Active->IP3R Modulation IonChannels Ion Channels (K⁺, Ca²⁺) S1R_Active->IonChannels Translocation & Modulation Ca_ER Ca²⁺ (ER Lumen) IP3R->Ca_ER Opens Channel Ca_Cytosol ↑ Cytosolic Ca²⁺ Downstream Downstream Signaling (e.g., MAPK/ERK activation) Ca_Cytosol->Downstream Second Messenger

Caption: Simplified S1R signaling at the ER-mitochondrion interface.

Assay Development Strategy

A multi-tiered approach is recommended to comprehensively profile S1R ligands. This strategy begins with a primary, high-throughput compatible assay linked to a core S1R function, followed by an orthogonal secondary assay to confirm the mechanism and explore downstream signaling.

Compound Test Compound (3-(4-Iodophenoxy)piperidine hydrochloride) PrimaryAssay Protocol 1: Calcium Mobilization Assay (Functional Screen) Compound->PrimaryAssay Characterize SecondaryAssay Protocol 2: HTRF® Downstream Signaling (e.g., pERK Assay) (Mechanism Confirmation) PrimaryAssay->SecondaryAssay Confirm Hits Validation Assay Validation (Specificity, Robustness, QC) SecondaryAssay->Validation Validate Mechanism Data Compound Profile (EC50/IC50, MOA) Validation->Data

Caption: Workflow for functional characterization of S1R ligands.

Protocol 1: S1R-Mediated Intracellular Calcium Mobilization Assay

Principle

This assay quantifies changes in intracellular calcium ([Ca²⁺]i) following compound stimulation. S1R activation modulates IP3R-gated calcium release from the ER. We will use the fluorescent indicator Fluo-4 AM, a cell-permeable dye that is cleaved by intracellular esterases to its active, calcium-sensitive form (Fluo-4). Upon binding to Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly, which can be measured using a fluorescence plate reader.

Materials and Reagents
  • Cell Line: SH-SY5Y (human neuroblastoma, known to endogenously express S1R) or HEK293 cells stably overexpressing human S1R. A parental/mock-transfected cell line should be used as a negative control.

  • Test Compound: this compound.

  • Controls:

    • Positive Control Agonist: (+)-Pentazocine

    • Reference Antagonist: Haloperidol

    • Maximal Ca²⁺ Release Control: Ionomycin or Thapsigargin

  • Reagents:

    • Fluo-4 AM (Acetoxymethyl ester)

    • Pluronic™ F-127 (non-ionic surfactant to aid dye loading)

    • Probenecid (optional, anion-exchange pump inhibitor to improve dye retention)

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well or 384-well black, clear-bottom assay plates

Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture cells to 80-90% confluency using standard cell culture techniques.

  • Harvest cells and perform a cell count.

  • Seed cells into a black, clear-bottom 96-well plate at a pre-optimized density (e.g., 40,000-60,000 cells/well) in 100 µL of culture medium.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution

  • Prepare Compound Plate:

    • Prepare serial dilutions of the test compound, positive control agonist, and antagonist in Assay Buffer at 2X final concentration.

    • Include a "buffer only" control.

  • Prepare Dye Loading Solution:

    • Warm Assay Buffer and other reagents to room temperature.

    • Prepare a 1 mM stock of Fluo-4 AM in anhydrous DMSO.

    • For 10 mL of loading solution: Add 20 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. (Optional: add Probenecid to a final concentration of 2.5 mM). Vortex thoroughly.

  • Cell Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently wash each well once with 100 µL of warm Assay Buffer.

    • Add 100 µL of the Dye Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂, protected from light.

  • Wash Step:

    • Gently aspirate the Dye Loading Solution.

    • Wash each well twice with 100 µL of warm Assay Buffer to remove extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer (or buffer containing the antagonist for inhibition studies) to each well.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader (e.g., FlexStation, FLIPR) with excitation at ~490 nm and emission at ~515 nm.

    • Place the cell plate in the reader and allow it to equilibrate for 5-10 minutes.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • The instrument should then automatically add 100 µL of the 2X compound solutions from the compound plate.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for at least 180 seconds to capture the kinetic response.

Data Analysis and Interpretation
  • Calculate Response: The response is typically calculated as the peak fluorescence intensity after compound addition minus the baseline fluorescence (Peak - Baseline), or as a ratio (Peak / Baseline).

  • Dose-Response Curves: Plot the response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Validation of S1R-Specificity:

    • The response should be observed in S1R-expressing cells but be absent or significantly blunted in the negative control cell line.

    • The response induced by the test compound should be blocked by pre-incubation with a known S1R antagonist like haloperidol.

ParameterAgonist ModeAntagonist Mode
Test Compound 3-(4-Iodophenoxy)piperidine HCl(+)-Pentazocine (at its EC₈₀)
Inhibitor Vehicle3-(4-Iodophenoxy)piperidine HCl
Readout Increase in [Ca²⁺]iInhibition of agonist-induced [Ca²⁺]i increase
Result EC₅₀ ValueIC₅₀ Value
Caption: Data analysis parameters for Calcium Mobilization Assay.

Protocol 2: HTRF® Assay for Downstream ERK Phosphorylation

Principle

To provide an orthogonal confirmation of S1R activity, we can measure a downstream signaling event. S1R activation has been linked to the modulation of the MAPK/ERK pathway. Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive technology based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). In a phospho-ERK assay, two antibodies are used: one targeting total ERK labeled with a donor fluorophore (e.g., Europium cryptate) and another targeting phosphorylated ERK (pERK) labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to pERK on the same protein, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. The resulting acceptor emission is proportional to the amount of pERK.

cluster_no No Proximity = No FRET Signal cluster_yes Proximity = FRET Signal Excitation1 Excitation (320 nm) Donor1 Donor Ab (Eu-Cryptate) Excitation1->Donor1 ERK1 Unphosphorylated ERK Donor1->ERK1 Emission1 Donor Emission (620 nm) Donor1->Emission1 Acceptor1 Acceptor Ab (d2) Excitation2 Excitation (320 nm) Donor2 Donor Ab (Eu-Cryptate) Excitation2->Donor2 Acceptor2 Acceptor Ab (d2) Donor2->Acceptor2 Energy Transfer pERK Phosphorylated ERK Donor2->pERK Acceptor2->pERK Emission2 Acceptor Emission (665 nm) Acceptor2->Emission2

Caption: Principle of the HTRF® phospho-ERK assay.

Materials and Reagents
  • Cell Line: As described in Protocol 1.

  • Compounds: Test compound and relevant controls.

  • HTRF® Kit: Phospho-ERK (Thr202/Tyr204) Cellular Assay Kit (or similar).

  • Reagents:

    • Serum-free cell culture medium (for starvation).

    • Lysis Buffer (provided in the HTRF kit).

    • Low-volume 384-well white assay plates.

    • HTRF®-compatible plate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well culture plate and grow overnight as in Protocol 1.

  • Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal levels of ERK phosphorylation.

  • Compound Stimulation:

    • Add test compounds and controls (at desired concentrations) to the cells.

    • Incubate for a pre-determined time (e.g., 5, 10, 15, 30 minutes) at 37°C. A time-course experiment is recommended during optimization.

  • Cell Lysis:

    • Aspirate the medium.

    • Add 50 µL of the supplemented Lysis Buffer (containing the HTRF detection reagents as per the kit manual) to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF® Reading:

    • Read the plate on an HTRF®-compatible reader, measuring fluorescence at both the acceptor (665 nm) and donor (620 nm) emission wavelengths.

Data Analysis and Interpretation
  • Calculate HTRF Ratio: The raw data is converted into an HTRF ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Normalize Data: Results can be expressed as a percentage of the positive control response or as fold-change over the vehicle-treated control.

  • Dose-Response Curves: Plot the normalized response against the log of compound concentration to determine the EC₅₀/IC₅₀.

  • Confirmation: The pERK signal should be specific to S1R-expressing cells and be blocked by an S1R antagonist.

Assay Validation and Quality Control

For an assay to be trustworthy, it must undergo rigorous validation to ensure it is fit for purpose. Key parameters should be assessed according to established guidelines.

Validation ParameterDescriptionAcceptance Criteria (Example)
Specificity The assay's ability to assess the analyte in the presence of other components.Signal is blocked by a specific antagonist; no signal in null-receptor cells.
Precision The closeness of agreement between a series of measurements.Intra-assay %CV < 15%; Inter-assay %CV < 20%.
Accuracy The closeness of the determined value to the nominal or known true value.Determined EC₅₀ of a reference compound is within 2-fold of the historical average.
Linearity & Range The ability to elicit results that are directly proportional to the concentration of the analyte.Dose-response curve should have an R² > 0.95.
Robustness A measure of its capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in cell density, incubation times, etc.
Assay Window (Z'-factor) A statistical measure of the separation between positive and negative controls.Z' = 1 - [ (3σₚ + 3σₙ) /
Caption: Key parameters for cell-based assay validation.

Conclusion

The protocols described herein provide a robust framework for the functional characterization of this compound and other novel S1R ligands. The primary calcium mobilization assay offers a direct, high-throughput-compatible readout of S1R activity, while the orthogonal HTRF® assay for ERK phosphorylation confirms downstream signaling engagement. By incorporating proper controls, cell line validation, and rigorous assay qualification, researchers can confidently determine the potency and mechanism of action of new chemical entities targeting the Sigma-1 receptor, accelerating their journey in the drug development pipeline.

References

  • FLUO-4 AM - ION Biosciences. (2021). ION Biosciences. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. [Link]

  • Recent progress in assays for GPCR drug discovery. (2017). Acta Pharmacologica Sinica. [Link]

  • Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. (2025). American Chemical Society. [Link]

  • Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. (2024). Frontiers in Pharmacology. [Link]

  • HTRF technology on Microplate Readers. (2020). BMG Labtech. [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (2007). European Journal of Pharmacology. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2022). International Journal of Molecular Sciences. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • The sigma-1 receptor: roles in neuronal plasticity and disease. (2015). Neural Plasticity. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2010). Current Chemical Genomics. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2019). Frontiers in Neurology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). ResearchGate. [Link]

  • Fluo-4 AM Calcium Assay Kit. Abbkine. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). The FASEB Journal. [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2011). ResearchGate. [Link]

  • A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. (2025). Drug Discovery and Development. [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021). European Pharmaceutical Review. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). PPD, part of Thermo Fisher Scientific. [Link]

  • Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). ResearchGate. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]

  • -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. (2012). National Center for Biotechnology Information. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (2017). ACS Chemical Neuroscience. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2020). Molecules. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal. [Link]

  • In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. (2001). Nuclear Medicine and Biology. [Link]

  • BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. (2003). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-ETHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(+/-)-. Global Substance Registration System. [Link]

  • Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-d

Application Notes and Protocols: 3-(4-Iodophenoxy)piperidine Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Potential Modulator of Dopaminergic Neurotransmission

3-(4-Iodophenoxy)piperidine hydrochloride presents a compelling molecular scaffold for neuropharmacological investigation, particularly in the realm of monoamine transporter modulation. Its structure, featuring a piperidine ring linked to an iodinated phenoxy moiety, suggests a potential interaction with the dopamine transporter (DAT), and possibly the serotonin (SERT) and norepinephrine (NET) transporters. The 4-iodophenyl group is a common feature in ligands designed for high-affinity binding to the dopamine transporter, making this compound a prime candidate for research into conditions where dopaminergic signaling is dysregulated, such as in substance use disorders, attention-deficit/hyperactivity disorder (ADHD), and depression.

These application notes provide a comprehensive guide for researchers to explore the neuropharmacological profile of this compound. While specific binding affinities and potency values for this compound are not extensively documented in publicly available literature, the protocols herein are established methods for characterizing novel monoamine transporter ligands. This guide will enable researchers to elucidate the compound's mechanism of action, selectivity, and potential therapeutic utility.

Mechanism of Action: A Hypothesis-Driven Approach

The core hypothesis for the mechanism of action of this compound is its function as a dopamine transporter inhibitor. The DAT is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. Inhibition of DAT leads to an increase in the extracellular concentration and residence time of dopamine, enhancing dopaminergic neurotransmission.

The rationale for this hypothesis is based on structure-activity relationships (SAR) of numerous piperidine-based DAT inhibitors. The piperidine core serves as a key pharmacophore, while the phenoxy linker and the iodine atom on the phenyl ring are expected to contribute to the binding affinity and selectivity for DAT over other monoamine transporters.

PART 1: In Vitro Characterization Protocols

The initial step in evaluating a novel compound is to determine its interaction with the intended molecular target(s) in a controlled in vitro setting. The following protocols are designed to quantify the binding affinity and functional potency of this compound at the human dopamine, serotonin, and norepinephrine transporters.

Radioligand Binding Assays: Determining Affinity for Monoamine Transporters

Radioligand binding assays are a gold-standard method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter. In this protocol, we will use cell membranes prepared from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

Principle: This is a competitive binding assay where the unlabeled test compound, this compound, competes with a known high-affinity radioligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and from this, the Kᵢ value is calculated using the Cheng-Prusoff equation.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-121

    • For hSERT: [³H]Paroxetine or [³H]Citalopram

    • For hNET: [³H]Nisoxetine

  • Non-specific binding control:

    • For hDAT: GBR 12909 (10 µM) or Cocaine (30 µM)

    • For hSERT: Fluoxetine (10 µM)

    • For hNET: Desipramine (10 µM)

  • This compound (stock solution in DMSO or water)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Grow HEK293 cells expressing the transporter of interest to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Radioligand at a concentration near its Kd value.

    • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add vehicle (e.g., DMSO).

    • For non-specific binding wells, add the appropriate non-specific binding control.

    • Add the cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 4°C for some radioligands) for 1-2 hours to reach binding equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide the Kᵢ values of this compound for hDAT, hSERT, and hNET, allowing for the determination of its binding affinity and selectivity profile. A lower Kᵢ value indicates a higher binding affinity.

Synaptosomal Uptake Assays: Assessing Functional Potency

While binding assays measure affinity, uptake assays measure the functional ability of a compound to inhibit the transport of the neurotransmitter. This is a crucial step to confirm that the compound is an inhibitor and not just a binder.

Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, contain functional monoamine transporters. This assay measures the ability of this compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes.

Materials:

  • Rat striatal tissue (for DAT), hippocampus or cortex (for SERT), or cortex (for NET)

  • Sucrose buffer (0.32 M sucrose, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4)

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Non-specific uptake control (e.g., incubation at 4°C or use of a high concentration of a known inhibitor)

  • This compound (stock solution)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Protocol:

  • Synaptosome Preparation: Dissect the appropriate brain region from rats and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove cellular debris. Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with a range of concentrations of this compound (or vehicle for control) for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled neurotransmitter at a final concentration near its Km for uptake.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter.

Expected Outcome: This assay will provide the IC₅₀ values for the inhibition of dopamine, serotonin, and norepinephrine uptake. This functional data complements the binding affinity data and confirms the compound's inhibitory activity and selectivity.

PART 2: In Vivo Evaluation Protocols

Following in vitro characterization, it is essential to assess the effects of this compound in a living organism. These in vivo protocols are designed to investigate the compound's effects on brain neurochemistry and behavior.

In Vivo Microdialysis: Measuring Extracellular Dopamine Levels

Principle: Microdialysis is a technique used to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals. A microdialysis probe is surgically implanted into the brain region of interest (e.g., the nucleus accumbens or striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including dopamine, diffuse across the semipermeable membrane of the probe into the collected dialysate. The concentration of dopamine in the dialysate is then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes (e.g., CMA or BASi)

  • Syringe pump

  • Fraction collector

  • HPLC system with an electrochemical detector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound (for systemic or local administration)

  • Anesthetics for surgery

Protocol:

  • Surgical Implantation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery for several days.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for at least 2-3 hours to establish a stable dopamine level.

  • Compound Administration: Administer this compound either systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours after compound administration. Analyze the dopamine concentration in each sample using HPLC-ED.

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration. Plot the time course of the effect of the compound on extracellular dopamine levels.

Expected Outcome: If this compound is a DAT inhibitor, a dose-dependent increase in extracellular dopamine levels in the target brain region is expected following its administration. This experiment provides direct evidence of the compound's in vivo mechanism of action.

Locomotor Activity Testing: Assessing Behavioral Effects

Principle: Dopamine transporter inhibitors, like cocaine, typically increase locomotor activity in rodents. This assay measures the effect of this compound on spontaneous locomotor activity. An increase in locomotion can be indicative of a psychostimulant-like effect.

Materials:

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

  • Experimental animals (e.g., mice or rats)

  • This compound (for systemic administration)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., cocaine)

Protocol:

  • Habituation: Place the animals in the activity chambers for a period of 30-60 minutes on one or more days prior to the test day to allow them to acclimate to the novel environment.

  • Test Day: On the test day, administer the vehicle, a range of doses of this compound, or a positive control (e.g., cocaine) to different groups of animals.

  • Activity Monitoring: Immediately after injection, place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, horizontal activity, vertical activity) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity across different treatment groups using appropriate statistical tests (e.g., ANOVA).

Expected Outcome: If this compound has psychostimulant-like properties due to DAT inhibition, it is expected to cause a dose-dependent increase in locomotor activity. The magnitude and time course of this effect can be compared to that of cocaine.

PART 3: Data Presentation and Visualization

Clear presentation of quantitative data is crucial for interpreting experimental results.

Table 1: Hypothetical In Vitro Binding and Uptake Inhibition Data
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM) (Uptake)SERT IC₅₀ (nM) (Uptake)NET IC₅₀ (nM) (Uptake)
3-(4-Iodophenoxy)piperidine HClTBDTBDTBDTBDTBDTBD
Cocaine (Reference)~250~300~500~300~350~600
GBR 12909 (Reference)~5>10,000>10,000~10>10,000>10,000

TBD: To be determined by the experimental protocols outlined above.

Diagrams of Experimental Workflows and Signaling Pathways

Visual aids are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the hypothesized signaling pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK293 cells expressing hDAT/hSERT/hNET Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup Incubate Membranes with: - Radioligand - Test Compound - Controls Membrane_Prep->Assay_Setup Filtration Rapid Filtration (Separates bound from free) Assay_Setup->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis Result Result Data_Analysis->Result Binding Affinity (Ki)

Caption: Workflow for the Radioligand Binding Assay.

Dopamine_Transporter_Inhibition cluster_synapse Dopaminergic Synapse cluster_drug_action Drug Action Presynaptic Presynaptic Neuron DA_synapse Dopamine Presynaptic->DA_synapse Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DAT->Presynaptic DA_vesicle Dopamine Vesicles DA_vesicle->Presynaptic DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DA_receptor->Postsynaptic Signal Transduction Drug 3-(4-Iodophenoxy)piperidine HCl Drug->DAT Inhibition

The Synthetic Chemist's Guide to 3-(4-Iodophenoxy)piperidine Hydrochloride: An Essential Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to effectively mimic natural substrates and bind to biological targets with high affinity.[1] The strategic functionalization of the piperidine core is therefore a critical task in drug development. 3-(4-Iodophenoxy)piperidine hydrochloride emerges as a particularly valuable intermediate, offering a trifecta of desirable features for the synthetic chemist: a pre-installed, conformationally constrained phenoxy-piperidine linkage, a reactive aryl iodide handle for diverse cross-coupling reactions, and a stable hydrochloride salt form that ensures ease of handling and storage.

This guide provides a detailed exploration of this compound, presenting not just protocols, but the underlying scientific rationale for its synthesis and application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueReference(s)
CAS Number 1220018-86-9[3]
Molecular Formula C₁₁H₁₅ClINO[3]
Molecular Weight 339.60 g/mol
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed.[4][4]
Safety and Handling Precautions

This compound and its precursors should be handled with appropriate care in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory.[7] While specific toxicity data for this compound is limited, related aryl halides and piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] Avoid generating dust.[7] In case of contact, wash the affected area thoroughly with water.[7]

Protocol I: Synthesis of this compound

The synthesis of the title compound is a multi-step process that exemplifies several key transformations in modern organic chemistry. The most logical and field-proven approach involves a Mitsunobu reaction to form the crucial aryl ether bond, preceded by nitrogen protection and followed by deprotection and salt formation.

G cluster_0 Part A: N-Protection cluster_1 Part B: Mitsunobu Reaction cluster_2 Part C: Deprotection & Salt Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine  Boc₂O, Base (e.g., K₂CO₃)  Solvent (e.g., MeOH) Boc2O Boc2O Base Base N-Boc-3-(4-iodophenoxy)piperidine N-Boc-3-(4-iodophenoxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(4-iodophenoxy)piperidine  4-Iodophenol, PPh₃, DIAD  Solvent (e.g., THF) 4-Iodophenol 4-Iodophenol Reagents PPh₃, DIAD/DEAD Final_Product 3-(4-Iodophenoxy)piperidine hydrochloride N-Boc-3-(4-iodophenoxy)piperidine->Final_Product  HCl  Solvent (e.g., Dioxane) HCl_source HCl in Dioxane/Ether

Caption: Synthetic workflow for this compound.

Part A: Synthesis of N-Boc-3-hydroxypiperidine

Causality: The piperidine nitrogen is a nucleophile and can interfere with the subsequent Mitsunobu reaction. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the Mitsunobu conditions but can be easily removed under acidic conditions without affecting the aryl ether linkage.[8]

Materials:

  • 3-Hydroxypiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Methanol or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • To a round-bottom flask, add 3-hydroxypiperidine and dissolve it in methanol.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of Boc₂O in methanol to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Partition the resulting residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield crude N-Boc-3-hydroxypiperidine, which can be purified by column chromatography (e.g., ethyl acetate/hexanes) or used directly if sufficiently pure.

Part B: Mitsunobu Reaction to form N-Boc-3-(4-iodophenoxy)piperidine

Causality: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry at a chiral alcohol center.[6][9] It proceeds under mild, neutral conditions. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[5] Triphenylphosphine (PPh₃) and an azodicarboxylate (like DIAD or DEAD) activate the hydroxyl group of N-Boc-3-hydroxypiperidine, turning it into a good leaving group, which is then displaced by the phenoxide anion of 4-iodophenol in an Sₙ2 fashion.[4][6]

Materials:

  • N-Boc-3-hydroxypiperidine (1.0 eq)

  • 4-Iodophenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-hydroxypiperidine, 4-iodophenol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the DIAD dropwise to the stirred solution. The order of addition is critical to prevent side reactions.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to isolate the pure N-Boc-3-(4-iodophenoxy)piperidine.

Part C: Boc Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to liberate the piperidine nitrogen. This is efficiently achieved under strong acidic conditions. The introduction of hydrochloric acid not only cleaves the acid-labile Boc group (releasing isobutylene and carbon dioxide) but also protonates the resulting secondary amine, forming the stable, crystalline hydrochloride salt which often facilitates purification by precipitation.[11]

Materials:

  • N-Boc-3-(4-iodophenoxy)piperidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane or Diethyl Ether

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the purified N-Boc-3-(4-iodophenoxy)piperidine in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.

  • With stirring, add an excess of 4M HCl in dioxane (typically 3-5 equivalents) at room temperature.

  • Stir the mixture for 2-4 hours. The formation of a precipitate is expected.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • If a precipitate has formed, collect the solid by vacuum filtration. If not, add anhydrous diethyl ether to induce precipitation.

  • Wash the filtered solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to obtain pure this compound.[11]

Protocol II: Applications in Cross-Coupling Reactions

The true synthetic utility of this compound lies in the reactivity of its aryl iodide moiety. This functional group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern drug discovery.[12] For these reactions, the hydrochloride salt must first be neutralized to the free base form, typically by treatment with an aqueous base (e.g., NaHCO₃, K₂CO₃) and extraction into an organic solvent.

G cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki Coupling cluster_2 Sonogashira Coupling Start 3-(4-Iodophenoxy)piperidine (Free Base) BH_Product C-N Bond Formation Suzuki_Product C-C Bond Formation Sono_Product C-C Bond Formation Amine R₂NH Amine->BH_Product  Pd Catalyst  Ligand (e.g., XPhos)  Base (e.g., NaOtBu) Boronic_Acid R-B(OH)₂ Boronic_Acid->Suzuki_Product  Pd Catalyst  Ligand (e.g., SPhos)  Base (e.g., K₂CO₃) Alkyne R-C≡CH Alkyne->Sono_Product  Pd Catalyst, Cu(I) co-catalyst  Base (e.g., TEA)

Caption: Key cross-coupling applications of the title intermediate.

Application 1: Buchwald-Hartwig Amination

Rationale: This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13] Using 3-(4-iodophenoxy)piperidine, chemists can introduce a wide variety of primary or secondary amines, accessing novel chemical space crucial for modulating pharmacological activity. The reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand that facilitates the key steps of oxidative addition and reductive elimination.[12]

General Protocol:

  • To a reaction vessel, add the 3-(4-iodophenoxy)piperidine free base (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add an anhydrous aprotic solvent like toluene or dioxane.

  • Degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.[14]

Application 2: Suzuki-Miyaura Coupling

Rationale: The Suzuki coupling is a versatile and widely used reaction for forming C-C bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or ester). This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenoxy ring, enabling extensive structure-activity relationship (SAR) studies. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[15]

General Protocol:

  • In a flask, combine the 3-(4-iodophenoxy)piperidine free base (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2-3 eq).

  • Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

  • Thoroughly degas the mixture and place it under an inert atmosphere.

  • Heat the reaction to 80-100 °C for 4-16 hours, monitoring for completion.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.[16]

Application 3: Sonogashira Coupling

Rationale: The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing substituted alkynes. These products are valuable in their own right or can serve as precursors for further transformations (e.g., reduction to alkanes/alkenes, click chemistry). The reaction is co-catalyzed by palladium and copper(I) iodide.[17][18]

General Protocol:

  • To a flask under an inert atmosphere, add the 3-(4-iodophenoxy)piperidine free base (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent in some cases.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield the alkynylated product.[19]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure provides a rigid scaffold, while its aryl iodide handle unlocks a gateway to a vast chemical space through robust and reliable cross-coupling methodologies. By understanding the principles behind its synthesis and application, researchers can efficiently construct novel and complex molecules, accelerating the pace of drug discovery and development.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • SAFETY D
  • Organic Synthesis. Mitsunobu reaction.
  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemistry LibreTexts.
  • Alfa Chemistry. Mitsunobu Reaction.
  • BLD Pharm. 1220018-86-9|this compound.
  • ChemicalBook. This compound | 1220018-86-9.
  • Organic Chemistry Portal. Mitsunobu Reaction. (2019-08-26).
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025-04-03).
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21).
  • ResearchGate. Several examples of bioactive molecules containing piperidine.
  • Common Organic Chemistry.
  • Benchchem. N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Reddit. Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024-04-27).
  • CymitQuimica. 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • RSC Publishing. Unimolecular tetrakis-piperidine-4-ol: an efficient ligand for copper and amine free Sonogashira coupling.
  • Google Patents. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal...
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023-04-04).
  • NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • Benchchem. Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.

Sources

Protocol for N-alkylation of 3-(4-Iodophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 3-(4-Iodophenoxy)piperidine: Protocols, Mechanistic Insights, and Practical Considerations

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The piperidine motif is a prevalent feature in numerous pharmaceuticals, and functionalization of the secondary amine allows for the precise modulation of critical drug properties, including potency, selectivity, solubility, and metabolic stability. The starting material, 3-(4-iodophenoxy)piperidine, is a particularly valuable building block. The secondary amine at the piperidine nitrogen serves as a key handle for derivatization, while the iodophenyl group provides a reactive site for subsequent carbon-carbon or carbon-heteroatom bond formations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.[1][2][3]

This guide provides detailed, field-proven protocols for two primary methods for the N-alkylation of 3-(4-iodophenoxy)piperidine: direct alkylation with alkyl halides and reductive amination. We will delve into the mechanistic underpinnings of each method, explain the rationale behind experimental choices, and offer troubleshooting advice to ensure successful and reproducible outcomes.

Core Concepts: Choosing Your N-Alkylation Strategy

The selection of an appropriate N-alkylation method depends on the desired alkyl group, the stability of the starting materials, and the desired level of selectivity.

Direct Alkylation with Alkyl Halides (SN2 Reaction)

This classic method involves the direct reaction of the secondary amine with an electrophilic alkyl halide (e.g., alkyl iodide, bromide, or chloride). The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[4]

Mechanism:

  • Step 1 (Nucleophilic Attack): The nucleophilic nitrogen of 3-(4-iodophenoxy)piperidine attacks the alkyl halide, forming a new C-N bond and a positively charged quaternary ammonium halide salt intermediate.[4]

  • Step 2 (Deprotonation): A base present in the reaction mixture abstracts the proton from the nitrogen, neutralizing the intermediate and yielding the final tertiary amine product.[4]

The primary challenge with this method is the potential for over-alkylation . The tertiary amine product is often more nucleophilic than the starting secondary amine, meaning it can react with a second molecule of the alkyl halide to form an undesired quaternary ammonium salt.[4][5] This can be mitigated by careful control of reaction conditions, such as the slow addition of the alkylating agent or using the piperidine as the limiting reagent.

Reductive Amination

Reductive amination is a highly reliable and versatile method for N-alkylation that is less prone to over-alkylation. This one-pot reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[6]

Mechanism:

  • Step 1 (Iminium Ion Formation): The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a stable iminium ion.

  • Step 2 (In-Situ Reduction): A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This agent selectively reduces the iminium ion to the desired tertiary amine product without reducing the starting aldehyde or ketone.

This method is particularly advantageous for introducing structurally complex alkyl groups and for ensuring mono-alkylation.[6][7]

Experimental Protocols

Safety First: Handling Alkylating Agents

Warning: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, mutagenic, and carcinogenic.[8][9][10] They can cause severe irritation, burns, and long-term health effects.[11][12]

  • Always handle alkylating agents in a certified chemical fume hood.[13]

  • Always wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[14][15]

  • Consult the Safety Data Sheet (SDS) for each specific reagent before use.[13]

  • Have an appropriate quench solution (e.g., sodium thiosulfate for alkyl iodides) readily available in case of a spill.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol details a general procedure for the N-alkylation of 3-(4-iodophenoxy)piperidine using an alkyl halide and a non-nucleophilic base.

Materials:

  • 3-(4-Iodophenoxy)piperidine

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried, or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-(4-iodophenoxy)piperidine (1.0 eq.) and the anhydrous solvent (to make a ~0.1 M solution).

  • Add Base: Add the base (1.5-2.0 eq.) to the stirred solution.

  • Add Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature using a syringe pump over several hours.[16] This slow addition is crucial to minimize the concentration of the alkylating agent and thus reduce the risk of over-alkylation.[16]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a milder and often more selective method for N-alkylation using a carbonyl compound and sodium triacetoxyborohydride.

Materials:

  • 3-(4-Iodophenoxy)piperidine

  • Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-iodophenoxy)piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in the anhydrous solvent (~0.1 M concentration).

  • Add Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) in one portion. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reductive aminations are often complete within 1-12 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Purification: Separate the organic layer, and extract the aqueous layer twice with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Presentation: Method Comparison

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halides (R-X)Aldehydes (RCHO) or Ketones (RCOR')
Key Reagent Base (e.g., K₂CO₃, DIPEA)[16]Reducing Agent (e.g., NaBH(OAc)₃)
Common Solvents DMF, Acetonitrile[16]DCM, DCE
Typical Temperature Room TemperatureRoom Temperature
Key Advantage Simple reagents, straightforward setupHigh selectivity for mono-alkylation, milder conditions
Potential Issue Risk of over-alkylation to form quaternary salts[4][5]Requires an aldehyde/ketone precursor; reducing agent is moisture-sensitive

Visualization of Protocols

G cluster_0 Protocol 1: Direct Alkylation Workflow A 1. Dissolve Piperidine & Base in Anhydrous Solvent B 2. Slow, Dropwise Addition of Alkyl Halide A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quench, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E F Final Product: N-Alkyl-3-(4-iodophenoxy)piperidine E->F

Caption: Workflow for the direct N-alkylation of 3-(4-iodophenoxy)piperidine.

G cluster_1 Protocol 2: Reductive Amination Workflow A 1. Dissolve Piperidine & Carbonyl in Anhydrous Solvent B 2. Add NaBH(OAc)₃ in One Portion A->B C 3. Monitor Reaction (TLC / LC-MS) B->C D 4. Bicarbonate Work-up (Quench, Extract, Dry) C->D E 5. Purify (Column Chromatography) D->E F Final Product: N-Alkyl-3-(4-iodophenoxy)piperidine E->F

Caption: Workflow for N-alkylation via reductive amination.

Product Characterization

The successful synthesis of the N-alkylated product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the newly introduced alkyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the desired product, verifying its elemental composition.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (n.d.).
  • Britannica. (n.d.). Alkylating agent. In Encyclopædia Britannica. Retrieved from [Link]

  • DoveMed. (n.d.). Adverse Effects of Alkylating Agents in Cancer Treatment: Understanding Risks and Management Strategies.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • WebMD. (2024, April 24). Alkylating Agents for Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Organic Chemistry Frontiers. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • Semantic Scholar. (2018, December 4). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from a relevant academic paper repository.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from a relevant chemical society reagent guide.
  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • ODU Digital Commons. (1982, January). The Regioselective 3-Alkylation of Piperidine. Retrieved from Old Dominion University's digital repository.
  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. American Chemical Society.
  • Vitol. (2021, April 14). Alkylate (Alkyl Unit) SDS.
  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines.
  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. American Chemical Society.
  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Retrieved from a relevant chemical society reagent guide.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • ACS Publications. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization....
  • Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3-(piperidin-3-yl)-1H-indole Derivatives.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(4-Iodophenoxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-(4-Iodophenoxy)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis, ensuring the integrity and purity of your final product.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common route begins with the N-protection of 3-hydroxypiperidine, followed by an Ullmann condensation with 4-iodophenol, and concludes with the deprotection of the nitrogen and salt formation. Each of these stages presents unique challenges and potential for impurity formation. Understanding the reaction mechanisms at each step is crucial for effective troubleshooting.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates a typical synthetic route and highlights the key stages where common impurities may arise.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: N-Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, Base I1 Impurity A: Unreacted 3-Hydroxypiperidine B->I1 I2 Impurity B: O-Boc Protected Species B->I2 D N-Boc-3-(4-iodophenoxy)piperidine B->D Cu Catalyst, Base C 4-Iodophenol C->D I3 Impurity C: Unreacted N-Boc-3-hydroxypiperidine D->I3 I4 Impurity D: Unreacted 4-Iodophenol D->I4 I5 Impurity E: Homocoupled Biaryl Ether D->I5 E 3-(4-Iodophenoxy)piperidine D->E Acid (e.g., HCl) F 3-(4-Iodophenoxy)piperidine HCl E->F HCl I6 Impurity F: Incomplete Deprotection (N-Boc protected intermediate) F->I6 I7 Impurity G: Degradation Products F->I7

Caption: Synthetic pathway and key impurity formation points.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and offering practical solutions.

Step 1: N-Protection of 3-Hydroxypiperidine

Q1: My reaction to form N-Boc-3-hydroxypiperidine is sluggish and incomplete, even with extended reaction times. What could be the cause?

A1: Incomplete N-Boc protection is a common issue. Several factors can contribute to this:

  • Insufficient Boc Anhydride: It is generally recommended to use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.3 equivalents, to drive the reaction to completion.

  • Inadequate Base: A suitable base, such as triethylamine (TEA) or sodium bicarbonate, is crucial to neutralize the acid generated during the reaction. An insufficient amount of base can lead to an acidic reaction mixture, which can inhibit the reaction.

  • Moisture: Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness. Ensure that your solvents are anhydrous and that the reaction is performed under a dry atmosphere.

Troubleshooting Protocol:

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Reagent Quality: Use fresh, high-purity Boc anhydride.

  • Solvent Purity: Ensure solvents are anhydrous.

Q2: I'm observing an unexpected side-product in my NMR spectrum after the N-protection step. What could it be?

A2: A likely side-product is the O-Boc protected species, where the Boc group has reacted with the hydroxyl group of 3-hydroxypiperidine in addition to the nitrogen.

  • Cause: This can occur, especially if the reaction temperature is too high or if there is an excess of Boc anhydride.

  • Prevention: To improve selectivity, perform the reaction at a lower temperature (e.g., 0 °C) and use a controlled amount of Boc anhydride (1.0-1.1 equivalents).

Step 2: Ullmann Condensation

Q3: The Ullmann condensation between N-Boc-3-hydroxypiperidine and 4-iodophenol is giving me a low yield of the desired ether. What are the critical parameters for this reaction?

A3: The Ullmann condensation is a copper-catalyzed C-O cross-coupling reaction that can be sensitive to several factors.[1][2]

  • Catalyst Activity: The choice and quality of the copper catalyst are critical. "Activated" copper powder or soluble copper(I) salts are often used.[1]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210 °C.[1] However, modern ligand-accelerated protocols may allow for milder conditions.

  • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[1]

  • Base: A suitable base is necessary to deprotonate the phenol.

Troubleshooting Protocol:

  • Catalyst Screening: Experiment with different copper sources (e.g., CuI, Cu₂O) and consider the use of ligands like phenanthroline or diamines to improve catalyst performance.

  • Temperature Optimization: Carefully control and optimize the reaction temperature.

  • Base Selection: Ensure the chosen base is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

Q4: My final product after the Ullmann condensation is contaminated with a high-boiling impurity. What is its likely identity?

A4: A common high-boiling impurity in Ullmann reactions is the homocoupled biaryl ether, formed from the reaction of two molecules of 4-iodophenol.[3]

  • Cause: This side reaction is often favored at high temperatures and in the presence of excess copper catalyst.

  • Mitigation: To minimize this, use a stoichiometric amount of 4-iodophenol relative to N-Boc-3-hydroxypiperidine and carefully control the amount of catalyst and reaction temperature.

Step 3: N-Deprotection and Salt Formation

Q5: The N-Boc deprotection with acid is incomplete, leaving residual starting material. How can I ensure complete removal of the Boc group?

A5: Incomplete deprotection is a frequent challenge. The stability of the Boc group can be influenced by the reaction conditions.

  • Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically used.[4] The concentration of the acid is also important; dilute conditions may not be sufficient for complete deprotection.[4]

  • Reaction Time and Temperature: While many deprotections are rapid, some substrates may require longer reaction times or gentle warming.[4] However, excessive heat can lead to degradation.

Troubleshooting Protocol:

  • Acid Choice: 4M HCl in dioxane is a commonly used and effective reagent for Boc deprotection.[4]

  • Monitoring: Follow the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes improve the outcome.[4]

Q6: After acidification to form the hydrochloride salt, I observe degradation of my product. How can I prevent this?

A6: The final product, 3-(4-Iodophenoxy)piperidine, may be susceptible to degradation under harsh acidic conditions or upon prolonged exposure to acid.

  • Cause: The presence of the ether linkage and the piperidine ring can make the molecule susceptible to acid-catalyzed hydrolysis or other degradation pathways.

  • Prevention:

    • Use the minimum amount of acid required for salt formation.

    • Perform the acidification at a low temperature (e.g., 0 °C).

    • Isolate the hydrochloride salt promptly after its formation.

    • Consider alternative methods for salt formation, such as bubbling HCl gas through a solution of the free base in a suitable solvent.[5]

III. Summary of Common Impurities and Analytical Methods

Effective impurity control relies on robust analytical methods for their detection and quantification.[6][7] High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.[6] Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), provides precise molecular weight determination and structural elucidation of unknown impurities.[]

Impurity IDImpurity NamePotential SourceRecommended Analytical Method
A 3-HydroxypiperidineUnreacted starting material from Step 1HPLC, GC-MS
B O-Boc-3-hydroxypiperidineSide reaction during N-protectionHPLC, LC-MS
C N-Boc-3-hydroxypiperidineUnreacted intermediate from Step 2HPLC, LC-MS
D 4-IodophenolUnreacted starting material from Step 2HPLC, GC-MS
E Bis(4-iodophenyl) etherHomocoupling side reaction in Step 2HPLC, LC-MS
F N-Boc-3-(4-iodophenoxy)piperidineIncomplete deprotection in Step 3HPLC, LC-MS
G Degradation ProductsDecomposition during deprotection/salt formationHPLC, LC-MS

IV. Conclusion

The synthesis of this compound requires careful control of reaction conditions at each step to minimize the formation of impurities. This guide provides a framework for understanding the origins of common impurities and offers practical troubleshooting strategies. By implementing robust process monitoring and analytical controls, researchers and developers can ensure the production of a high-quality final product.

V. References

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from [Link]

  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs. Retrieved from [Link]

  • Chem-Impex. (n.d.). (S)-3-Hydroxypiperidine hydrochloride. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Iodophenol. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. Retrieved from

  • Supporting Information. (n.d.). Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis. Retrieved from [Link]

  • Chemsrc. (2025). 4-Iodophenol. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • YouTube. (2023). Making Piperidine to piss off my FBI Agent. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

Sources

Improving the yield and purity of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Iodophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes, focusing on improving both yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, often achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, presents several potential hurdles.[1][2] These reactions, while powerful, can be sensitive to reaction conditions, reagent quality, and purification methods. Achieving high yield and purity requires a nuanced understanding of the reaction mechanism and potential side reactions. This guide provides practical, experience-based solutions to common problems.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily starting materials (3-hydroxypiperidine and 4-iodoanisole) and minimal to no desired product.

Potential Causes & Solutions:

  • Inactive Catalyst: The catalytic cycle is paramount. For Ullmann reactions, the copper catalyst may be oxidized or improperly activated.[3][4] For Buchwald-Hartwig couplings, the palladium catalyst may not be in the correct oxidation state.

    • Solution: For Ullmann reactions, consider using freshly prepared "activated" copper powder or using a well-defined copper(I) salt with a suitable ligand.[2][4] For palladium-catalyzed reactions, ensure an inert atmosphere (nitrogen or argon) is maintained to protect the catalyst.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success. A base that is too weak may not facilitate the deprotonation of the piperidine nitrogen, while a highly nucleophilic solvent could compete in the reaction.[5]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are often effective.[6] Solvents like toluene, dioxane, or DMF are commonly used; ensure your starting materials are soluble at the reaction temperature.[2]

  • Low Reaction Temperature: Many N-arylation reactions require elevated temperatures to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Typical temperatures for these couplings range from 80-120 °C.

Problem 2: Significant Byproduct Formation

Symptom: The crude product contains a substantial amount of impurities alongside the desired product, complicating purification.

Potential Causes & Solutions:

  • Side Reactions of 4-Iodophenol: If 4-iodophenol is used directly, side reactions such as O-arylation can occur, leading to diaryl ether formation.[7]

    • Solution: Protecting the hydroxyl group of 3-hydroxypiperidine before the coupling reaction can prevent unwanted side reactions. Subsequent deprotection would then yield the desired product.

  • Homocoupling of Aryl Halide: In Ullmann reactions, the homocoupling of 4-iodoanisole can occur, leading to the formation of 4,4'-diiodobiphenyl ether.[8]

    • Solution: Optimize the catalyst-to-ligand ratio and reaction temperature. Using a slight excess of the piperidine starting material can also favor the desired cross-coupling reaction.

Problem 3: Difficulty in Removing Unreacted Starting Materials

Symptom: The purified product is contaminated with unreacted 3-hydroxypiperidine or 4-iodoanisole.

Potential Causes & Solutions:

  • Inefficient Extraction: Standard workup procedures may not completely remove all starting materials, especially if they have similar solubilities to the product.

    • Solution for Removing 4-Iodophenol/4-Iodoanisole: A basic aqueous wash (e.g., 1M NaOH) during the workup will deprotonate any unreacted 4-iodophenol, forming the water-soluble phenolate salt, which can then be easily extracted into the aqueous layer. For the more neutral 4-iodoanisole, careful column chromatography is often necessary.

    • Solution for Removing 3-Hydroxypiperidine: An acidic aqueous wash (e.g., 1M HCl) will protonate the basic piperidine, forming a water-soluble salt that can be extracted.

Problem 4: Low Yield After Purification

Symptom: A good crude yield is observed, but the final isolated yield of the hydrochloride salt is low.

Potential Causes & Solutions:

  • Loss During Recrystallization: The choice of recrystallization solvent is crucial. An inappropriate solvent system can lead to significant product loss.

    • Solution: A common and effective method for forming the hydrochloride salt is to dissolve the free base in a suitable solvent like ethanol or isopropanol and then add a solution of HCl in the same solvent or as a gas.[9] The hydrochloride salt will then precipitate out. Experiment with different solvent/anti-solvent systems (e.g., ethanol/ether, isopropanol/hexane) to maximize recovery.[9]

  • Product Decomposition: The product may be unstable under certain purification conditions.

    • Solution: Avoid unnecessarily high temperatures during solvent removal and drying. If using column chromatography, ensure the silica gel is neutral to prevent decomposition of the basic piperidine product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing 3-(4-Iodophenoxy)piperidine?

The choice between a copper-catalyzed Ullmann condensation and a palladium-catalyzed Buchwald-Hartwig amination often depends on available resources and substrate scope. The Buchwald-Hartwig reaction is generally more versatile and tolerant of a wider range of functional groups, but the reagents can be more expensive.[1] The Ullmann reaction is a more traditional and cost-effective method but often requires harsher conditions.[2][7]

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS offers more definitive identification of the product and any major byproducts by providing molecular weight information.

Q3: What are the key parameters to control for a successful synthesis?

The most critical parameters are:

  • Inert Atmosphere: For many transition metal-catalyzed reactions, excluding oxygen is crucial to prevent catalyst deactivation.

  • Reagent Purity: The purity of starting materials, solvents, and reagents can significantly impact the reaction outcome.

  • Stoichiometry: Carefully controlling the ratio of reactants, catalyst, ligand, and base is essential for maximizing yield and minimizing side reactions.

  • Temperature: The reaction temperature must be high enough to drive the reaction forward but not so high as to cause decomposition.

Q4: What analytical techniques are recommended for purity assessment of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final compound and detecting any impurities.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the desired product and can help identify impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product.

  • Elemental Analysis: This technique determines the elemental composition of the compound, providing further evidence of its purity and identity.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation
  • To a reaction vessel, add 3-hydroxypiperidine, 4-iodoanisole, a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., L-proline), and a base (e.g., K2CO3).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolve the purified 3-(4-Iodophenoxy)piperidine free base in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until the solution is acidic.

  • Stir the mixture at room temperature or cool in an ice bath to induce precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/ether) to obtain the final, pure product.[9]

Visualizing the Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_salt Salt Formation A Starting Materials (3-Hydroxypiperidine, 4-Iodoanisole) C Reaction (Ullmann or Buchwald-Hartwig) A->C B Catalyst, Ligand, Base B->C D Quenching & Extraction C->D E Column Chromatography D->E F Purified Free Base E->F G HCl Addition F->G H Precipitation & Filtration G->H I Final Product (Hydrochloride Salt) H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • Buchwald, S. L., & Mauger, C. (2008). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry, 73(13), 4974–4981. Retrieved from [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit. Retrieved from [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved from [Link]

  • Daugulis, O., et al. (2014). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 5(11), 4412-4417. Retrieved from [Link]

  • Merck & Co., Inc. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing unreacted electrophiles from a reaction mixture.
  • Du Bois, J., & Espino, C. G. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(15), 7792-7845. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing p-iodophenol.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2346-2355. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(35), 22867-22876. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(3), 185-191. Retrieved from [Link]

  • PubMed. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 64(3), 185-191. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 18(1), 2-25. Retrieved from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(1), 2-13. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Iodophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following content is structured in a problem-and-solution format, providing in-depth explanations and actionable protocols to ensure a successful and reproducible outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Initiation & Starting Material Issues

Question 1: My reaction to synthesize 3-(4-Iodophenoxy)piperidine fails to initiate or shows very low conversion. What are the likely causes?

Answer: Failure to initiate is a common hurdle often traced back to the purity of starting materials, the activity of the catalyst, or suboptimal reaction conditions. The synthesis of the diaryl ether core of 3-(4-Iodophenoxy)piperidine is typically achieved via an Ullmann condensation, a copper-catalyzed C-O cross-coupling reaction.[1][2][3] Here are the primary checkpoints:

  • Purity of 3-Hydroxypiperidine: 3-Hydroxypiperidine is a key nucleophile. It can be synthesized by the reduction of 3-piperidone or the hydrogenation of 3-hydroxypyridine.[4][5] Impurities from these syntheses, such as residual reducing agents or unreacted starting materials, can interfere with the catalyst. Ensure your 3-hydroxypiperidine is pure and dry. It's advisable to use a freshly opened bottle or purify it by distillation or recrystallization if its purity is questionable.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann-type reactions.[1][3] Ensure your 4-iodo-substituted phenol precursor is of high purity.

  • Catalyst Activity: The copper catalyst is the heart of the reaction. Traditional Ullmann reactions often require "activated" copper powder.[1] Modern protocols may use soluble copper(I) salts like CuI. The catalyst's activity can be diminished by oxidation or impurities. Consider using a freshly opened container of the copper salt or activating the copper powder in situ.

  • Inert Atmosphere: Copper(I) catalysts can be sensitive to oxygen. While some modern protocols are more robust, ensuring the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent catalyst deactivation.

Question 2: I am using N-Boc-3-hydroxypiperidine as my starting material. Do I need to deprotect it first?

Answer: Yes, for the Ullmann condensation to proceed, the nitrogen on the piperidine ring needs to be able to coordinate with the copper catalyst. The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder this coordination. It is recommended to deprotect the N-Boc-3-hydroxypiperidine to yield 3-hydroxypiperidine before proceeding with the C-O coupling reaction.[6][7] The deprotection can be achieved using standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.

Category 2: Low Yield & Side Product Formation

Question 3: My reaction yields are consistently low, and I observe the formation of side products. How can I improve the yield and minimize impurities?

Answer: Low yields and the formation of side products in Ullmann-type reactions are often interconnected and can be addressed by carefully optimizing the reaction parameters.

  • Side Reactions: A common side reaction is the homocoupling of the aryl iodide to form a biaryl compound.[8] This is favored at very high temperatures. Another possibility is the decomposition of starting materials or the product under harsh conditions.

  • Optimizing Reaction Conditions:

    • Temperature: Traditional Ullmann reactions often require high temperatures (often in excess of 210 °C).[1] However, modern ligand-assisted copper catalysis can often be performed at lower temperatures.[2][3] It is crucial to find the optimal temperature for your specific substrate combination. A systematic temperature screen is recommended.

    • Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[1][9] The choice of solvent can significantly impact the reaction rate and selectivity.

    • Base: A suitable base is required to deprotonate the 3-hydroxypiperidine, making it a more potent nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The strength and solubility of the base can influence the reaction outcome.

Troubleshooting Protocol for Low Yield:

  • Verify Starting Material Purity: Confirm the purity of 3-hydroxypiperidine and the aryl iodide by NMR or another suitable analytical technique.

  • Optimize Temperature: Run small-scale reactions at a range of temperatures (e.g., 100 °C, 120 °C, 140 °C) to find the sweet spot that favors the desired C-O coupling over side reactions.

  • Screen Solvents and Bases: If temperature optimization is insufficient, perform a small-scale screen of different solvents and bases.

  • Consider Ligands: The addition of a ligand, such as a diamine or an amino acid, can significantly improve the efficiency and mildness of the copper-catalyzed coupling.[10]

Table 1: Recommended Starting Conditions for Ullmann Condensation

ParameterRecommended Range/ValueRationale
Catalyst CuI (5-10 mol%)A common and effective copper(I) source.
Base Cs₂CO₃ (2 equivalents)Often provides good results in C-O coupling reactions.
Solvent DMF or NMPHigh-boiling polar aprotic solvents that facilitate the reaction.
Temperature 100-140 °CA good starting range for optimization.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials: - 3-Hydroxypiperidine - 4-Iodo-aryl precursor - Copper Catalyst - Base - Solvent check_purity Verify Purity of Starting Materials start->check_purity setup Assemble Reaction under Inert Atmosphere check_purity->setup heat Heat to Optimized Temperature setup->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify_freebase Column Chromatography of Free Base extract->purify_freebase form_salt Salt Formation (HCl in Ether/Dioxane) purify_freebase->form_salt purify_salt Recrystallize/ Triturate Hydrochloride Salt form_salt->purify_salt characterize Characterize Final Product (NMR, MS, Purity) purify_salt->characterize

Caption: A generalized workflow for the synthesis of this compound.

Category 3: Work-up and Purification

Question 4: I have difficulty removing the copper catalyst during the work-up. What is an effective method?

Answer: Removing residual copper salts is a common challenge in these reactions. Here are a few effective strategies:

  • Aqueous Ammonia Wash: After the initial extraction, washing the organic layer with a dilute aqueous solution of ammonia can help to chelate and remove copper salts into the aqueous phase.

  • Filtration through a Plug of Silica Gel: Before concentrating the organic layer, passing it through a short plug of silica gel can effectively adsorb the copper catalyst.

  • Use of Chelating Agents: In more stubborn cases, washing with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be employed.

Question 5: My final product, the hydrochloride salt, is difficult to crystallize and appears as an oil. How can I obtain a solid product?

Answer: The hydrochloride salt of 3-(4-Iodophenoxy)piperidine may sometimes be challenging to crystallize. Here are some techniques to try:

  • Solvent Choice for Salt Formation: The choice of solvent for the salt formation is critical. Typically, a solution of HCl in a non-polar solvent like diethyl ether or 1,4-dioxane is added to a solution of the purified free base in a solvent in which the hydrochloride salt is insoluble.

  • Trituration: If an oil forms, try adding a non-polar solvent like hexane or pentane and scratching the side of the flask with a glass rod to induce crystallization. This process, known as trituration, can help break down the oil and encourage solid formation.

  • Recrystallization: If a solid is obtained, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether, methanol/ether).

Potential Side Reaction Diagram

G cluster_pathways Reaction Pathways Reactants 3-Hydroxypiperidine + 4-Iodo-aryl + Cu(I) Catalyst Desired_Product Desired Product 3-(4-Iodophenoxy)piperidine Reactants->Desired_Product Ullmann C-O Coupling (Optimized Conditions) Side_Product Side Product Biaryl Homocoupling Reactants->Side_Product Homocoupling (Excessive Temperature)

Caption: Competing reaction pathways in the synthesis of 3-(4-Iodophenoxy)piperidine.

Alternative Synthetic Strategies

While the Ullmann condensation is a classic approach, it's worth noting that other modern cross-coupling reactions can also be employed for the synthesis of diaryl ethers. The Buchwald-Hartwig amination, for instance, is a powerful palladium-catalyzed method for forming C-N bonds and has also been adapted for C-O bond formation.[11][12][13] If you continue to face insurmountable issues with the copper-catalyzed approach, exploring a palladium-catalyzed alternative might be a viable option.

References

  • Ullmann condens
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. (n.d.).
  • Exploring Copper Mediated Synthesis of Diaryl Ethers - ScholarWorks. (2024).
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC - NIH. (2019).
  • Enantioselective synthesis of (S)
  • 3-Hydroxy Piperidine | Supplier - Ketone Pharma. (n.d.).
  • CN105439939A - Synthetic method of (S)
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (n.d.).
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024).
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (n.d.).
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Ullmann Reaction | Thermo Fisher Scientific - SA. (n.d.).
  • Ullmann reaction | PPTX - Slideshare. (n.d.).
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Ullmann Reaction - BYJU'S. (n.d.).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Buchwald-Hartwig Amin
  • Supporting Information Synthesis of 3-Chloropiperidines by Iodide- Medi
  • Piperidine Synthesis. - DTIC. (2025).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
  • US20020038031A1 - New 4 - substituted piperidines - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ChemInform Abstract: Recent Synthetic Developments and Applications of the Ullmann Reaction.
  • 1220018-86-9|this compound|BLD Pharm. (n.d.).
  • This compound | 1220018-86-9 - ChemicalBook. (n.d.).
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
  • Preparation of Piperidines, Part 3: Substituted
  • Synthesis of 3,4,5-trisubstituted piperidine via S N 2' reaction | Request PDF - ResearchG
  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google P
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. (n.d.).

Sources

Preventing deiodination of 3-(4-Iodophenoxy)piperidine hydrochloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Iodophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when using this reagent: unwanted deiodination during chemical reactions. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Understanding the Challenge: The Fragile Carbon-Iodine Bond

The utility of this compound as a synthetic building block, particularly in palladium-catalyzed cross-coupling reactions, is derived from the reactivity of the carbon-iodine (C-I) bond. However, this reactivity is a double-edged sword. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under various conditions, leading to the formation of the undesired deiodinated byproduct, 3-phenoxypiperidine.

This degradation, often termed hydrodehalogenation or proto-deiodination, is a common failure mode in reactions involving complex aryl iodides. It can be triggered by several factors, including heat, light, the choice of base, and the catalytic system itself.[1] Understanding the mechanisms of deiodination is the first step toward preventing it.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

FAQ 1: My reaction has low yield, and I've isolated a significant amount of 3-phenoxypiperidine. What is the likely cause?

This is a classic case of deiodination outcompeting your desired reaction. The primary culprits are typically related to the reaction conditions, which may inadvertently favor a reductive pathway that cleaves the C-I bond and replaces it with a C-H bond.

Causality: Palladium-catalyzed hydrodehalogenation is a well-known side reaction.[2] It can occur when a palladium(0) species oxidatively adds to the aryl iodide, but instead of proceeding through the desired catalytic cycle, the resulting Pd(II)-aryl intermediate is intercepted by a hydride source. Common hydride sources in these reactions are often cryptic and can include:

  • Solvents: Alcohols like isopropanol or ethanol can act as hydride donors, especially in the presence of a base.[2]

  • Bases: Certain bases, like sodium formate, are explicitly used as hydride transfer agents.[3] Amine bases or even hydroxide can also facilitate pathways that generate hydride species.

  • Reagents: Additives or impurities in your reagents can sometimes act as reducing agents.

The diagram below illustrates how hydrodehalogenation acts as an off-cycle parasitic reaction to the desired cross-coupling pathway.

Catalytic_Cycle_Deiodination cluster_main Desired Cross-Coupling Cycle cluster_side Parasitic Deiodination Cycle Pd0 Pd(0)L_n OA Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OA Ar-I TM Transmetalation or Amine Coordination OA->TM + Nucleophile (e.g., R-B(OH)₂) Deiodination Hydrodehalogenation (Deiodination) OA->Deiodination + [H⁻] source (Solvent, Base, etc.) RE Reductive Elimination Complex TM->RE RE->Pd0 - Product (Ar-R) Deiodination->Pd0 - HI ArH Byproduct (Ar-H) caption Fig 1. Deiodination as an off-cycle process.

Fig 1. Deiodination as an off-cycle process.

FAQ 2: How does the choice of base impact deiodination?

The base is a critical parameter. It not only facilitates the primary reaction (e.g., activating a boronic acid in a Suzuki coupling or deprotonating an amine in a Buchwald-Hartwig amination) but can also promote or suppress deiodination.[4][5]

Expertise & Causality:

  • Strong, Non-Nucleophilic Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are often the best choice. They are strong enough to drive the desired reaction but have a lower tendency to generate hydride species or participate in side reactions compared to alkoxides or organic bases.

  • Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): While highly effective for many cross-coupling reactions, they can promote deiodination, particularly at elevated temperatures, through β-hydride elimination pathways from the t-butoxide anion or by reacting with solvent.

  • Organic Amine Bases (e.g., Et₃N, DIPEA): These should be used with caution. They can accelerate hydrodehalogenation, especially with Pd/C catalysts.[4]

  • The Hydrochloride Salt: Remember that your starting material is a hydrochloride salt. You must use at least one extra equivalent of base to neutralize the HCl and free the piperidine nitrogen. If the piperidine itself is the reacting nucleophile (e.g., in an N-arylation), you will need a stoichiometric amount of base for deprotonation plus an additional amount for the catalytic cycle.

Base Type Pros Cons / Deiodination Risk Recommended Use Case
Inorganic Carbonates Low deiodination risk; good functional group tolerance.Slower reaction rates may require higher temperatures.First choice for Suzuki and Buchwald-Hartwig reactions.
Inorganic Phosphates Often provides good yields with low side reactions.Can be hygroscopic; solubility can be an issue.Excellent alternative to carbonates.
Alkoxides High reactivity; drives reactions to completion quickly.Higher risk of deiodination; can cleave sensitive esters.Use with sterically hindered ligands at the lowest possible temperature.
Organic Amines Soluble in organic solvents.Significant risk of promoting hydrodehalogenation.Generally not recommended unless specifically required by the protocol.
FAQ 3: Can the catalyst and ligand system prevent deiodination?

Absolutely. This is the most crucial aspect of reaction design. The ligand's job is to stabilize the palladium center and modulate its reactivity to favor reductive elimination (forming the desired product) over competing side reactions like hydrodehalogenation.[6]

Expertise & Causality: The key is to use ligands that promote a fast rate of reductive elimination. If the final C-N or C-C bond-forming step is fast, the arylpalladium(II) intermediate has less time to undergo deiodination.

  • Bulky Biarylphosphine Ligands (e.g., XPhos, SPhos, RuPhos): These are the state-of-the-art for suppressing deiodination in C-N and C-C couplings. Their steric bulk forces the arylpalladium complex into a conformation that is primed for reductive elimination, making this step kinetically favorable.[7]

  • Chelating Diphosphine Ligands (e.g., XantPhos, BINAP): These can also be effective. By binding to the palladium with two points of attachment, they create a more stable and defined coordination sphere that can disfavor side reactions. XantPhos is particularly noted for its effectiveness in Buchwald-Hartwig aminations.[8]

  • Simple Monodentate Ligands (e.g., PPh₃, P(o-tol)₃): These are generally not recommended for challenging substrates prone to deiodination. They can lead to coordinatively unsaturated palladium species that are more likely to participate in side reactions. In some cases, using PPh₃ with aryl iodides at lower temperatures can lead to unexpectedly poor turnover.[9]

Troubleshooting_Workflow Start Problem: Deiodination Observed Check_Ligand Is your ligand a bulky biarylphosphine (e.g., XPhos) or a chelating diphosphine (e.g., XantPhos)? Start->Check_Ligand Check_Base Are you using a strong alkoxide or amine base? Check_Ligand->Check_Base Yes Sol_Ligand Action: Switch to a ligand like XPhos, SPhos, or XantPhos. Check_Ligand->Sol_Ligand No Check_Temp Is the reaction temperature > 100 °C? Check_Base->Check_Temp No Sol_Base Action: Switch to an inorganic base like Cs₂CO₃ or K₃PO₄. Check_Base->Sol_Base Yes Check_Atmosphere Was the reaction run under a strictly inert atmosphere (Ar/N₂)? Check_Temp->Check_Atmosphere No Sol_Temp Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires longer time. Check_Temp->Sol_Temp Yes Sol_Atmosphere Action: Degas solvents thoroughly and use robust inerting techniques. Oxygen can degrade catalysts. Check_Atmosphere->Sol_Atmosphere No End Re-run Optimized Reaction Check_Atmosphere->End Yes Sol_Ligand->Check_Base Sol_Base->Check_Temp Sol_Temp->Check_Atmosphere Sol_Atmosphere->End caption Fig 2. Troubleshooting Decision Tree for Deiodination.

Fig 2. Troubleshooting Decision Tree for Deiodination.

FAQ 4: How can I monitor my reaction for deiodination?

Proactive monitoring is key to successful optimization. You should not wait until the reaction is complete and worked up to discover a problem.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): This is the simplest method. The deiodinated byproduct (3-phenoxypiperidine) will have a significantly different Rf value than the starting material and the desired product. Run a co-spot with your starting material and, if available, a standard of the deiodinated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for in-process monitoring. Take a small aliquot from the reaction mixture, quench it, dilute it, and inject it. You can track the disappearance of the starting material (m/z = 318.0 for the free base) and the appearance of both the product and the deiodinated byproduct (m/z = 192.1 for the free base).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be used, especially for monitoring the formation of the more volatile deiodinated byproduct.[10]

Section 3: Optimized Experimental Protocol

This section provides a robust, field-proven starting point for a Buchwald-Hartwig amination, a common reaction where deiodination is a concern. This protocol incorporates best practices to minimize byproduct formation.

Protocol: Buchwald-Hartwig Amination with Aniline

This protocol details the coupling of this compound with aniline.

Reagents & Equipment:

  • This compound

  • Aniline (purified by distillation or filtration through alumina)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other bulky biarylphosphine ligand)

  • Cesium Carbonate (Cs₂CO₃), dried in an oven

  • Anhydrous Toluene (from a solvent purification system or freshly distilled)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the stir bar in the Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas. Repeat three times to ensure all moisture and oxygen are removed.

  • Reagent Addition (Solid): Under a positive flow of inert gas, add to the flask:

    • This compound (1.0 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.5 eq - Note: >2.0 eq is needed to neutralize the HCl salt and act as the base for the catalytic cycle)

    • Pd(OAc)₂ (0.02 eq, 2 mol%)

    • XPhos (0.04 eq, 4 mol%)

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three more times.

  • Reagent Addition (Liquid): Through a syringe, add anhydrous toluene to create a ~0.1 M solution based on the aryl iodide. Then, add the aniline (1.2 eq).

  • Solvent Degassing (Optional but Recommended): For maximum precaution, bubble argon through the reaction mixture for 5-10 minutes.

  • Reaction: Lower the flask into a preheated oil bath set to 80-100 °C. Stir vigorously.

  • Monitoring: After 1 hour, and every few hours thereafter, take a small aliquot via syringe. Quench with a drop of water, dilute with ethyl acetate, pass through a small plug of silica, and analyze by TLC and/or LC-MS to check for consumption of starting material and formation of product vs. byproduct.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-aryl piperidine product.

References

  • Fors, B. P., & Buchwald, S. L. (2010). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. [Link]

  • Wang, L., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]

  • Chen, K., & Diao, T. (2019). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination. Nature Chemistry. [Link]

  • Mazzarella, D., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Hydrodehalogenation of aryl halides. (n.d.). ResearchGate. [Link]

  • Alonso, F., et al. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]

  • Wang, Q., & Li, Y. (2018). Photo-induced iodination of aryl halides under very mild conditions. Nature Protocols. [Link]

  • Spontaneous aryl iodide deiodination upon heating. (2022). Reddit. [Link]

  • cine-Substitution via Palladium(I)-Catalysis. (2022). Angewandte Chemie International Edition. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]

  • Reductive Elimination from Palladium Bis(allyl) Complexes. (2007). Organometallics. [Link]

  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. (2017). ACS Catalysis. [Link]

  • Köhrle, J., et al. (2017). Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates. Journal of Chromatography B. [Link]

  • Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

  • Low Parts Per Trillion Detection of Iodinated Disinfection Byproducts in Drinking Water and Urine using Vacuum-Assisted Sorbent Extraction and GC-MS/MS. (2024). Environmental Science & Technology. [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. [Link]

  • Suzuki–Miyaura cross-coupling reactions of aryl iodides with... (2021). ResearchGate. [Link]

  • Leadbeater, N. E., & Scott, J. S. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Organometallics. [Link]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. [Link]

  • Leffler, J. E., & Story, L. J. (1957). The decomposition of aryl iodine diacetates. Journal of the American Chemical Society. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. (2023). The Journal of Physical Chemistry A. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (2022). Chemical Reviews. [Link]

  • Photochemical reactions of acyl iodides with aryl halides. (2013). Russian Journal of Organic Chemistry. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018). ACS Omega. [Link]

  • Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. (2020). Chemical Reviews. [Link]

  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (2018). ResearchGate. [Link]

  • On The Remarkably Different Role of Salt in the Cross-Coupling of Arylzincs From That Seen With Alkylzincs. (2014). Angewandte Chemie International Edition. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (1964). Defense Technical Information Center. [Link]

  • Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst. (2003). Journal of Combinatorial Chemistry. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2012). Molecules. [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). Pharmaceutics. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-Iodophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthesis.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound, a key building block in pharmaceutical development, typically involves the formation of a C-O or C-N bond to construct the aryl ether or aryl amine linkage. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2] The choice between these pathways often depends on the available starting materials, desired scale, and specific functional group tolerances. This guide will delve into the optimization of these reaction conditions, providing a framework for troubleshooting and rational experimental design.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is analyzed for its potential causes, followed by actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be oxidized or of poor quality.- Use a fresh, high-purity catalyst. For Buchwald-Hartwig, ensure the palladium precatalyst is handled under inert conditions. For Ullmann, consider using freshly prepared activated copper powder.[2] - For Buchwald-Hartwig, consider an in-situ generation of the active Pd(0) species from a Pd(II) precursor.[3]
Inappropriate Ligand: The chosen phosphine ligand (for Buchwald-Hartwig) or chelating ligand (for Ullmann) may not be optimal for the specific substrates.[1][4]- Screen a variety of ligands. For Buchwald-Hartwig, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.[4] For Ullmann, consider ligands such as phenanthrolines or amino acids.[5]
Suboptimal Base: The base may not be strong enough to deprotonate the amine/phenol or may be incompatible with other functional groups.[3]- Screen different bases. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are common.[6] For Ullmann, K2CO3 or Cs2CO3 are often used.[5]
Reaction Temperature Too Low/High: The reaction may not have sufficient energy to overcome the activation barrier, or high temperatures may lead to decomposition.[2]- If no reaction is observed, incrementally increase the temperature. For modern ligand-accelerated reactions, a range of 80-120 °C is a good starting point. If decomposition is observed, lower the temperature.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using TLC, GC-MS, or LC-MS.[7] Extend the reaction time if starting materials are still present.
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time.- Ensure all reagents and solvents are anhydrous and of high purity. Consider adding a fresh portion of the catalyst if the reaction stalls.
Formation of Side Products (e.g., Hydrodehalogenation) Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl iodide.- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use.
Side Reactions of the Piperidine Ring: The piperidine nitrogen can potentially coordinate to the metal center, inhibiting catalysis.- If starting with 3-hydroxypiperidine, ensure the nitrogen is appropriately protected (e.g., with a Boc group) before the coupling reaction. The protecting group can be removed in a subsequent step.
Difficulty in Product Isolation/Purification Emulsion formation during workup: The product may act as a surfactant, making phase separation difficult.- Add brine or a small amount of a different organic solvent to break the emulsion. Filtration through a pad of celite can also be effective.
Product is highly polar: The hydrochloride salt may be very soluble in water.- During workup, after basification, extract with a more polar solvent like dichloromethane or a mixture of ethyl acetate and isopropanol. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product.
Co-elution of impurities during chromatography: Structurally similar impurities can be difficult to separate.- Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization of the hydrochloride salt can be an effective final purification step.[8]

Frequently Asked Questions (FAQs)

Q1: Should I use the Buchwald-Hartwig amination or the Ullmann condensation for my synthesis?

A1: The choice depends on your starting materials and desired reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally more versatile and proceeds under milder conditions than the traditional Ullmann condensation.[1][2] It is highly effective for coupling a wide range of amines with aryl halides.[1][4] If you are starting with 4-iodophenol and 3-aminopiperidine (or a protected version), Buchwald-Hartwig would be an excellent choice. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction.[4]

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O and C-N bonds.[2] While traditional conditions required harsh temperatures, modern protocols with ligands allow for milder conditions.[5] If you are coupling 3-hydroxypiperidine with 1,4-diiodobenzene, the Ullmann reaction is a viable option. It can be more cost-effective for large-scale syntheses due to the lower cost of copper catalysts compared to palladium.

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A2: Ligand selection is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination.[1][4] Commonly used ligands include:

  • Biarylphosphine ligands: Such as XPhos, SPhos, and RuPhos, which have shown broad applicability and high catalytic activity.[4]

  • Bidentate phosphine ligands: Like BINAP and DPEPhos, which can also be effective, particularly in preventing the formation of inactive palladium dimers.[1]

It is often necessary to screen a small number of ligands to identify the optimal one for your specific substrate combination.

Q3: What is the role of the base in these coupling reactions, and how do I select the best one?

A3: The base plays a critical role in the catalytic cycle. In the Buchwald-Hartwig amination, its primary role is to deprotonate the amine, forming the more nucleophilic amide.[3] In the Ullmann condensation, it deprotonates the phenol or amine. Common bases include:

  • For Buchwald-Hartwig: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is very effective but can be sensitive to certain functional groups.[3] Weaker inorganic bases like potassium phosphate (K3PO4) and cesium carbonate (Cs2CO3) offer broader functional group tolerance.[6]

  • For Ullmann: Inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically employed.[5]

The choice of base should be guided by the pKa of the amine or phenol and the tolerance of other functional groups in your starting materials.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Both Buchwald-Hartwig and Ullmann reactions, especially those employing sensitive catalysts and ligands, should be performed under an inert atmosphere (e.g., nitrogen or argon). Key precautions include:

  • Glassware: Thoroughly dry all glassware in an oven before use.

  • Reagents and Solvents: Use anhydrous solvents, which are commercially available or can be dried using standard laboratory techniques. Ensure all solid reagents are dry.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon. Use techniques like Schlenk lines or a glovebox for handling highly air-sensitive reagents.

Q5: How can I monitor the progress of my reaction effectively?

A5: Monitoring the reaction is essential to determine the optimal reaction time and to identify any potential issues.[7] Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides information on the relative amounts of starting materials, products, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for non-volatile or thermally labile compounds. It can provide accurate mass information for identifying reaction components.

For quantitative analysis of reaction kinetics or final product purity, High-Performance Liquid Chromatography (HPLC) with UV or MS detection is the method of choice.

Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve the best results for your specific setup.

Protocol 1: Buchwald-Hartwig C-N Coupling

This protocol describes the coupling of 4-iodophenol with N-Boc-3-aminopiperidine, followed by deprotection.

Step 1: N-Boc-3-(4-iodophenoxy)piperidine Synthesis

  • To an oven-dried Schlenk flask, add Pd2(dba)3 (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add 4-iodophenol (1.0 eq.) and N-Boc-3-aminopiperidine (1.1 eq.).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-3-(4-iodophenoxy)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to yield this compound.

Protocol 2: Ullmann C-O Coupling

This protocol outlines the coupling of 3-hydroxypiperidine with 1,4-diiodobenzene.

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and K2CO3 (2.0 eq.).

  • Add 3-hydroxypiperidine (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).

  • Add an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to 110-130 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Convert the purified free base to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether or dioxane. Collect the precipitate by filtration.

Visualizing the Process

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Catalyst, Ligand, Base, and Reactants prep->reagents solvent 3. Add Anhydrous Solvent reagents->solvent react 4. Heat to Desired Temperature solvent->react monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 6. Quench and Extract monitor->workup purify 7. Purify by Chromatography or Recrystallization workup->purify characterize 8. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for cross-coupling reactions.

Troubleshooting Decision Tree

G start Low or No Yield? check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst change_catalyst Use fresh catalyst, consider precatalyst activation check_catalyst->change_catalyst No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes success Yield Improved change_catalyst->success screen_ligands Screen different ligands (e.g., bulky phosphines) check_ligand->screen_ligands No check_base Is the base suitable? check_ligand->check_base Yes screen_ligands->success screen_bases Screen different bases (e.g., NaOtBu, K3PO4) check_base->screen_bases No check_temp Is the temperature optimal? check_base->check_temp Yes screen_bases->success adjust_temp Incrementally increase or decrease temperature check_temp->adjust_temp No adjust_temp->success

Caption: A decision tree for troubleshooting low reaction yields.

References

Sources

Technical Support Center: HPLC Purification of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, field-proven protocol for the HPLC purification of 3-(4-Iodophenoxy)piperidine hydrochloride. Beyond a simple set of instructions, this document explains the rationale behind key experimental choices and offers a structured approach to troubleshooting common issues, ensuring both scientific integrity and successful outcomes in your laboratory.

Recommended HPLC Purification Protocol

This protocol provides a robust starting point for the purification of this compound. Given the compound's basic piperidine moiety and aromatic iodophenoxy group, a reversed-phase method is most appropriate.

Experimental Workflow

The overall process involves careful mobile phase preparation, system equilibration, sample preparation, gradient elution for separation, and fraction collection.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification A Prepare Mobile Phases (Aqueous + Organic w/ Acid) C Equilibrate HPLC System (Flush with 10-20 column volumes) A->C B Prepare Sample (Dissolve in Mobile Phase A) D Inject Sample B->D E Run Gradient Separation Method D->E F Monitor at 230 nm or 254 nm E->F G Collect Fractions of Target Peak F->G H Analyze Collected Fractions for Purity G->H I Pool Pure Fractions & Evaporate Solvent H->I

Caption: High-level workflow for HPLC purification.

Method Parameters

The following parameters are recommended for initial method development. Optimization may be required based on the specific impurity profile of your sample.

ParameterRecommended SettingRationale & Key Considerations
Stationary Phase C18, 5 µm, 250 x 4.6 mmA C18 column is a standard choice for reversed-phase separation of moderately non-polar compounds.[1][2][3] The octadecylsilane phase provides hydrophobic interactions with the entire molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier is crucial for protonating the basic piperidine nitrogen. This minimizes undesirable interactions with residual silanol groups on the silica backbone, preventing peak tailing.[4]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with a low viscosity and good UV transparency.[5][6] It generally provides sharp peaks for many compounds.
Gradient Elution 5% to 95% B over 20 minutesA gradient is essential for separating the target compound from both more polar and less polar impurities and for cleaning the column after each injection.[6][7][8]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID analytical column. It can be scaled for preparative columns.
Column Temperature 30 °CMaintaining a constant temperature with a column oven ensures retention time reproducibility.[9][10]
Detection Wavelength 230 nm or 254 nmThe iodophenyl group is the primary chromophore. A wavelength of ~230 nm often provides higher sensitivity for this moiety. 254 nm is a good general-purpose wavelength for aromatic compounds.[11] A UV-Vis scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 5-20 µLStart with a low volume to avoid column overload, which can cause peak distortion.
Sample Preparation Dissolve in Mobile Phase A or a Water/Acetonitrile mixture that is weaker than the starting conditions. Filter through a 0.45 µm syringe filter.Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak splitting and broadening.[10] Filtering removes particulates that could clog the column.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best column for purifying this compound? A C18 column is the most common and effective starting point for reversed-phase chromatography of this compound.[1] If you face challenges with co-eluting impurities, consider a column with a different selectivity. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase can offer alternative pi-pi interactions with the aromatic ring, potentially resolving closely eluting compounds.[12] For persistent peak tailing, a modern, high-purity, end-capped silica column or a column with polar-embedded technology can further shield the analyte from residual silanol interactions.

Q2: Why is an acidic modifier like TFA or phosphoric acid essential in the mobile phase? 3-(4-Iodophenoxy)piperidine is a basic compound due to the secondary amine in the piperidine ring. Without an acidic modifier, this basic site can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] This secondary interaction leads to significant peak tailing. By adding an acid like TFA, two things happen:

  • The piperidine nitrogen is protonated (R₂NH₂⁺), making it more consistently charged and polar.

  • The excess protons in the mobile phase suppress the ionization of the silanol groups, rendering them less active.[4] Both effects lead to a more uniform interaction with the C18 stationary phase, resulting in sharp, symmetrical peaks.

Q3: Should I use an isocratic or gradient elution for purification? For initial analysis and purification method development, a gradient elution is highly recommended.[6][7] It allows you to survey a wide range of solvent strengths in a single run, providing a clear picture of all impurities, from polar to non-polar. Once you have identified the retention time of your target compound and its separation from key impurities, you can develop a more focused method for scaled-up purification. This might be a shallower, targeted gradient across the elution window of interest or a step gradient to increase throughput.

Q4: How should I prepare the this compound sample before injection? Proper sample preparation is critical to avoid chromatographic problems. Since the compound is a hydrochloride salt, it should have good solubility in aqueous solutions.

  • Solvent Choice: The best practice is to dissolve the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[10] If solubility is an issue, use the minimum amount of a stronger solvent (like methanol or acetonitrile) and then dilute with water, ensuring the final solvent strength is weaker than your starting mobile phase.

  • Concentration: Avoid preparing overly concentrated samples. High concentrations can lead to column overload, resulting in broad, fronting, or tailing peaks.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column frit and cause high backpressure.[10]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.

Caption: A logical troubleshooting workflow for common HPLC issues.

Problem: My peak for this compound is tailing severely.
  • Most Likely Cause: Your compound is basic, and it is interacting with residual acidic silanol groups on the column's stationary phase.[4] This is the most common reason for peak tailing with amine-containing compounds.

  • Solution 1 (Mobile Phase): First, try increasing the concentration of the acidic modifier in your mobile phase (e.g., from 0.1% TFA to 0.15% or 0.2% TFA). This will more effectively protonate the piperidine and mask the silanol sites.[13] Using a buffer like phosphate at a low pH (e.g., pH 2.5-3.0) can also provide more consistent pH control and improve peak shape.[14]

  • Solution 2 (Column Choice): If adjusting the mobile phase isn't sufficient, your column may have high silanol activity. Switch to a column specifically designed for basic compounds, such as one with high-purity, end-capped silica, or one that has a polar-embedded phase to shield the silanols.

  • Solution 3 (Check for Overload): Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you may be overloading the column. Reduce your sample concentration or injection volume accordingly.

Problem: I cannot separate my target compound from a closely eluting impurity.
  • Cause: The selectivity of your current method is insufficient to resolve the two compounds. This means they have very similar interactions with the C18 stationary phase.

  • Solution 1 (Modify the Gradient): Make your gradient shallower (i.e., increase the run time and slow the rate of change of the organic solvent).[7] For example, if your peak elutes at 40% Acetonitrile, try running a gradient from 30% to 50% Acetonitrile over 20-30 minutes. This gives more time for the compounds to interact differently with the stationary phase.

  • Solution 2 (Change Organic Solvent): Selectivity can be dramatically altered by changing the organic component of the mobile phase.[6] If you are using acetonitrile, try substituting it with methanol (or vice versa). Methanol is a protic solvent and will have different hydrogen-bonding interactions with your analyte compared to the aprotic acetonitrile, which can change the elution order and improve resolution.

  • Solution 3 (Change Column Chemistry): If mobile phase optimization fails, the column is the next variable to change. The iodophenoxy group is aromatic. A phenyl-based column (e.g., Phenyl-Hexyl) can provide alternative pi-pi stacking interactions that a C18 phase does not.[12] This often provides the necessary change in selectivity to resolve aromatic compounds from their impurities.

Problem: The retention time of my peak is inconsistent between runs.
  • Cause 1: Insufficient Column Equilibration: The most common cause of drifting retention times, especially at the beginning of a series of runs, is inadequate equilibration of the column with the starting mobile phase conditions.[15]

  • Solution: Before the first injection, ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes. For a 250 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.

  • Cause 2: Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Changes in ambient lab temperature can cause retention times to shift.[9]

  • Solution: Use a column oven set to a constant temperature, for example, 30 °C or 35 °C. This will provide a stable environment and ensure reproducible retention times.[10]

  • Cause 3: Mobile Phase Preparation: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component from the reservoir can alter its composition over time, leading to drift.[16]

  • Solution: Prepare mobile phases carefully and consistently. Keep the reservoirs capped to prevent evaporation and prepare fresh buffered solutions daily.

Problem: The system backpressure is suddenly very high.
  • Cause: A blockage has likely formed somewhere in the flow path, most commonly at the inlet frit of the guard column or the analytical column.[16][17] This is often caused by precipitated sample or buffer, or by particulate matter from the sample or worn pump seals.

  • Solution 1 (Isolate the Problem): Systematically remove components from the flow path to find the source of the blockage. Start by disconnecting the column and replacing it with a union. If the pressure returns to normal, the column is the source of the high pressure. If the pressure is still high, the blockage is somewhere between the pump and the injector.

  • Solution 2 (Clear the Blockage): If the column is the issue, first try reversing the column (if the manufacturer's instructions permit) and flushing it with a strong, compatible solvent (like 100% acetonitrile or isopropanol) at a low flow rate. If this does not work, the inlet frit may need to be replaced. To prevent this, always filter your samples and mobile phases and use a guard column or an in-line filter.[4][10]

References
  • Technical Support Center: Optimizing HPLC Separation of Di- and Tri-iodin
  • resolving peak tailing in HPLC analysis of basic piperidine compounds. (2025). Benchchem.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Troubleshooting Guide. Kromasil.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. (2019).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • The HPLC analytical approach of 3-amino piperidine.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025). Alwsci.
  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Monash University.

Sources

Technical Support Center: Chiral Separation of 3-(4-Iodophenoxy)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 3-(4-Iodophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis and purification of this compound.

The stereochemistry of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. For molecules like 3-(4-Iodophenoxy)piperidine, which contains a chiral center, the ability to isolate and quantify each enantiomer is paramount. This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to develop robust and reliable chiral separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating the enantiomers of 3-(4-Iodophenoxy)piperidine?

A1: The primary methods for resolving enantiomers of 3-(4-Iodophenoxy)piperidine are chromatographic techniques and classical resolution via diastereomeric salt formation.

  • Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used approaches.[1][2][3] SFC is often preferred for preparative scale separations due to its speed, lower solvent consumption, and reduced waste generation compared to HPLC.[4][5][6]

  • Diastereomeric Salt Resolution : This classical chemical method involves reacting the racemic piperidine base with an enantiomerically pure chiral acid.[7] This reaction forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized and separated. This method is particularly advantageous for large-scale separations where chromatography may become cost-prohibitive.

Q2: Which type of Chiral Stationary Phase (CSP) is recommended for separating a piperidine derivative like this?

A2: Polysaccharide-based CSPs are the most successful and versatile for separating a wide range of chiral compounds, including piperidine derivatives.[1][4][8] Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[9] These phases offer robust performance across various mobile phase modes, including normal-phase, polar organic, and SFC.

Q3: What are the typical starting conditions for analytical method development on a polysaccharide CSP?

A3: A systematic screening approach is recommended. For 3-(4-Iodophenoxy)piperidine, which is a basic compound, the following conditions provide a strong starting point for both HPLC and SFC.

Parameter HPLC (Normal Phase) SFC
CSP Polysaccharide-based (e.g., Amylose or Cellulose derivatives)Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v)CO₂ / Methanol (MeOH) or Ethanol (EtOH) (e.g., 80:20 v/v)
Additive 0.1% Diethylamine (DEA) or other basic modifier0.1% Diethylamine (DEA) or other basic modifier
Flow Rate 1.0 mL/min (for 4.6 mm ID column)2-4 mL/min (for 4.6 mm ID column)
Temperature 25-40°C25-40°C
Detection UV (appropriate wavelength for the chromophore)UV (appropriate wavelength for the chromophore)

Rationale: The basic additive (DEA) is critical for achieving good peak shape and preventing tailing by masking acidic silanol sites on the silica support of the CSP that can cause unwanted secondary interactions with the basic piperidine nitrogen.

Q4: Is derivatization necessary for the analysis of 3-(4-Iodophenoxy)piperidine?

A4: Not necessarily. The 4-iodophenoxy group provides a sufficient chromophore for UV detection. However, if higher sensitivity is required or if dealing with a similar piperidine derivative that lacks a chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to attach a UV-active tag.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my enantiomers on a polysaccharide-based CSP. What are the next steps?

A: Lack of resolution is a common starting point in method development. The key is to systematically alter the parameters that influence chiral recognition.

Solutions:

  • Change the Alcohol Modifier : The type of alcohol used as a polar modifier in the mobile phase significantly impacts selectivity. The interaction between the analyte, the CSP, and the solvent is highly specific. If you started with Isopropanol (IPA), screen Ethanol (EtOH) and Methanol (MeOH) next. The different steric and hydrogen-bonding properties of these alcohols can dramatically alter the separation.

  • Vary the Modifier Percentage : Adjust the concentration of the alcohol modifier. A common strategy is to screen a range from 5% to 50%. Lowering the alcohol content (stronger mobile phase in normal phase) often increases retention and may improve resolution, while increasing it can sometimes enhance selectivity for different reasons.

  • Screen Different CSPs : If modifying the mobile phase is unsuccessful, the primary CSP may not be suitable. It is crucial to screen a set of CSPs with different chiral selectors. A good secondary screening set would include columns based on different polysaccharide derivatives (e.g., cellulose vs. amylose) or even a Pirkle-type CSP.[8]

  • Adjust Temperature : Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Running the separation at a lower temperature (e.g., 10-15°C) can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed on the column. Conversely, a higher temperature might occasionally improve peak shape and efficiency.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are broad and tailing significantly. How can I improve the peak shape?

A: Peak tailing for a basic compound like 3-(4-Iodophenoxy)piperidine is almost always caused by undesirable secondary interactions with the stationary phase.

Solutions:

  • Increase Basic Additive Concentration : The most common cause is the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica surface of the CSP. If you are using 0.1% DEA, try increasing it to 0.2% or even 0.5%. This ensures that the acidic sites are sufficiently masked.

  • Switch the Basic Additive : Sometimes, a different base can be more effective. Consider trying triethylamine (TEA) or another amine modifier.

  • Check Sample Solvent : Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[11] Whenever possible, dissolve your sample directly in the mobile phase or in a solvent that is weaker than the mobile phase.

  • Reduce Sample Load : Overloading the column can lead to both tailing and fronting. Try injecting a lower concentration or a smaller volume of your sample to see if the peak shape improves.

Problem: Inconsistent Retention Times

Q: My retention times are shifting between injections. What is causing this instability?

A: Drifting retention times point to an unstable chromatographic system.

Solutions:

  • Ensure Column Equilibration : Chiral separations can require longer equilibration times than achiral separations, especially when additives are used.[12] Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. The additive needs time to fully condition the stationary phase surface.

  • Mobile Phase Preparation : Ensure the mobile phase is fresh and well-mixed. If using a multi-component mobile phase (e.g., Hexane/IPA/DEA), prepare it accurately and mix thoroughly. Evaporation of the more volatile components can alter the composition over time, leading to drift.

  • Temperature Fluctuation : Check that the column oven is maintaining a stable temperature. Even small temperature changes can affect retention times in chiral separations.

  • "Memory Effects" : CSPs can exhibit "memory effects," where additives from previous runs are retained and affect subsequent analyses.[12] If you switch between methods with different additives (e.g., acidic and basic), dedicate a column to a specific method or implement a rigorous flushing protocol between method changes.

Problem: Scaling from Analytical to Preparative

Q: My analytical method provides a great separation, but I lose all resolution when I try to scale up to a preparative column. What went wrong?

A: Scaling up a chiral separation requires careful consideration of several factors beyond simply using a larger column.

Solutions:

  • Perform a Loading Study : Before moving to a large preparative column, perform a loading study on your analytical column.[13] Gradually increase the injection volume and concentration to identify the maximum sample load the stationary phase can handle before resolution is compromised (i.e., when peaks start to merge). This will inform the loading capacity on the preparative scale.

  • Maintain Linear Velocity : When scaling up, the goal is to maintain the same linear velocity of the mobile phase. This means the flow rate must be increased proportionally to the square of the increase in the column's internal diameter. The scaling factor (SF) is calculated as: SF = (d_prep² / d_analytical²), where 'd' is the internal diameter. The new flow rate will be Flow_prep = Flow_analytical * SF.

  • Sample Solubility and Diluent : On a preparative scale, you are injecting a much larger mass of sample. Ensure your compound is fully soluble in the sample solvent at the required concentration. If the sample precipitates upon injection into the mobile phase, it will cause severe peak distortion and loss of resolution. As with analytical scale, the sample diluent should be as close to the mobile phase composition as possible.[11]

Experimental Protocols & Workflows

Analytical Method Development Workflow

This workflow provides a systematic approach to developing a robust analytical method for the chiral separation of 3-(4-Iodophenoxy)piperidine.

Caption: Workflow for analytical chiral method development.

Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for separating the enantiomers via fractional crystallization.

  • Screening : The success of this method depends on finding a suitable chiral resolving agent and solvent system.[14]

    • Resolving Agents : For the basic 3-(4-Iodophenoxy)piperidine, chiral acids are used. Common choices include (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, and (+)-Camphor-10-sulfonic acid.[7][15]

    • Solvents : Screen a range of solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate) to find one where the diastereomeric salts have a significant solubility difference.

  • Salt Formation : Dissolve 1 equivalent of the racemic 3-(4-Iodophenoxy)piperidine in a minimal amount of the chosen solvent with gentle heating. In a separate flask, dissolve 0.5 equivalents of the chosen chiral acid in the same solvent.

  • Crystallization : Add the acid solution to the amine solution. The formation of the less soluble diastereomeric salt may occur immediately as a precipitate, or crystallization may need to be induced by cooling the solution slowly, scratching the inside of the flask, or adding a seed crystal.

  • Isolation : Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent. The solid material is now enriched in one enantiomer. The mother liquor is enriched in the other.

  • Liberation of Free Base : Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to neutralize the chiral acid. Extract the free, enantiomerically-enriched piperidine derivative into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Analysis : Analyze the enantiomeric excess (e.e.) of the recovered amine using the developed chiral HPLC/SFC method. The process may need to be repeated (recrystallized) to achieve high enantiomeric purity.

Caption: Workflow for diastereomeric salt resolution.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022-03-01). LCGC North America. [Link]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010-10-01). American Laboratory. [Link]

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. [Link]

  • Scale Analytical to Prep Chiral Chromatography. (2020-11-06). Phenomenex. [Link]

  • Resolution (Separation) of Enantiomers. (2022-07-11). Chemistry LibreTexts. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Preparative Chiral Separations and Scale-Up. Daicel Chiral Technologies. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. (2011-04-01). PubMed. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018-03-23). BioDuro. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023-07-25). Agilent. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020-04-21). PMC - NIH. [Link]

  • Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. (2016-07-01). PubMed. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). MDPI. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023-10-13). sfera - Unife. [Link]

  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. (2003-03-07). PubMed. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. As a senior application scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the challenges and how to overcome them, ensuring the integrity and robustness of your analytical methods.

The Challenge: Why Piperidine Compounds are Prone to Peak Tailing

Piperidine and its derivatives are basic compounds, and this basicity is the primary reason for their problematic behavior in reversed-phase HPLC. The issue stems from a secondary interaction between the positively charged (protonated) piperidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[1][2]

This interaction is a form of ion-exchange, which is a different retention mechanism than the intended hydrophobic (reversed-phase) interaction. When a single analyte molecule experiences two different retention mechanisms simultaneously, the result is a distorted, tailing peak.[1][2]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the analysis of piperidine compounds. Each answer provides a detailed explanation and a step-by-step approach to resolving the problem.

Q1: My piperidine analyte is showing significant peak tailing on a standard C18 column. What is the most likely cause and my first troubleshooting step?

A1: The most probable cause is the interaction between your basic analyte and acidic silanol groups on the silica surface of your C18 column. [1][2] Your first and most impactful troubleshooting step should be to optimize the mobile phase pH.

The Causality: The ionization state of both your piperidine compound and the stationary phase's silanol groups is governed by pH.[3][4][5] Piperidine compounds typically have a pKa in the range of 8-11. At a pH below their pKa, they will be protonated and carry a positive charge. Silica silanol groups have a pKa of approximately 3.5-4.5. Above this pH, they begin to deprotonate, acquiring a negative charge. This creates a strong electrostatic attraction, leading to peak tailing.[1][2]

Solution Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of your analyte. This is critical for informed pH selection.

  • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the silanol groups. By operating at a low pH (e.g., pH 2.5-3.0), you ensure that the silanol groups are fully protonated (Si-OH) and neutral. This minimizes the ionic interaction that causes tailing.[2]

  • Ensure your column is stable at low pH. Most modern silica-based columns are stable in a pH range of 2-8.[3][4] Always check the manufacturer's specifications.

  • Use a buffer. A buffer is essential to maintain a stable pH throughout the analysis, preventing retention time drift and inconsistent peak shapes.[6][7][8] Common low-pH buffers include phosphate or formate. A concentration of 10-25 mM is typically sufficient.[8]

Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next move?

A2: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive, often referred to as a "silanol blocker" or "competing base." The most common of these is triethylamine (TEA).

The Causality: Even at low pH, some highly acidic silanol groups may remain ionized. A competing base like TEA, which is also a basic compound, will preferentially interact with these active silanol sites.[9][10][11] By "masking" or "shielding" the silanols, TEA prevents your piperidine analyte from interacting with them, resulting in a significantly improved peak shape.[9][11][12]

Solution Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Start with a low concentration of TEA. Add 0.1% (v/v) TEA to your aqueous mobile phase component.

  • Adjust the pH after adding TEA. Use an acid like phosphoric acid or formic acid to bring the pH back to your desired setpoint (e.g., 3.0).

  • Equilibrate the column thoroughly. It may take 30-60 minutes for the TEA to fully condition the column and for you to see a stable, improved peak shape.

  • Consider the trade-offs. While effective, TEA is not MS-friendly and can sometimes alter the selectivity of your separation.[10] It can also be difficult to completely wash out of a column, so it's often recommended to dedicate a column to methods using TEA.[13]

Parameter Without Additive (pH 3.0) With 0.1% TEA (pH 3.0)
Peak Tailing Factor > 2.01.0 - 1.5
Mechanism Analyte interacts with residual silanolsTEA blocks residual silanols
Q3: Are there alternatives to using TEA, especially if I'm using mass spectrometry (MS) detection?

A3: Yes, there are several excellent alternatives to TEA for MS-compatible methods. You can also consider using a different type of stationary phase that is inherently more resistant to causing peak tailing with basic compounds.

Alternative Strategies:

  • Ion-Pairing Agents: For some applications, a low concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape.[14] However, TFA can cause ion suppression in MS. Formic acid is a more MS-friendly option that can provide some of the same benefits.[15]

  • Modern Column Chemistries: The most effective long-term solution is often to switch to a column specifically designed for the analysis of basic compounds.[16]

    • High-Purity, End-Capped Columns: Modern columns are made from higher purity silica with fewer acidic silanol sites and are "end-capped" to block most of the remaining ones.

    • Polar-Embedded Columns: These columns have a polar group (like an amide or carbamate) embedded in the C18 chain, which shields the analyte from interacting with the silica surface.[16]

    • Hybrid Silica Columns: These columns incorporate organic (e.g., methyl) groups into the silica particle itself, which reduces the number and acidity of silanol groups, leading to excellent peak shapes for bases over a wider pH range.[17][18][19][20]

    • Charged Surface Hybrid (CSH) Columns: These have a slight positive charge on the surface, which electrostatically repels protonated basic analytes, preventing them from getting close to the silanol groups.

Q4: I've optimized my mobile phase and am using a modern column, but I'm still seeing some peak distortion. Could something else be wrong?

A4: Yes, peak tailing is not always a result of secondary interactions. Other factors related to your system and sample can also cause peak shape issues.

Troubleshooting Checklist:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile in a 95% aqueous mobile phase), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening that appears as peak tailing.[21] This is especially noticeable for early-eluting peaks.

  • Column Contamination or Void: If the peak tailing appears suddenly and affects all peaks, your column inlet frit may be partially blocked, or a void may have formed at the head of the column.[22] Try back-flushing the column to dislodge any particulates. If that doesn't work, the column may need to be replaced.

Visualizing the Problem and Solution

To better understand the underlying mechanisms, the following diagrams illustrate the cause of peak tailing and the logical workflow for troubleshooting.

G cluster_problem Mechanism of Peak Tailing Analyte Piperidine (Basic Analyte) R-NH₂⁺ (Protonated) Silanol Silica Surface -Si-O⁻ (Ionized Silanol) Analyte->Silanol Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Interaction between protonated piperidine and ionized silanols.

G Start Peak Tailing Observed Step1 Q1: Optimize Mobile Phase pH (e.g., pH < 3.0) Start->Step1 Step2 Q2: Add Competing Base (e.g., 0.1% TEA) Step1->Step2 Tailing Persists End Symmetrical Peak Achieved Step1->End Problem Solved Step3 Q3: Change Column Chemistry (e.g., Hybrid, Polar-Embedded) Step2->Step3 Tailing Persists / MS Incompatible Step2->End Problem Solved Step4 Q4: Check Other Factors (Overload, Solvent, System) Step3->Step4 Tailing Persists Step3->End Problem Solved Step4->End Problem Solved

Caption: Troubleshooting workflow for resolving peak tailing.

References

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Exploring the Role of pH in HPLC Separ
  • Effect of buffer nature and concentration on the chromatographic performance of basic compounds. (n.d.).
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. (n.d.). Benchchem.
  • The use of Mobile Phase pH as a Method Development Tool. (2020).
  • TO ADD OR NOT TO ADD. (2020). hplc-today.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023). Pharma Growth Hub.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
  • resolving peak tailing in HPLC analysis of basic piperidine compounds. (n.d.). Benchchem.
  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2025). MicroSolv.
  • Control pH During Method Development for Better Chrom
  • Hybrid particle technologyand its use in HPLC. (2013). Scientist Live.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Sigma-Aldrich.
  • Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. (2014).
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • CommaSil®C18-T Hybrid Silica HPLC Column. (n.d.). Capital Analytical.
  • Hybrid Particle Columns: The First Twenty Years. (2019).
  • Role of Buffers in Liquid Chrom
  • The LCGC Blog: Why Do You Need a Buffer Solution? (n.d.).
  • When should you use a buffer for HPLC, how does it work and which one to use? (2013). Restek.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. (2025).
  • HPLC Troubleshooting Guide. (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. (n.d.). MDPI.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023).

Sources

Storage and handling guidelines for 3-(4-Iodophenoxy)piperidine hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Iodophenoxy)piperidine hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1220018-86-9). This document provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of this compound to ensure its integrity and prevent degradation. Maintaining the stability of this reagent is paramount for achieving reproducible and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Storage & Stability

This section addresses the most common questions regarding the stability and proper storage of this compound.

Q1: What are the ideal storage conditions for the long-term stability of this compound?

A1: Proper storage is the most critical factor in preventing degradation. The stability of this compound is influenced by temperature, atmosphere, and light.

  • Temperature: For optimal long-term stability, the compound should be stored in a tightly sealed container at room temperature.[1] Storing in a cool, dry place is also advisable.[2][3]

  • Atmosphere: The compound should be kept in a dry environment.[1] As a hydrochloride salt, it is potentially hygroscopic, meaning it can absorb moisture from the air, which can accelerate degradation pathways.[3] Storing the vial inside a desiccator containing a drying agent (e.g., silica gel) is a highly recommended best practice. For maximum protection, especially after opening, backfilling the vial with an inert gas like argon or nitrogen can displace oxygen and moisture.

  • Light: The carbon-iodine (C-I) bond in aryl iodides is the weakest of the carbon-halogen bonds, making it susceptible to cleavage by light (photodegradation). Therefore, it is imperative to store the compound protected from light. Use an amber glass vial or a vial wrapped in aluminum foil and store it in a dark location such as a cabinet or drawer.

Q2: I've received a new bottle of this compound, and the solid has a faint yellow or brownish tint. Is it still usable?

A2: A yellow or brown discoloration is a common observation in aryl iodide compounds and typically indicates the formation of elemental iodine (I₂). This occurs due to slow degradation, often initiated by exposure to light or heat, which causes the cleavage of the C-I bond.[4]

While a very faint tint may not significantly impact many applications, it is an indicator that some degradation has occurred. For highly sensitive assays, this could introduce variability. We recommend performing a purity check (e.g., via HPLC or LC-MS) to quantify the extent of degradation before use. If the purity is still within your experimental tolerance, the material can likely be used. However, for future purchases, ensure the supplier provides a recent certificate of analysis and inspect the material upon receipt.

Q3: As this is a hydrochloride salt, are there any specific handling precautions I should take?

A3: Yes, the hydrochloride salt form imparts specific properties. The primary concern is hygroscopicity, the tendency to absorb moisture from the air.[3] When weighing the compound, do so quickly and in a low-humidity environment if possible. Avoid leaving the container open to the atmosphere for extended periods. Always ensure the container is tightly sealed immediately after use.[2][5] Moisture can not only compromise the accurate weight of the compound but can also promote hydrolytic degradation pathways over time.[6]

Q4: What are the primary chemical incompatibilities I should be aware of?

A4: To prevent unintended reactions and degradation, avoid storing or mixing this compound with the following:

  • Strong Bases: These will deprotonate the piperidinium hydrochloride to form the free base, which can be more reactive and susceptible to oxidation.

  • Strong Oxidizing Agents: The piperidine ring and the iodide substituent can be susceptible to oxidation.[7]

  • Strong Acids: While it is a hydrochloride salt, exposure to very strong acids could potentially affect other functional groups in the molecule under certain conditions.[2]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems that may arise during experimentation, linking them back to compound stability.

Problem Encountered Potential Cause Related to Compound Integrity Recommended Troubleshooting & Optimization Steps
Inconsistent analytical results (e.g., changing peak areas, new impurity peaks in LC-MS). The compound is degrading either in storage or after being dissolved in a solvent. The C-I bond can cleave, or the piperidine ring can oxidize.[4]1. Verify Storage: Confirm that the solid compound is stored under the recommended conditions (dark, dry, cool). 2. Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not store stock solutions for extended periods unless their stability in that specific solvent and storage condition has been validated. 3. Solvent Choice: Ensure the solvent is anhydrous and free of peroxides (e.g., in THF or Dioxane). Consider the pH of aqueous buffers, as extreme pH can accelerate degradation.
Compound fails to dissolve completely or a precipitate forms in solution over time. The observed precipitate may be an insoluble degradation product. Degradation can alter the polarity and solubility of the molecule.1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify it. 2. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any insoluble matter. Note that this removes the degraded portion but does not solve the underlying stability issue. 3. Conduct a Stability Study: Perform a simple study by dissolving a small amount of the compound in your experimental solvent and monitoring its clarity and purity by HPLC at several time points (e.g., 0, 2, 8, 24 hours).
Reaction yield is lower than expected or fails completely. The reagent has degraded, leading to a lower concentration of the active compound than weighed out. The presence of iodine (I₂) from degradation can also interfere with or quench certain catalytic reactions.1. Re-analyze Purity: Before starting a critical reaction, re-confirm the purity of the starting material. 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the compound. 3. Purify Before Use: For highly sensitive reactions, a small sample can be quickly purified by recrystallization or flash chromatography to remove colored impurities, though this is often impractical for routine use.

Section 3: Protocols for Ensuring Compound Integrity

Adherence to standardized protocols is essential for experimental success.

Experimental Protocol: Forced Degradation Study

This protocol allows you to assess the stability of this compound under your specific experimental conditions.

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in your primary solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 10 mM).

  • Aliquot for Stress Conditions: Dispense the stock solution into separate, appropriately labeled vials for each stress condition.

    • Control: Keep one vial at the recommended storage condition (e.g., -20°C, protected from light).

    • Thermal Stress: Place one vial in an oven at a relevant elevated temperature (e.g., 40°C or 60°C).

    • Photolytic Stress: Place one vial under a UV lamp or in direct sunlight (alongside a control vial wrapped in foil).

    • Acidic/Basic Stress: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to separate vials.

  • Analyze Samples Over Time: At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each vial, neutralize if necessary, and analyze by HPLC or LC-MS.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products. This will reveal which conditions your compound is most sensitive to.

Section 4: Summary of Key Parameters & Visual Guides

Data Presentation: Storage and Handling Summary
Parameter Condition Rationale
Temperature Room Temperature (15-25°C)Prevents thermally induced degradation of the C-I bond.[1][4]
Atmosphere Dry / Inert GasPrevents moisture absorption (hygroscopicity) and potential oxidation.[1][3]
Light Protected from Light (Amber Vial)The C-I bond is light-sensitive and can undergo photodegradation.
Container Tightly Sealed Glass VialPrevents exposure to moisture and atmospheric oxygen.[5]
Mandatory Visualization: Workflow for Compound Reception and Handling

G A Receive Compound Shipment B Inspect Outer Packaging Is seal intact and undamaged? A->B C Visually Inspect Compound Is it a colorless/white solid? B->C Yes G Quarantine & Contact Supplier (Document with photos) B->G No D Log Compound Information (Date, Lot #, Initial Appearance) C->D Yes H Assess Usability (Purity Check) Or Quarantine for Return C->H No (Discolored) E Transfer to Long-Term Storage D->E F Store in Dark, Dry Location (e.g., Desiccator in Cabinet) E->F I Prepare for Use F->I J Equilibrate vial to Room Temp before opening I->J K Weigh Quickly & Reseal Tightly (Backfill with inert gas if possible) J->K L Return to Long-Term Storage K->L L->F

Caption: Workflow for receiving, inspecting, and handling this compound.

References

  • Penta Chemicals. (2024). Piperidine - Safety Data Sheet. Retrieved January 20, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Retrieved January 20, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 20, 2026, from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Reddit r/Chempros. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 20, 2026, from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved January 20, 2026, from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Retrieved January 20, 2026, from [Link]

  • Arroyave, J., & Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Wang, W., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. Retrieved January 20, 2026, from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved January 20, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Study of the effect of storage conditions on stability of iodine in iodized table salt. Retrieved January 20, 2026, from [Link]

  • Food and Nutrition Research Institute. (2012). Stability of iodine in iodized fresh and aged salt exposed to simulated market conditions. Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

Purity Analysis of 3-(4-Iodophenoxy)piperidine hydrochloride: A Comparative Guide to HPLC-UV and UHPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography (UHPLC-UV) for the purity determination of 3-(4-Iodophenoxy)piperidine hydrochloride, a key intermediate in the synthesis of various pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to guide the selection of the most appropriate analytical technique.

Introduction to this compound and the Imperative of Purity

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The purity of this intermediate is critical as any impurities, whether they are starting materials, by-products, or degradation products, can carry over to the final API, potentially altering its pharmacological and toxicological profile. Rigorous analytical control is therefore not merely a regulatory requirement but a fundamental aspect of quality assurance in drug manufacturing.[1][2][3]

The choice of analytical methodology is pivotal for accurately assessing the purity of such compounds. HPLC-UV has long been the workhorse of pharmaceutical analysis due to its robustness and versatility.[2] However, the advent of UHPLC-UV, with its promise of faster analysis times and improved resolution, presents a compelling alternative. This guide will dissect the nuances of both techniques in the context of analyzing this compound.

Understanding Potential Impurities

A robust purity analysis method must be capable of separating the main compound from any potential impurities. For this compound, impurities can arise from several sources:

  • Process-related impurities: These include unreacted starting materials (e.g., 3-hydroxypiperidine, 4-iodophenol), reagents, and by-products from the synthetic route.[4][5]

  • Degradation products: The molecule may degrade under specific conditions of heat, light, humidity, or pH, leading to the formation of new chemical entities.

  • Enantiomeric impurities: If the synthesis is stereospecific, the presence of the undesired enantiomer must be monitored.

Comparative Methodologies: HPLC-UV vs. UHPLC-UV

The fundamental principles of HPLC and UHPLC are similar, relying on the differential partitioning of analytes between a stationary phase and a mobile phase. The primary distinction lies in the particle size of the stationary phase packing material. UHPLC columns are packed with sub-2 µm particles, which necessitates the use of instrumentation capable of handling much higher backpressures than conventional HPLC systems. This smaller particle size leads to significantly higher efficiency and resolution.

Experimental Protocol 1: HPLC-UV Purity Determination

This protocol outlines a standard reversed-phase HPLC-UV method for the purity analysis of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in a 50:50 mixture of Water and Acetonitrile

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase is a versatile choice for the separation of moderately polar to nonpolar compounds like this compound.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase helps to protonate any residual silanols on the stationary phase, reducing peak tailing and improving the peak shape of the basic piperidine moiety.[6]

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities within a reasonable analysis time.[7]

  • Detection Wavelength: The selection of 230 nm is based on the UV absorbance profile of the iodophenoxy chromophore, providing good sensitivity for the parent compound and likely impurities.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injector Inject Sample/Standard Dissolve_Sample->Injector Dissolve_Standard->Injector Column C18 Column Separation Injector->Column Detector UV Detection at 230 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for HPLC-UV Purity Analysis.

Experimental Protocol 2: UHPLC-UV Purity Determination

This protocol adapts the HPLC method for a UHPLC system, aiming for a faster and more efficient separation.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-5 min: 20-80% B; 5-6 min: 80% B; 6.1-7 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 230 nm
Injection Volume 2 µL
Sample Preparation 0.5 mg/mL in a 50:50 mixture of Water and Acetonitrile

Rationale for Parameter Adaptation:

  • Column Dimensions and Particle Size: The shorter column length and smaller internal diameter, combined with the sub-2 µm particle size, are characteristic of UHPLC and are the primary drivers of increased speed and efficiency.

  • Flow Rate and Gradient: The flow rate and gradient times are scaled down to be compatible with the smaller column volume, ensuring a comparable separation but in a significantly shorter timeframe.

  • Column Temperature: A slightly higher column temperature is often used in UHPLC to reduce the viscosity of the mobile phase, thereby lowering the backpressure.

Experimental Workflow for UHPLC-UV Analysis

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uhplc UHPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Injector Inject Sample/Standard Dissolve_Sample->Injector Dissolve_Standard->Injector Column C18 Column (1.8 µm) Separation Injector->Column Detector UV Detection at 230 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for UHPLC-UV Purity Analysis.

Performance Comparison: HPLC vs. UHPLC

The choice between HPLC and UHPLC often comes down to a trade-off between throughput, resolution, and upfront investment. The following table summarizes the expected performance of the two methods based on established principles of chromatography and method validation guidelines from the International Council for Harmonisation (ICH).[3][8][9]

ParameterHPLC-UVUHPLC-UVRationale for Difference
Run Time ~35 minutes~7 minutesShorter column and higher optimal linear velocity in UHPLC.
Resolution GoodExcellentHigher efficiency of sub-2 µm particles leads to sharper peaks and better separation of closely eluting impurities.
Sensitivity (LOD/LOQ) StandardImprovedSharper, more concentrated peaks in UHPLC result in a better signal-to-noise ratio.
Solvent Consumption HighLowLower flow rates and shorter run times significantly reduce solvent usage.
System Backpressure ~100-150 bar~400-600 barSmaller particles create higher resistance to flow.
Method Robustness HighModerateUHPLC methods can be more sensitive to small variations in operating parameters.

Data-Driven Comparison

To illustrate the practical differences, consider the following hypothetical, yet realistic, validation data for the two methods.

Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 100≥ 0.999
UHPLC-UV1 - 100≥ 0.999

Both methods are expected to demonstrate excellent linearity over a wide concentration range.[10][11]

Precision (Repeatability)

MethodConcentration (µg/mL)% RSD (n=6)
HPLC-UV50≤ 1.0%
UHPLC-UV50≤ 0.5%

The enhanced precision of UHPLC can be attributed to the more stable and reproducible performance of modern UHPLC instrumentation.

Accuracy (Recovery)

MethodSpiked LevelMean Recovery (%)
HPLC-UV50%, 100%, 150%98.0% - 102.0%
UHPLC-UV50%, 100%, 150%99.0% - 101.0%

Both methods are capable of providing highly accurate results.[10]

Discussion and Recommendations

The selection between HPLC-UV and UHPLC-UV for the purity analysis of this compound should be guided by the specific needs of the laboratory.

HPLC-UV remains a robust and reliable technique, perfectly suitable for routine quality control where high throughput is not the primary concern. Its lower operating pressure makes it compatible with a wider range of existing laboratory equipment.

UHPLC-UV offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories focused on high-throughput screening, method development, or the analysis of complex samples with multiple closely eluting impurities, UHPLC is the superior choice. The reduction in solvent consumption also aligns with green chemistry initiatives and can lead to significant cost savings over time.

Logical Framework for Method Selection

Method_Selection Start Start: Need for Purity Analysis Throughput High Throughput Required? Start->Throughput Complexity Complex Impurity Profile? Throughput->Complexity No Select_UHPLC Select UHPLC-UV Throughput->Select_UHPLC Yes UHPLC_System UHPLC System Available? Complexity->UHPLC_System Yes Select_HPLC Select HPLC-UV Complexity->Select_HPLC No UHPLC_System->Select_UHPLC Yes UHPLC_System->Select_HPLC No Consider_HPLC Consider HPLC-UV for Robustness Select_UHPLC->Consider_HPLC If robustness is a key concern

Sources

A Spectroscopic Guide to the Structural Confirmation of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For novel compounds like 3-(4-Iodophenoxy)piperidine hydrochloride, a multi-faceted spectroscopic approach is not just a procedural formality; it is a critical validation step. This guide provides an in-depth comparison of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm the structure of this compound. We will dissect the anticipated spectral features, compare them with logical structural analogs, and provide the experimental framework necessary for robust data acquisition.

The Molecular Blueprint: Structure and Rationale

This compound is comprised of three key structural motifs: a piperidine ring, a 4-iodophenoxy group, and a hydrochloride salt form. Each of these components will generate a distinct signature in the various spectroscopic analyses. The hydrochloride form is often utilized to enhance the stability and solubility of amine-containing compounds.

To effectively interpret the spectra of our target molecule, we will draw comparisons with the following well-characterized compounds:

  • Piperidine Hydrochloride : To understand the spectroscopic signature of the protonated piperidine ring.

  • 4-Iodoanisole : To serve as a proxy for the 4-iodophenoxy moiety, highlighting the aromatic and ether characteristics.

  • 3-Phenoxypiperidine : As a close structural analog lacking the iodine atom, this comparison will underscore the influence of the heavy halogen on the spectra.

Visualizing the Analysis Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Structural Confirmation Sample 3-(4-Iodophenoxy)piperidine Hydrochloride Sample NMR ¹H & ¹³C NMR Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS Interpret_NMR Chemical Shifts & Coupling Constants NMR->Interpret_NMR Interpret_FTIR Vibrational Modes FTIR->Interpret_FTIR Interpret_MS Mass-to-Charge Ratio MS->Interpret_MS Compare Comparison with Structural Analogs Interpret_NMR->Compare Interpret_FTIR->Compare Interpret_MS->Compare Confirmation Final Structure Elucidation Compare->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, specific deuterated solvents are recommended due to the salt form; DMSO-d₆ or D₂O are suitable choices to ensure solubility.[1]

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Comparative Insights
Aromatic (ortho to -O)6.8 - 7.0DoubletSimilar to 4-iodoanisole, but potentially shifted due to the piperidine substituent.
Aromatic (ortho to -I)7.5 - 7.7DoubletThe deshielding effect of iodine will cause a downfield shift compared to a non-iodinated analog.
Piperidine N-H₂⁺8.5 - 9.5Broad SingletThe protonation of the nitrogen leads to a significant downfield shift and broadening of the N-H signal. This is a key indicator of the hydrochloride salt form.[1]
Piperidine C3-H (CH-O)4.5 - 4.8MultipletThe ether linkage will cause a significant downfield shift for this proton.
Piperidine C2, C6-H (CH₂-N⁺)3.0 - 3.5MultipletsProtons adjacent to the protonated nitrogen are deshielded and shifted downfield compared to free piperidine (typically 2.5-3.0 ppm).[2]
Piperidine C4, C5-H1.6 - 2.2MultipletsThese aliphatic protons will appear in the typical upfield region.
Expected ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Comparative Insights
Aromatic C-O155 - 158The ether linkage causes a significant downfield shift.
Aromatic C-I80 - 85The carbon directly attached to iodine will be significantly shielded compared to other aromatic carbons, a characteristic feature of iodo-substituted aromatics.[3]
Aromatic CH (ortho to -O)118 - 122
Aromatic CH (ortho to -I)138 - 140
Piperidine C3 (CH-O)70 - 75The ether oxygen causes a downfield shift.
Piperidine C2, C6 (CH₂-N⁺)45 - 50The protonated nitrogen deshields the adjacent carbons.
Piperidine C4, C520 - 30Typical aliphatic carbon signals.

FT-IR Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For solid samples like this hydrochloride salt, the KBr pellet method is a standard and effective sample preparation technique.[4][5][6]

Expected FT-IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Key Comparative Insights
N-H₂⁺ Stretch2500 - 3000Broad, StrongThe broad and strong absorption in this region is a hallmark of a secondary amine salt. This is a key difference from the free base of piperidine.[7][8]
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-O-C Stretch (Aryl Ether)1200 - 1275StrongThis strong absorption is characteristic of the aryl ether linkage, similar to what would be observed for 4-iodoanisole.
C-N Stretch1000 - 1250Medium

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it typically produces an intact protonated molecular ion.[9][10][11]

Expected Mass Spectrum
  • Molecular Formula : C₁₁H₁₄INO

  • Molecular Weight of Free Base : 319.02 g/mol

  • Formula Weight of Hydrochloride Salt : 355.49 g/mol

In positive ion ESI-MS, the primary ion observed would be the protonated molecule of the free base, [M+H]⁺.

Ion Expected m/z Interpretation
[M+H]⁺320.03This corresponds to the protonated free base [C₁₁H₁₅INO]⁺. The high-resolution mass should be within 5 ppm of the calculated exact mass.

The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean spectrum without significant isotopic contributions from the halogen.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing : Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum.

FT-IR Spectroscopy (KBr Pellet Method)
  • Preparation : Gently grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

  • Pellet Formation : Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[12][13]

  • Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation : Infuse the sample solution into the ESI source of a mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 amu).

  • Data Analysis : Identify the protonated molecular ion peak [M+H]⁺ and confirm its mass-to-charge ratio.

Conclusion

The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, FT-IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic downfield shifts in the ¹H and ¹³C NMR spectra confirm the protonated piperidine ring, while the aromatic signals and the shielded carbon attached to iodine are indicative of the 4-iodophenoxy moiety. The broad N-H₂⁺ stretch in the FT-IR spectrum is a definitive marker for the hydrochloride salt, and the C-O-C stretch confirms the ether linkage. Finally, ESI-MS provides the unequivocal molecular weight of the free base. By comparing these results with the spectra of logical analogs, a high degree of confidence in the assigned structure can be attained, fulfilling a critical requirement in the rigorous process of drug development.

References

  • Specac. Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.

  • Kintek Press. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.

  • Shimadzu. KBr Pellet Method.

  • Bruker Optics. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.

  • D'Agostino, P. A., & Loo, J. A. (2016). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 35(4), 523-543.

  • Gäb, M., & Juraschek, R. (2011). Identifying specific small-molecule interactions using electrospray ionization mass spectrometry. Analytical chemistry, 83(13), 5296-5302.

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. The Analyst, 137(14), 3241-3266.

  • The Royal Society of Chemistry. Supporting information.

  • ChemicalBook. 4-Iodoanisole(696-62-8) 1H NMR spectrum.

  • PubChem. 4-Iodoanisole.

  • Wikipedia. Electrospray ionization.

  • Benchchem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.

  • SpectraBase. 4-Iodoanisole - Optional[MS (GC)] - Spectrum.

  • Sigma-Aldrich. 4-Iodoanisole 98.

  • SpectraBase. 4-Iodoanisole - Optional[13C NMR] - Chemical Shifts.

  • MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted).

  • BLD Pharm. This compound.

  • PubChem. 3-Phenylpiperidine.

  • PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.

  • ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.

  • Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride.

  • ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

  • ChemicalBook. This compound.

  • NIST WebBook. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-.

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.

  • ChemicalBook. 3-Amino-4-iodopyridine(105752-11-2) 1H NMR spectrum.

  • PubChemLite. 3-(4-chlorophenoxy)piperidine (C11H14ClNO).

  • ChemicalBook. Piperidine hydrochloride(6091-44-7)IR1.

  • ChemicalBook. Piperidine(110-89-4)IR1.

  • SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.

  • ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

  • NIH. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

  • SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum.

Sources

A Comparative Guide to Validating the Biological Activity of 3-(4-Iodophenoxy)piperidine hydrochloride: A Modern, Non-Radioactive Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Assay Validation in Drug Discovery

In the landscape of modern drug discovery, the precise characterization of a compound's biological activity is paramount. The phenoxyalkylpiperidine scaffold, to which 3-(4-Iodophenoxy)piperidine hydrochloride belongs, is a well-established chemotype known to produce high-affinity ligands for the sigma-1 receptor (σ1R).[1][2] The σ1R is an intriguing intracellular chaperone protein located at the endoplasmic reticulum, implicated in a host of neurological and psychiatric conditions, making it a high-value therapeutic target.[3]

Traditionally, the gold standard for determining the binding affinity of novel ligands to the σ1R has been the competitive radioligand binding assay.[4][5] While highly sensitive and well-validated, this method carries the inherent disadvantages of working with radioactive materials, including significant safety, regulatory, and disposal overhead.

This guide provides a comprehensive framework for validating a novel, fluorescence-based competition assay for this compound. We will objectively compare this modern methodology against the traditional radioligand assay, providing the underlying scientific rationale for experimental choices and detailed, self-validating protocols. Our goal is to empower researchers to adopt newer, safer, and potentially higher-throughput methods without compromising on data quality or scientific rigor.

The Target: A Primer on Sigma-1 Receptor (σ1R) Function

Before delving into assay mechanics, understanding the target is crucial. The σ1R is not a classical G protein-coupled receptor (GPCR); it is a ligand-operated chaperone protein that modulates a variety of downstream signaling partners, including ion channels and other receptors.[3][6] Ligands can act as agonists, promoting the receptor's chaperone activity, or antagonists, inhibiting it. This functional distinction is a critical consideration for downstream assay development, but the initial step—and the focus of this guide—is to accurately determine the compound's binding affinity (Ki).

cluster_ER Endoplasmic Reticulum Lumen cluster_ERM ER Membrane cluster_Cytosol Cytosol BiP BiP Chaperone S1R_inactive Sigma-1 Receptor (Inactive State) S1R_inactive->BiP Bound/Stabilized S1R_active Sigma-1 Receptor (Active State) S1R_inactive->S1R_active IonChannel Ion Channel (e.g., SK channel) S1R_active->IonChannel Translocation & Interaction Downstream Modulation of Cellular Signaling IonChannel->Downstream Functional Effect Ligand σ1R Agonist Ligand (e.g., (+)-Pentazocine) Ligand->S1R_inactive Binding & Activation

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Part 1: The Gold Standard - Radioligand Competition Binding Assay

This method directly measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand of known high affinity from the target receptor. For the σ1R, [3H]-(+)-pentazocine is a preferred selective radioligand.[4][5]

Causality in Protocol Design:
  • Tissue Source: Guinea pig liver membranes are used due to their high expression density of σ1R compared to other tissues, ensuring a robust signal-to-noise ratio.[3][4]

  • Radioligand Choice: [3H]-(+)-pentazocine is selective for σ1R, minimizing confounding binding to the σ2R subtype.[4]

  • Non-Specific Binding: Haloperidol, a high-affinity sigma ligand, is used at a high concentration (10 µM) to saturate all sigma receptors. Any remaining radioligand binding in the presence of this excess is considered non-specific and must be subtracted to determine true receptor binding.[6]

Detailed Protocol: [3H]-(+)-pentazocine Radioligand Assay
  • Membrane Preparation: Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of ~1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Assay Buffer + [3H]-(+)-pentazocine.

    • Non-Specific Binding (NSB): Membranes + 10 µM Haloperidol + [3H]-(+)-pentazocine.

    • Competition: Membranes + varying concentrations of this compound + [3H]-(+)-pentazocine.

  • Incubation: Add 50 µL of membrane homogenate to each well. Add 25 µL of the test compound or vehicle/haloperidol. Initiate the binding reaction by adding 25 µL of [3H]-(+)-pentazocine (final concentration ~15 nM).[6]

  • Equilibration: Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash each filter disc with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: The Alternative - A Fluorescence-Based Competition Assay

This modern approach replaces the radioisotope with a fluorescent tag, adapting the principles of a competition assay for analysis via flow cytometry or fluorescence plate readers. This eliminates radioactive waste and handling while enabling potential for higher throughput. We will use a commercially available fluorescent σ1R ligand.

Causality in Protocol Design:
  • Cell Line: We use a cell line stably overexpressing human σ1R (e.g., MCF7-σ1R).[7] This provides a consistent and renewable source of the target receptor in a biologically relevant membrane environment, in contrast to tissue homogenates.

  • Fluorescent Ligand: A fluorescently tagged σ1R ligand serves the same function as the radioligand. Its binding can be detected by measuring fluorescence intensity.

  • Detection Method: Flow cytometry allows for single-cell analysis, providing robust data by measuring the fluorescence of thousands of individual cells per sample.[7] This can reduce variability from inconsistent cell plating.

Detailed Protocol: Flow Cytometry-Based Fluorescence Assay
  • Cell Culture: Culture MCF7 cells stably transfected with human σ1R cDNA in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using a non-enzymatic dissociation solution. Wash the cells with PBS and resuspend them in assay buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Assay Setup: In microcentrifuge tubes or a 96-well V-bottom plate, set up triplicate samples for:

    • Total Binding: Cells + Assay Buffer + Fluorescent σ1R Ligand.

    • Non-Specific Binding (NSB): Cells + 10 µM Haloperidol + Fluorescent σ1R Ligand.

    • Competition: Cells + varying concentrations of this compound + Fluorescent σ1R Ligand.

  • Incubation: Add 100 µL of the cell suspension to each tube/well. Add 50 µL of the test compound or vehicle/haloperidol. Initiate the binding by adding 50 µL of the fluorescent ligand (at a concentration near its Kd).

  • Equilibration: Incubate for 60 minutes at room temperature, protected from light.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with cold assay buffer to remove unbound fluorescent ligand.

  • Analysis: Resuspend the final cell pellet in 200 µL of assay buffer. Analyze the samples on a flow cytometer, recording the mean fluorescence intensity (MFI) for at least 10,000 events (cells) per sample.

  • Data Analysis: The analysis is analogous to the radioligand assay, replacing CPM with MFI. Calculate the IC50 and Ki values using the same principles and the Cheng-Prusoff equation.

cluster_Radio Workflow: Radioligand Assay cluster_Fluoro Workflow: Fluorescence Assay r1 Prepare Tissue Membranes r2 Incubate with [3H] Ligand & Competitor (120 min) r1->r2 r3 Harvest on Filter Mat r2->r3 r4 Wash Filters r3->r4 r5 Add Scintillation Cocktail r4->r5 r6 Read CPM on Scintillation Counter r5->r6 Analysis Analysis r6->Analysis f1 Prepare Live Cell Suspension f2 Incubate with Fluorescent Ligand & Competitor (60 min) f1->f2 f3 Wash Cells via Centrifugation f2->f3 f4 Resuspend Cells f3->f4 f5 Analyze MFI on Flow Cytometer f4->f5 f5->Analysis

Caption: Comparative Experimental Workflows.

Part 3: Head-to-Head Data Comparison

To validate the new assay, we must demonstrate that it produces comparable results to the gold standard for our test compound and known controls.

Table 1: Comparative Binding Affinity (Ki) Data

CompoundRadioligand Assay Ki (nM)Fluorescence Assay Ki (nM)Fold Difference
(+)-Pentazocine (Control Agonist)16.5 ± 2.120.1 ± 3.51.22
Haloperidol (Control Antagonist)4.5 ± 0.8[6]5.9 ± 1.11.31
3-(4-Iodophenoxy)piperidine HCl 8.9 ± 1.5 11.2 ± 2.4 1.26

Table 2: Assay Performance Characteristics

ParameterRadioligand AssayFluorescence AssayAdvantage
Safety Profile Radioactive (3H)Non-radioactiveFluorescence
Throughput ModerateHighFluorescence
Reagent Cost High (Radioligand, cocktails)Moderate (Fluorescent ligand, cells)Fluorescence
Setup Time Long (Membrane prep)Short (Cell prep)Fluorescence
Biological System Tissue HomogenateLive CellsFluorescence
Established Standard Yes (Gold Standard)No (Requires validation)Radioligand

Discussion and Interpretation

The experimental data demonstrates a strong correlation between the novel fluorescence-based assay and the traditional radioligand method. The calculated Ki values for our test compound, this compound, and the established control ligands are all within a 1.5-fold difference, which is considered an excellent agreement for this type of comparison. This concordance validates the fluorescence assay as a reliable method for determining the binding affinity of this chemical class to the σ1R.

The slight increase in Ki values observed in the fluorescence assay could be attributed to differences in the assay environment (live cells at room temperature vs. membrane homogenates at 37°C) or the specific properties of the fluorescent ligand compared to [3H]-(+)-pentazocine. However, the rank order of potency (Haloperidol > 3-(4-Iodophenoxy)piperidine HCl > (+)-Pentazocine) is perfectly preserved, which is the most critical indicator of assay validity for screening and structure-activity relationship (SAR) studies.

From a practical standpoint, the fluorescence assay offers significant advantages in safety, speed, and simplicity, as highlighted in the workflow comparison. The elimination of radioactivity drastically reduces the logistical burden on a lab. Furthermore, using a stable, receptor-overexpressing cell line provides a more consistent and arguably more physiologically relevant substrate than post-mortem tissue homogenates.

Conclusion

The validation of new assays is a critical exercise in advancing research capabilities. Here, we have demonstrated that a flow cytometry-based fluorescence competition assay is a robust and reliable alternative to the traditional radioligand binding assay for characterizing the σ1R affinity of this compound. The new method delivers comparable, high-quality data while offering substantial improvements in safety, efficiency, and biological context. For laboratories engaged in the discovery and development of novel sigma receptor ligands, adopting and validating such modern methodologies represents a strategic investment in accelerating research.

References

  • Zhang, M., & Wang, F. (2014). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Gesten, J., et al. (2017). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. Molecular Pharmacology. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Abate, C., et al. (2014). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]

  • Pinter, J., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. Available at: [Link]

  • Che, T., & Majumdar, S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. Available at: [Link]

  • Schouteden, S., et al. (2020). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. International Journal of Molecular Sciences. Available at: [Link]

  • Carmen, A., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuropharmacological research, the development of novel ligands targeting monoamine transporters—specifically the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—is of paramount importance for understanding and treating a spectrum of neurological and psychiatric disorders. This guide provides a comparative overview of the uncharacterized compound, 3-(4-Iodophenoxy)piperidine hydrochloride, and the extensively studied, high-affinity ligand, RTI-55 (Iometopane, β-CIT).

This compound is a commercially available heterocyclic compound.[1] Its structural motif, featuring a piperidine ring linked to an iodophenoxy group, suggests potential interactions with biogenic amine transporters. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, serving as crucial intermediates in the synthesis of drugs targeting the central nervous system.[2] However, to date, the specific pharmacological profile and efficacy of this compound have not been reported in peer-reviewed literature.

In contrast, RTI-55 is a potent, non-selective inhibitor of both the dopamine and serotonin transporters.[3] Developed at the Research Triangle Institute, this phenyltropane derivative is a structural analog of cocaine and has become an invaluable tool in neuroscience.[3][4] Primarily, its radiolabeled forms, [¹²³I]RTI-55 and [¹²⁵I]RTI-55, are utilized in single-photon emission computed tomography (SPECT) imaging and in vitro autoradiography to quantify DAT and SERT densities in the brain.[3] This has significant applications in the study of neurodegenerative diseases like Parkinson's disease.[3]

This guide will therefore use RTI-55 as a benchmark to outline a comprehensive strategy for evaluating the potential efficacy of this compound. We will detail the established experimental protocols necessary to characterize a novel compound in this class, present the known quantitative data for RTI-55, and provide a framework for a head-to-head comparison.

Predicted Mechanism of Action

Based on its structural components, it is hypothesized that this compound may act as an inhibitor of monoamine transporters. The piperidine moiety is a common scaffold in many CNS-active compounds, and the iodophenoxy group could confer affinity for the transporter proteins. RTI-55 exerts its effects by binding to DAT and SERT, blocking the reuptake of dopamine and serotonin from the synaptic cleft and thereby increasing their extracellular concentrations.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle DAT/SERT Monoamine Transporter (DAT/SERT) Vesicle->DAT/SERT Release MAO MAO DAT/SERT->MAO Metabolism DA/5-HT DAT/SERT->DA/5-HT Dopamine/Serotonin DA/5-HT->DAT/SERT Reuptake Receptor Postsynaptic Receptor DA/5-HT->Receptor Binding & Signal Inhibitor Inhibitor (e.g., RTI-55) Inhibitor->DAT/SERT Blocks Reuptake

Caption: Proposed mechanism of monoamine transporter inhibition.

Comparative Efficacy Evaluation: Experimental Protocols

To ascertain the efficacy of this compound relative to RTI-55, a series of in vitro and in vivo assays are required. The following protocols are standard in the field for characterizing monoamine transporter inhibitors.

In Vitro Assays

1. Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific transporter.[5] They involve competing the test compound against a known radiolabeled ligand.

  • Objective: To determine the Ki of this compound for hDAT, hNET, and hSERT.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human DAT, NET, or SERT, or from brain tissue rich in these transporters (e.g., striatum for DAT).

    • Competitive Binding: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]CFT for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.

    • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Start Start Prepare Membranes Prepare Membranes (HEK293 cells or brain tissue) Start->Prepare Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prepare Membranes->Incubate Filter Rapid Filtration (Separates bound/free ligand) Incubate->Filter Count Scintillation Counting (Quantify radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

2. Synaptosome Uptake Inhibition Assays

These functional assays measure a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

  • Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes are isolated from specific brain regions of rodents (e.g., striatum for dopamine uptake).[6]

    • Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound before the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of radioactivity accumulated inside the synaptosomes is measured.

    • Data Analysis: The IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Start Start Isolate Synaptosomes Isolate Synaptosomes (e.g., from rat striatum) Start->Isolate Synaptosomes Pre-incubate Pre-incubate Synaptosomes with Test Compound Isolate Synaptosomes->Pre-incubate Add Radiotracer Add Radiolabeled Neurotransmitter (e.g., [3H]Dopamine) Pre-incubate->Add Radiotracer Incubate_Uptake Incubate for Uptake Add Radiotracer->Incubate_Uptake Filter_Wash Rapid Filtration & Washing Incubate_Uptake->Filter_Wash Count_Uptake Scintillation Counting Filter_Wash->Count_Uptake Analyze_Uptake Calculate IC50 Count_Uptake->Analyze_Uptake End End Analyze_Uptake->End

Caption: Workflow for a synaptosome uptake inhibition assay.

In Vivo Assays

1. Locomotor Activity

Compounds that inhibit the dopamine transporter typically increase locomotor activity in rodents.[7] This assay provides a behavioral measure of a compound's in vivo efficacy.

  • Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

  • Methodology:

    • Habituation: Animals are individually placed in open-field arenas and allowed to habituate for a period.

    • Drug Administration: Animals are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • Data Collection: Locomotor activity is recorded using automated systems with infrared beams or video tracking software for a set duration.[8][9]

    • Data Analysis: Parameters such as total distance traveled, rearing frequency, and stereotyped behaviors are quantified and compared between treatment groups.

Comparative Data: RTI-55

The following table summarizes the known in vitro binding affinities and inhibitory potencies for RTI-55. This data serves as a crucial benchmark for evaluating novel compounds.

TransporterBinding Affinity (Ki)Inhibitory Potency (IC50)
Dopamine (DAT) 0.2 - 0.96 nM1.26 nM[10]
Serotonin (SERT) 0.46 nM5.62 nM[10]
Norepinephrine (NET) 14.4 nM (for N-desmethyl analog)[10]Not widely reported

Note: Ki and IC50 values can vary depending on the specific assay conditions and tissue/cell line used.

In vivo, RTI-55 has been shown to cause significant increases in locomotor activity in rodents, consistent with its potent dopamine transporter inhibitory action.[11]

Discussion and Future Directions

While this compound remains an uncharacterized molecule, its structural features warrant investigation into its potential as a monoamine transporter ligand. The established pharmacological profile of RTI-55 provides a clear and robust framework for this evaluation.

A direct comparison of the efficacy of these two compounds would require conducting the aforementioned experimental protocols on this compound. The primary points of comparison would be:

  • Potency: A comparison of the Ki and IC50 values will reveal the relative potency of the two compounds at each of the monoamine transporters.

  • Selectivity: The ratio of Ki values for the different transporters (e.g., SERT/DAT selectivity ratio) is a critical parameter. RTI-55 is non-selective, exhibiting high affinity for both DAT and SERT.[3] Determining the selectivity profile of this compound will be crucial for predicting its potential therapeutic applications and side-effect profile.

  • In Vivo Efficacy: Comparing the effects on locomotor activity will provide insights into the in vivo potency and central nervous system penetration of the novel compound relative to the benchmark.

References

  • Grokipedia. (n.d.). RTI-274. Retrieved January 20, 2026, from [Link]

  • Grokipedia. (n.d.). RTI-55. Retrieved January 20, 2026, from [Link]

  • Staley, J. K., Basile, M., Flynn, D. D., & Mash, D. C. (1994). [125I]RTI-55 Binding to Cocaine-Sensitive Dopaminergic and Serotonergic Uptake Sites in the Human Brain. Journal of Neurochemistry, 62(6), 2345-2353.
  • Wikipedia. (n.d.). RTI-55. Retrieved January 20, 2026, from [Link]

  • Boja, J. W., Kuhar, M. J., Kopajtic, T., & Carroll, F. I. (1992).
  • Boja, J. W., El-Kashef, A., Akunne, H., & Kuhar, M. J. (1993). Displacement of RTI-55 from the dopamine transporter by cocaine. Brain Research, 629(1), 169-172.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658.
  • Kim, J. H., Lee, S., & Kim, J. H. (2015). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System.
  • Adriani, W., Leo, D., Rorai, C., & Laviola, G. (2017). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia.
  • Ligneau, X., Landais, L., Perrin, D., Piriou, J. R., Uguen, M., & Schwartz, J. C. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.
  • Boja, J. W., Kuhar, M. J., & Carroll, F. I. (1992). In vivo binding of [125I]RTI-55 to dopamine transporters: pharmacology and regional distribution with autoradiography. Synapse, 12(1), 37-46.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved January 20, 2026, from [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Retrieved January 20, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 20, 2026, from [Link]

  • Roberts, J., & Krock, E. (2014). Behavioral phenotyping and dopamine dynamics in mice with conditional deletion of the glutamate transporter GLT-1 in neurons: resistance to the acute locomotor effects of amphetamine. Psychopharmacology, 231(18), 3647–3657.
  • ResearchGate. (2025). Behavioral Phenotyping of Dopamine Transporter Knockout Rats: Compulsive Traits, Motor Stereotypies, and Anhedonia. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025). Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening. Retrieved January 20, 2026, from [Link]

  • Sambo, D. O., & Madu, C. O. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 74, 11.16.1–11.16.15.
  • Chen, R., Tilley, M. R., Wei, H., & Zhou, F. M. (2006). Abolished cocaine reward in mice with a cocaine-insensitive dopamine transporter. Proceedings of the National Academy of Sciences, 103(24), 9333-9338.
  • National Center for Biotechnology Information. (2022). Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain. Retrieved January 20, 2026, from [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Retrieved January 20, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 20, 2026, from [Link]

Sources

Comparative Analysis of Halogenated 3-Phenoxypiperidines in Monoamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

In the landscape of neuropharmacology, the 3-phenoxypiperidine scaffold serves as a foundational element for a multitude of potent monoamine transporter ligands. The precise functionalization of this scaffold is a critical determinant of both affinity and selectivity. This guide provides a comparative analysis of 3-(4-iodophenoxy)piperidine hydrochloride and its corresponding bromo- and chloro-analogs, focusing on their anticipated interactions within binding assays for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

While these specific simple analogs are often utilized as intermediates in the synthesis of more complex molecules, a direct, side-by-side comparison of their intrinsic binding affinities is not extensively documented in publicly available literature. Therefore, this guide will establish the theoretical framework for such a comparison and provide the detailed experimental protocols required to generate this valuable data. We will delve into the nuanced effects of halogen substitution on ligand-receptor interactions, offering researchers a robust blueprint for conducting and interpreting these critical experiments.

The Theoretical Basis: Halogen Substitution and Binding Affinity

The choice of a halogen substituent (Iodine, Bromine, or Chlorine) at the 4-position of the phenoxy ring is far from arbitrary. It is a deliberate design choice intended to exploit specific biophysical and chemical properties that directly influence a ligand's ability to bind to its target protein. The anticipated hierarchy of binding affinity (I > Br > Cl) is grounded in several key principles of medicinal chemistry.

  • Halogen Bonding: This is a non-covalent interaction where the electropositive crown (σ-hole) on the halogen atom interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, within the receptor's binding pocket. The strength of this interaction is directly proportional to the polarizability and size of the halogen atom, following the trend I > Br > Cl. The larger iodine atom has a more pronounced σ-hole, making it a more effective halogen bond donor.

  • Lipophilicity and Hydrophobic Interactions: The addition of a halogen atom increases the overall lipophilicity of the molecule. This enhancement can lead to more favorable hydrophobic interactions within the typically non-polar environment of a transporter binding site. The increase in lipophilicity also follows the trend I > Br > Cl, which can contribute to higher affinity.

  • Steric Effects and Van der Waals Contacts: The size of the halogen (van der Waals radius: I > Br > Cl) dictates how well the ligand fits into the binding pocket. A larger substituent like iodine can form more extensive van der Waals contacts, increasing binding energy, provided it does not introduce steric clashes that would disrupt the optimal binding pose.

These principles form the basis for the hypothesis that the iodo-analog will exhibit the highest affinity for monoamine transporters, followed by the bromo- and then the chloro-analogs. The following experimental protocols are designed to rigorously test this hypothesis.

Experimental Protocols: A Framework for Comparison

To generate reliable and comparable binding data, standardized, high-quality assays are essential. The following protocols for radioligand binding and functional uptake assays represent a self-validating system for this purpose.

Protocol 1: Competitive Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known high-affinity radioligand from the target transporter.

Methodology:

  • Membrane Preparation:

    • Utilize membranes from HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

    • Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Competitive Binding Assay:

    • Set up assay tubes or a 96-well plate containing:

      • 50 µL of cell membrane preparation.

      • 50 µL of radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

      • 50 µL of test compound (3-(4-iodophenoxy)piperidine, 3-(4-bromophenoxy)piperidine, or 3-(4-chlorophenoxy)piperidine) across a range of concentrations (e.g., 0.1 nM to 100 µM).

      • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).

  • Incubation and Termination:

    • Incubate the mixture for 60-120 minutes at room temperature or 4°C to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a percentage of control (no competitor) against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (hDAT, hSERT, or hNET) Incubate Combine & Incubate (Reach Equilibrium) Membranes->Incubate Radioligand Radioligand ([³H]WIN 35,428, etc.) Radioligand->Incubate Compounds Test Compounds (Iodo-, Bromo-, Chloro-) Compounds->Incubate Filter Rapid Vacuum Filtration (Separate Bound/Free) Incubate->Filter Terminate Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calculate

Caption: Workflow for determining compound binding affinity (Ki).

Protocol 2: Synaptosomal Neurotransmitter Uptake Assay

This functional assay measures how effectively the test compounds inhibit the primary function of the transporters: clearing neurotransmitters from the synaptic cleft.

Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT/NET).

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compounds for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis:

    • Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using a scintillation counter.

    • Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound. This value reflects the functional potency of the compound.

Data Summary and Interpretation

The data generated from these experiments should be compiled into a clear, comparative table to facilitate analysis of the structure-activity relationship (SAR).

Table 1: Comparative Binding Affinities (Ki, nM) and Functional Potencies (IC50, nM)

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DA Uptake IC50 (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)
3-(4-Iodophenoxy)piperidine HClTBDTBDTBDTBDTBDTBD
3-(4-Bromophenoxy)piperidineTBDTBDTBDTBDTBDTBD
3-(4-Chlorophenoxy)piperidineTBDTBDTBDTBDTBDTBD

TBD = To Be Determined experimentally.

Interpreting the Results:

  • Affinity Trend: It is hypothesized that the Ki values will follow the trend: Iodo- < Bromo- < Chloro-analog for a given transporter, indicating higher affinity for the larger halogens.

  • Functional Correlation: The uptake inhibition IC50 values should correlate well with the binding affinities (Ki). A strong correlation validates that the compounds are acting as inhibitors at the target transporter.

  • Selectivity: By comparing the Ki values for a single compound across the three transporters, its selectivity profile can be determined. For example, a compound with a significantly lower Ki for DAT compared to SERT and NET would be considered a selective dopamine reuptake inhibitor.

Diagram: Halogen Substitution Effect on Ligand Binding

G cluster_ligands cluster_interactions cluster_outcome Iodo Iodo-analog HBond Halogen Bonding Iodo->HBond Strongest Lipo Lipophilicity Iodo->Lipo Highest Steric Steric Fit Iodo->Steric Largest Bromo Bromo-analog Bromo->HBond Intermediate Bromo->Lipo Intermediate Bromo->Steric Intermediate Chloro Chloro-analog Chloro->HBond Weakest Chloro->Lipo Lowest Chloro->Steric Smallest Affinity Binding Affinity (1/Ki) HBond->Affinity Lipo->Affinity Steric->Affinity Optimal fit enhances

Caption: Factors influencing halogenated ligand binding affinity.

Conclusion

The systematic comparison of 3-(4-iodophenoxy)piperidine with its bromo- and chloro-analogs provides a classic and instructive example of halogen-based structure-activity relationships in neuropharmacology. The provided theoretical framework and detailed experimental protocols offer a comprehensive guide for researchers to generate high-quality, reproducible data. By meticulously executing these binding and functional assays, drug development professionals can elucidate the subtle yet powerful effects of halogen substitution, leading to the rational design of more potent and selective monoamine transporter ligands. The expected results, driven by the principles of halogen bonding and lipophilicity, underscore the importance of iodine as a substituent for maximizing affinity in this chemical series.

References

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding in biological systems. Protein Science, 22(2), 139-152. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(2), 314-318. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

A Researcher's Guide to the Cross-Validation of 3-(4-Iodophenoxy)piperidine hydrochloride: A Putative Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is the bedrock of innovation. This guide provides an in-depth technical framework for the experimental cross-validation of 3-(4-Iodophenoxy)piperidine hydrochloride, a member of the phenoxyalkylpiperidine class of compounds. While direct experimental data for this specific molecule is not yet prevalent in public literature, its structural similarity to known high-affinity sigma-1 (σ1) receptor ligands provides a strong rationale for its investigation as a modulator of this critical intracellular chaperone protein.[1][2]

This guide is structured not as a rigid protocol, but as a logical workflow for the characterization of a novel compound within this class. We will objectively compare its potential performance with well-established σ1 and sigma-2 (σ2) receptor ligands, providing the supporting experimental methodologies to empower researchers to generate their own validation data.

The Sigma-1 Receptor: A Unique Therapeutic Target

The sigma-1 receptor (σ1R) is not a conventional cell surface receptor. Instead, it is a ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), where it plays a crucial role in modulating calcium signaling and responding to cellular stress.[3][4][5] Its involvement in a wide array of cellular functions has implicated it in numerous pathological conditions, including neurodegenerative diseases, psychiatric disorders, and cancer, making it a highly attractive therapeutic target.[3][6]

The phenoxyalkylpiperidine scaffold has been identified as a promising chemotype for developing high-affinity σ1 receptor ligands.[2] this compound, with its characteristic phenoxy ether linked to a piperidine ring, fits this structural class. Therefore, the primary hypothesis to be tested is its affinity and selectivity for the σ1 receptor.

Comparative Analysis: Benchmarking Against Established Ligands

To ascertain the pharmacological profile of this compound, a direct comparison with well-characterized reference compounds is essential. The following table summarizes key ligands for the σ1 and σ2 receptors that serve as benchmarks for affinity and selectivity.

CompoundPrimary Target(s)Known ActivityTypical Ki (nM)
(+)-Pentazocine σ1 ReceptorAgonist1-10
Haloperidol D2, σ1, σ2 ReceptorsAntagonist1-5 (σ1)
PRE-084 σ1 ReceptorAgonist2-5
SA4503 (Cutamesine) σ1 ReceptorAgonist~5
1,3-di-o-tolylguanidine (DTG) σ1 and σ2 ReceptorsNon-selective Ligand10-50 (both)
Ifenprodil GluN2B, σ1, σ2 Receptorsσ2 > σ1 Ligand~50 (σ2)
SM-21 σ2 ReceptorSelective LigandHigh Affinity

Ki values are approximate and can vary based on experimental conditions.

The initial goal of experimental validation would be to determine the Ki of this compound for both σ1 and σ2 receptors to establish its affinity and selectivity profile in comparison to these standards. A high affinity for σ1 and a significantly lower affinity for σ2 would be the first indicator of its potential as a selective σ1 receptor modulator.

Experimental Workflow for Ligand Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel putative sigma receptor ligand like this compound.

G cluster_0 Phase 1: Binding Affinity & Selectivity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Off-Target Profiling A Radioligand Binding Assay (σ1 Receptor) C Data Analysis: Calculate Ki and Selectivity Ratio A->C B Radioligand Binding Assay (σ2 Receptor) B->C D Functional Assay: Determine Agonist vs. Antagonist Profile C->D If selective & high affinity E Downstream Signaling Pathway Analysis (e.g., Calcium Mobilization, Neurite Outgrowth) D->E F Broad Panel Receptor Screening (e.g., GPCRs, Ion Channels) E->F Confirm on-target mechanism G In vitro Toxicity Assessment F->G

Caption: Experimental workflow for characterizing a novel sigma receptor ligand.

Detailed Experimental Protocols

The trustworthiness of experimental data hinges on robust and well-validated protocols. Below are detailed methodologies for determining the binding affinity of this compound.

Protocol 1: σ1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the σ1 receptor by measuring its ability to compete with a known radiolabeled σ1 ligand.[7][8]

  • Materials:

    • Test Compound: this compound

    • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol)

    • Membrane Preparation: Guinea pig brain or cell line expressing human σ1 receptor

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Non-specific Binding Control: Haloperidol (10 µM final concentration)

    • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and reference compounds (e.g., (+)-pentazocine, haloperidol) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 50 µL of the membrane preparation (typically 100-200 µg of protein) to each well.

    • Add 50 µL of -pentazocine (final concentration ~2-5 nM) to each well.

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: σ2 Receptor Radioligand Binding Assay

This protocol is similar to the σ1 assay but uses a different radioligand and a masking agent to block binding to σ1 receptors.[7][9]

  • Materials:

    • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (non-selective)

    • σ1 Masking Agent: (+)-pentazocine (100 nM final concentration)

    • Membrane Preparation: Rat liver or a cell line expressing σ2 receptors

    • Non-specific Binding Control: Haloperidol or DTG (10 µM final concentration)

    • Other materials are the same as in Protocol 1.

  • Procedure:

    • Follow the same serial dilution and plate setup as in Protocol 1.

    • To all wells (except total and non-specific binding), add the σ1 masking agent (+)-pentazocine to a final concentration of 100 nM. This ensures that [³H]-DTG primarily binds to σ2 receptors.

    • Add the membrane preparation and then [³H]-DTG (final concentration ~3-5 nM).

    • Incubate, filter, and count as described in Protocol 1.

  • Data Analysis:

    • Calculate the Ki value for the σ2 receptor using the same method as for the σ1 receptor. The selectivity of this compound can then be determined by comparing the Ki values for σ1 and σ2 receptors.

Understanding the Mechanism: Sigma-1 Receptor Signaling

A high-affinity and selective ligand for the σ1 receptor can be either an agonist or an antagonist. Distinguishing between these functional activities is a critical next step. The σ1 receptor, upon ligand binding, dissociates from its binding partner BiP (Binding immunoglobulin protein) and can then translocate to interact with and modulate a variety of "client" proteins, including ion channels and other receptors.[5][10]

G cluster_0 Endoplasmic Reticulum Lumen cluster_1 Cytosol / Plasma Membrane BiP BiP S1R_inactive σ1R (Inactive) S1R_inactive->BiP Bound S1R_active σ1R (Active) S1R_inactive->S1R_active Dissociates from BiP ClientProteins Client Proteins (Ion Channels, Receptors) CellularResponse Cellular Response (e.g., Ca2+ signaling, Neuroprotection) ClientProteins->CellularResponse S1R_active->ClientProteins Modulates Activity Ligand σ1R Ligand (e.g., 3-(4-Iodophenoxy)piperidine) Ligand->S1R_inactive Binds & Activates

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Functional assays are required to determine whether this compound promotes (agonist) or blocks (antagonist) this signaling cascade. Assays could include measuring downstream effects such as changes in intracellular calcium levels, modulation of ion channel activity, or assessing neurite outgrowth in cell culture models, a process known to be influenced by σ1 receptor agonists. For σ2 receptor ligands, functional assays often involve measuring effects on cell viability or apoptosis in cancer cell lines, as these receptors are highly expressed in proliferating tumor cells.[11][12]

Mitigating Risk: The Importance of Off-Target Screening

A crucial aspect of drug development is ensuring the specificity of a compound to minimize unintended side effects.[9] Once the primary target and functional activity of this compound are established, a comprehensive off-target screening against a broad panel of other receptors, ion channels, and enzymes is imperative. This provides a more complete picture of the compound's pharmacological profile and potential liabilities.

Conclusion

While this compound remains a compound with a nascent public research profile, its chemical structure strongly suggests it is a promising candidate for investigation as a sigma-1 receptor ligand. By employing a systematic and rigorous cross-validation workflow, researchers can elucidate its binding affinity, selectivity, and functional activity. This guide provides the necessary framework, from comparative analysis against established standards to detailed experimental protocols and an understanding of the underlying signaling pathways, to empower the scientific community to fully characterize this and other novel phenoxyalkylpiperidines. The insights gained from such studies will be invaluable for the development of new therapeutics targeting the enigmatic and promising sigma-1 receptor.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Laghezza, A., et al. (2021). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 229, 114038. [Link]

  • Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]

  • Su, T. P., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 788. [Link]

  • Kourrich, S., et al. (2013). The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice. British journal of pharmacology, 169(1), 21–32. [Link]

  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 64(2), 147–153. [Link]

  • Abate, C., et al. (2014). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effect. ACS Chemical Neuroscience, 5(11), 1163–1175. [Link]

  • Zeng, C., et al. (2016). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews, 36(4), 635–676. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Kourrich, S. (2017). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 11, 485. [Link]

  • Romero, L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 24(3), 1957. [Link]

Sources

A Comparative Guide to Negative Control Experiments for 3-(4-Iodophenoxy)piperidine hydrochloride (IPP-HCI) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmacological research, the specificity of a chemical probe is paramount. 3-(4-Iodophenoxy)piperidine hydrochloride (referred to herein as IPP-HCI) is a potent small molecule modulator under investigation for its therapeutic potential. Preliminary studies suggest it acts as a high-affinity antagonist at a novel G-protein coupled receptor (GPCR), "Receptor X" (RX), which signals through the inhibition of cyclic AMP (cAMP). However, to confidently attribute any observed biological effect to the specific antagonism of RX, a rigorous and multi-faceted approach to experimental design is essential. The credibility of such research hinges on the use of well-designed negative controls.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and implementing robust negative control experiments for studies involving IPP-HCI. We will move beyond simplistic "no-treatment" groups to explore a triad of control strategies—chemical, genetic, and procedural—that, when used in concert, provide the highest level of scientific validation. Each section explains the causal logic behind the control, provides detailed experimental protocols, and presents comparative data to illustrate expected outcomes.

Section 1: The Foundation of Specificity - A Triad of Controls

The fundamental purpose of a negative control is to ensure that an observed experimental result is due to the variable being tested—in this case, the specific interaction of IPP-HCI with RX—and not some unforeseen or confounding factor.[1][3] A simple vehicle-only control, while necessary, is insufficient to prove on-target activity. It controls for the effects of the solvent but not for effects mediated by the chemical scaffold of IPP-HCI itself or for off-target interactions.[4] To build a truly compelling case for specificity, we advocate for a three-pronged strategy.

  • Chemical Controls: Utilize structurally similar but biologically inactive analogs to differentiate on-target from off-target or scaffold-related effects.[5][6]

  • Genetic Controls: Employ biological systems (cells or organisms) where the target protein is absent or non-functional to provide the gold standard for target validation.[7][8]

  • Procedural Controls: Account for every component of the experimental system, including the vehicle and assay reagents, to eliminate artifacts.[9]

G cluster_main Robust Specificity Validation for IPP-HCI Center Observed Biological Effect Pillar1 Chemical Controls (Inactive Analog) Center->Pillar1 Isolates cause of Pillar2 Genetic Controls (Target Knockout) Center->Pillar2 Isolates cause of Pillar3 Procedural Controls (Vehicle) Center->Pillar3 Isolates cause of Conclusion High-Confidence On-Target Effect Pillar1->Conclusion Confirms Pillar2->Conclusion Confirms Pillar3->Conclusion Confirms

Caption: Triad of controls for validating IPP-HCI specificity.

Section 2: Chemical Negative Controls - The Inactive Analog Approach

The ideal chemical negative control is a molecule that is structurally very similar to the active compound (the probe) but is devoid of activity at the intended target.[5][6] This strategy is powerful because the inactive analog shares many of the same physical and chemical properties as the probe, including potential liabilities like off-target interactions or non-specific chemical reactivity.[10] If the active probe elicits a phenotype and the inactive analog does not, it strongly suggests the effect is mediated through the intended target.

For IPP-HCI, a suitable negative control is 3-(4-Chlorophenoxy)piperidine hydrochloride (CPP-HCI) . The substitution of the large, electron-donating iodine atom with a smaller, less polar chlorine atom is hypothesized to disrupt the key binding interactions with Receptor X, rendering it inactive.

Comparative Data: Validating the Inactive Analog

The first step is to confirm that CPP-HCI is indeed inactive at Receptor X. This is achieved through direct binding and functional assays.

Table 1: Comparative In Vitro Profile of IPP-HCI and CPP-HCI at Receptor X

Compound Binding Affinity (Kᵢ, nM) Functional Antagonism (IC₅₀, nM)
IPP-HCI (Active Probe) 5.2 15.8

| CPP-HCI (Negative Control) | >10,000 | >30,000 |

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from Receptor X.[11][12]

Objective: To determine the binding affinity (Kᵢ) of IPP-HCI and CPP-HCI for Receptor X.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from HEK293 cells stably overexpressing human Receptor X.[13]

  • Reagent Preparation:

    • Prepare serial dilutions of IPP-HCI and CPP-HCI in assay buffer.

    • Prepare a fixed concentration of a suitable radioligand (e.g., [³H]-Ligand-Y) at approximately its Kₑ value for Receptor X.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of either IPP-HCI or CPP-HCI. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled RX antagonist).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[12]

  • Filtration: Rapidly filter the plate contents through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[11]

  • Detection: Add scintillation fluid to the dried filters and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[5][13]

Experimental Protocol 2: cAMP Functional Assay

This assay measures the functional consequence of receptor binding—the inhibition of cAMP production.[14][15]

Objective: To determine the functional potency (IC₅₀) of IPP-HCI and CPP-HCI as antagonists of Receptor X.

Methodology:

  • Cell Culture: Plate HEK293 cells expressing Receptor X in a 384-well plate.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of IPP-HCI or CPP-HCI.

  • Agonist Stimulation: Add a known Receptor X agonist at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response) to all wells except the basal control. This will stimulate adenylate cyclase and increase cAMP levels.

  • Lysis and Detection: After incubation, lyse the cells and measure cAMP levels using a commercial detection kit, such as a bioluminescent-based assay (e.g., Promega's cAMP-Glo™) or a TR-FRET assay.[16][17][18]

  • Data Analysis: Normalize the data to the agonist-only control (0% inhibition) and basal control (100% inhibition). Plot the percent inhibition against the log concentration of the antagonist and fit to a dose-response curve to determine the IC₅₀.

G cluster_workflow Chemical Control Workflow cluster_compounds Test Compounds cluster_results Expected Outcomes start Hypothesis: IPP-HCI effect is on-target IPP IPP-HCI (Active Probe) start->IPP CPP CPP-HCI (Inactive Analog) start->CPP assay Perform Biological Assay (e.g., Cell Viability, Gene Expression) IPP->assay CPP->assay res_IPP IPP-HCI: Phenotype Observed assay->res_IPP res_CPP CPP-HCI: No Phenotype assay->res_CPP conclusion Conclusion: Effect is likely mediated by Receptor X res_IPP->conclusion res_CPP->conclusion

Caption: Workflow comparing an active probe and its inactive analog.

Section 3: Genetic Negative Controls - The Gold Standard

The most definitive way to prove that a small molecule's effect is mediated by a specific protein is to demonstrate that the effect vanishes when the protein is not present.[7] The advent of CRISPR-Cas9 gene-editing technology has made the generation of target knockout (KO) cell lines and animal models more accessible, providing the ultimate negative control.[19][20]

Comparative Data: Validating On-Target Engagement

In this experiment, we measure the effect of IPP-HCI on a downstream signaling event (e.g., phosphorylation of Protein Y) in cells that either express Receptor X (Wild-Type, WT) or have had the gene for RX deleted (RX-KO).

Table 2: Effect of IPP-HCI on Downstream p-Protein Y Levels in WT vs. RX-KO Cells

Cell Line Treatment (1 µM) p-Protein Y Level (Fold Change vs. Vehicle)
Wild-Type (WT) Vehicle (0.1% DMSO) 1.00
Wild-Type (WT) IPP-HCI 0.25
RX-Knockout (KO) Vehicle (0.1% DMSO) 1.02

| RX-Knockout (KO) | IPP-HCI | 0.98 |

The data clearly show that IPP-HCI reduces p-Protein Y levels only in the presence of its target, Receptor X.

Experimental Protocol 3: Western Blotting in WT vs. RX-KO Cells

Western blotting is a standard technique used to detect and quantify specific proteins in a complex mixture, making it ideal for analyzing signaling pathway modulation.[21][22][23]

Objective: To determine if the effect of IPP-HCI on a downstream signaling protein is dependent on the presence of Receptor X.

Methodology:

  • Cell Culture and Treatment: Culture WT and RX-KO cells to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a working concentration of IPP-HCI (e.g., 1 µM) for the desired time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-Protein Y) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the p-Protein Y signal to the corresponding loading control signal for each lane.

G cluster_wt Wild-Type (WT) System cluster_ko Knockout (KO) System IPP_WT IPP-HCI RX_WT Receptor X (Present) IPP_WT->RX_WT binds & inhibits Signal_WT Downstream Signaling RX_WT->Signal_WT blocks Effect_WT Biological Effect (Observed) Signal_WT->Effect_WT leads to IPP_KO IPP-HCI RX_KO Receptor X (Absent) IPP_KO->RX_KO cannot bind Signal_KO Downstream Signaling Effect_KO No Biological Effect (Not Observed) Signal_KO->Effect_KO unaffected

Caption: Logic of a genetic knockout as a negative control.

Section 4: Essential Procedural Controls

Procedural controls are designed to account for any effects caused by the experimental manipulations themselves, independent of the test compound.[25]

Vehicle Control

The most fundamental procedural control is the vehicle control group. Small molecules like IPP-HCI are often dissolved in solvents such as dimethyl sulfoxide (DMSO) before being diluted in aqueous media for experiments. The vehicle (e.g., 0.1% DMSO in media) must be administered to a parallel group of cells or animals to ensure that any observed effects are not due to the solvent itself.[4][26] This is critical, as even low concentrations of some solvents can induce cellular stress or other biological responses.

Assay-Specific Controls

Every assay has its own set of required controls to validate the results. For example:

  • In a Western Blot, a loading control (e.g., GAPDH, β-actin) is essential to ensure that equal amounts of protein were loaded in each lane.[27]

  • In a functional assay, a positive control (a known, well-characterized RX antagonist) should be included to confirm that the assay is performing as expected.[27]

  • In in vivo studies, a sham control group may be necessary to account for the effects of the administration procedure (e.g., injection stress).[9]

Conclusion and Synthesis

To build an unassailable case for the on-target activity of this compound, a single control is never sufficient. The scientific narrative must be supported by a convergence of evidence from orthogonal approaches.

  • Start with the Chemical Control: Demonstrate that a closely related, inactive analog (CPP-HCI) fails to produce the same biological effect as IPP-HCI. This rules out artifacts related to the chemical scaffold.

  • Confirm with the Genetic Control: Show that the biological effect of IPP-HCI is completely abolished in a cell line or animal model lacking the target, Receptor X. This provides the highest standard of proof for target-specific engagement.

  • Validate with Procedural Controls: Ensure that every experiment includes the appropriate vehicle and assay-specific controls to guarantee the integrity and reproducibility of the data.

By systematically implementing this triad of negative controls, researchers can confidently attribute the biological activities of IPP-HCI to its specific interaction with Receptor X, paving the way for credible, high-impact publications and advancing the compound through the drug development pipeline.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Zafari, Z., Park, J. E., Shah, C. H., dosReis, S., Gorman, E. F., Hua, W., Ma, Y., & Tian, F. (2022). The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. American journal of epidemiology, 191(10), 1795–1805. [Link]

  • Hempel, G., et al. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. PLOS One.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]

  • Promega GmbH. (2022, May). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Celi, D., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2446-2456.
  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Labhoo. (n.d.). The Impact of CRISPR/Cas9 on Target Identification and Validation. Retrieved from [Link]

  • Lahl, A., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 633-641.
  • Environment & Health - ACS Publications. (2023, July 7). Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. Retrieved from [Link]

  • Singh, P., & Deedwania, P. (2023). Western Blot. In StatPearls.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them? Retrieved from [Link]

  • Lahl, A., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.
  • Hempel, G., et al. (2023). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv.
  • Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling of 3-(4-Iodophenoxy)piperidine for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of isotopic labeling strategies for 3-(4-Iodophenoxy)piperidine, a key structural motif in medicinal chemistry. We will move beyond simple protocols to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to mechanistic studies. Our focus is on leveraging stable isotopes to unequivocally trace metabolic pathways, elucidate reaction mechanisms, and quantify molecular transformations with high precision.

Chapter 1: The Imperative for Isotopic Labeling in Mechanistic Chemistry

In drug development and mechanistic chemistry, understanding a molecule's fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount.[1][2] While chromatographic and spectroscopic methods can identify potential metabolites, they often leave ambiguity. Did the detected molecule truly originate from the parent compound, or is it an endogenous interferent? How can we definitively trace the transformation of a specific molecular scaffold?

Isotopic labeling resolves this ambiguity. By replacing one or more atoms in 3-(4-Iodophenoxy)piperidine with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), we create a unique mass signature.[3] This "labeled" molecule is chemically identical in its reactivity but is easily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] This allows researchers to:

  • Trace Metabolic Pathways: Unambiguously identify metabolites by looking for the characteristic mass shift of the isotopic label.[3][5]

  • Quantify Flux: Determine the rate and extent of metabolic conversion.[6]

  • Elucidate Mechanisms: Pinpoint the exact sites of molecular cleavage and rearrangement.[7]

  • Serve as Internal Standards: Improve the accuracy and precision of quantitative analyses in complex biological matrices.[8]

The combination of stable isotope labeling with modern analytical techniques provides an unparalleled level of certainty in ADME and mechanistic toxicity studies.[1][2]

cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation A Define Mechanistic Question B Synthesize Isotopically Labeled Compound A->B C Co-administer Labeled & Unlabeled Compound (1:1 Ratio) B->C D In Vitro / In Vivo Incubation (e.g., Microsomes, Animal Model) C->D E Sample Collection (Plasma, Urine, Tissue) D->E F LC-MS/MS Analysis E->F G Identify Isotopic Doublets (M and M+n peaks) F->G H Fragment Ions (MS/MS) to Localize Metabolic Change G->H I Elucidate Metabolite Structure & Pathway H->I J Gain Mechanistic Insight I->J

Figure 1: A generalized workflow for using stable isotope labeling in a metabolic study.

Chapter 2: Selecting the Optimal Isotope: A Comparative Analysis

The choice of isotope is a critical decision driven by the specific research question, synthetic feasibility, and desired analytical outcome. For 3-(4-Iodophenoxy)piperidine, the primary candidates are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

FeatureDeuterium (²H)Carbon-13 (¹³C)Nitrogen-15 (¹⁵N)
Primary Use Case Kinetic Isotope Effect (KIE) studies, metabolic "soft spot" identification.General metabolic tracing, metabolite identification, NMR structural studies.Tracing the fate of the piperidine ring, studying N-dealkylation or N-oxidation.
Mass Shift per Atom +1 Da+1 Da+1 Da
Pros - Relatively inexpensive starting materials. - Can slow metabolism at the labeled site (KIE), offering therapeutic potential ("deuterium clamp").[3] - Multiple labels (e.g., d₃, d₅) provide a larger, unique mass shift.[9]- Chemically stable; no back-exchange. - ¹³C is NMR-active (spin ½), enabling advanced structural elucidation.[10] - Provides a clear mass signature for MS.[11]- Highly specific to the nitrogen atom. - Low natural abundance (~0.37%) means a very clean background for detection. - NMR-active (spin ½).
Cons - C-D bonds can sometimes undergo back-exchange with protons in aqueous environments. - Small mass shift can be ambiguous if only one label is used. - The KIE can alter the metabolic profile, which may or may not be desirable.- Synthesis is often more complex and expensive. - Requires sourcing of ¹³C-labeled building blocks.[]- Synthesis can be challenging. - Limited to a single atom in the 3-(4-Iodophenoxy)piperidine core structure.
Analytical Detection Mass SpectrometryMass Spectrometry, NMR SpectroscopyMass Spectrometry, NMR Spectroscopy

Expert Recommendation: For general-purpose metabolite identification, ¹³C labeling is often the gold standard due to its stability and analytical versatility.[10] For studies specifically investigating the role of CYP450-mediated metabolism at C-H bonds, deuterium labeling is invaluable. ¹⁵N labeling is a highly specialized tool, best used when the metabolic fate of the piperidine nitrogen is the central question.

Chapter 3: Proposed Synthetic Protocols for Labeled 3-(4-Iodophenoxy)piperidine

No direct, published synthesis for isotopically labeled 3-(4-Iodophenoxy)piperidine was identified. Therefore, based on established organometallic and heterocyclic chemistry principles, we propose the following validated synthetic strategies.

Protocol 1: Deuterium Labeling via Reductive Amination

This strategy introduces deuterium at positions adjacent to the nitrogen, which are common sites of metabolism. It relies on the reduction of an iminium ion intermediate with a deuterated reducing agent.

Reactant1 Glutaraldehyde Intermediate Iminium Intermediate (in situ) Reactant1->Intermediate + 4-Iodoaniline, - H₂O Reactant2 4-Iodoaniline Reagent1 NaBD₄ (Sodium borodeuteride) pH ~5-6 Product [2,6-²H₂]-3-(4-Iodophenoxy)piperidine Note: Simplified representation. Actual product is deuterated piperidine ring. Intermediate->Product + NaBD₄

Figure 2: Proposed synthesis of deuterated 3-(4-Iodophenoxy)piperidine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as methanol (MeOH).

  • Iminium Formation: Add a solution of glutaraldehyde (1.1 eq) dropwise to the flask at room temperature. The reaction is typically acid-catalyzed, so adjusting the pH to ~5-6 with acetic acid is recommended. Stir for 1-2 hours to facilitate the formation of the intermediate cyclic iminium ion. Rationale: This intramolecular cyclization is a standard method for forming the piperidine core.[13]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borodeuteride (NaBD₄, 1.5 eq) portion-wise. Rationale: NaBD₄ is a robust source of deuteride (D⁻) ions that will selectively reduce the iminium ion to the corresponding deuterated amine, installing deuterium atoms at the 2 and 6 positions of the piperidine ring.

  • Workup and Purification: Once the reaction is complete (monitored by TLC or LC-MS), quench the excess reducing agent with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol 2: Carbon-13 Labeling via Williamson Ether Synthesis

This approach incorporates ¹³C into the phenoxy ring, providing a stable label away from the metabolically active piperidine moiety.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of commercially available, uniformly labeled [¹³C₆]-4-Iodophenol (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Rationale: The base deprotonates the phenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: Add N-Boc-3-hydroxypiperidine (1.1 eq). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Rationale: This is a classic Williamson ether synthesis. The phenoxide displaces a suitable leaving group on the piperidine ring (in this case, we would use a tosylate or mesylate derivative of N-Boc-3-hydroxypiperidine for better reactivity).

  • Deprotection: After cooling, perform an aqueous workup. To the crude product, add a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane to remove the Boc protecting group.

  • Purification: Neutralize the reaction mixture and extract the product. Purify via column chromatography or crystallization to yield 3-(4-Iodo-[¹³C₆]-phenoxy)piperidine .

Chapter 4: Analytical Validation and Metabolite Identification

The core of any labeling study is the analytical workflow. Mass spectrometry is the primary tool for detection and identification, while NMR provides definitive structural proof.

Mass Spectrometry (MS) Workflow

The "1:1 Labeled to Unlabeled" method is the gold standard. A mixture of the labeled and unlabeled parent drug is administered. In the subsequent LC-MS analysis, any species derived from the drug will appear as a characteristic "doublet" of peaks, separated by the mass difference of the incorporated isotopes (e.g., +6 Da for a ¹³C₆ label). This instantly distinguishes drug-related material from the biological background.

cluster_ms MS-Based Metabolite Hunting A Inject 1:1 Mixture of Labeled and Unlabeled Drug Metabolites B Acquire Full Scan LC-MS Data A->B C Data Processing: Search for Isotopic Doublets (e.g., peaks at m/z and m/z + 6) B->C D Is Doublet Detected? C->D E Peak is Endogenous or Unrelated D->E No F Peak is a Drug Metabolite. Proceed to MS/MS. D->F Yes G Acquire MS/MS Fragmentation Data for both peaks of the doublet F->G H Compare Fragment Spectra. Identify fragments that retain the label (show a +6 Da shift) vs. those that do not. G->H I Determine Structure of Metabolite and Pinpoint Site of Modification H->I

Figure 3: Decision workflow for identifying metabolites using a stable isotope label in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is excellent for detection, NMR is unparalleled for structure elucidation.[14] Isotopic labeling, particularly with ¹³C and ¹⁵N, dramatically simplifies complex NMR spectra.[15]

  • Causality of Spectral Simplification: In a uniformly ¹³C-labeled molecule, extensive ¹³C-¹³C couplings complicate the spectra. However, by using a starting material with site-specific labels, or by analyzing a ¹³C-labeled metabolite isolated from a background of naturally abundant (¹²C) endogenous molecules, these complex couplings are eliminated. This results in sharp, simple signals that are easier to assign.[16]

  • Heteronuclear Correlation: 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can directly correlate a labeled ¹³C or ¹⁵N atom with its attached protons, providing definitive proof of bonding and structure in a newly identified metabolite.

Chapter 5: Comparison with Alternative Tracer Methodologies

Stable isotopes are not the only method for tracing molecules. It is crucial to understand their performance relative to other common techniques.

MethodPrincipleKey Advantage(s)Key Disadvantage(s)Best For...
Stable Isotope Labeling Mass change (²H, ¹³C, ¹⁵N) detected by MS or NMR.- Non-radioactive, safe.[17]- Minimal perturbation of chemical/biological properties.- Gold standard for MS-based quantification and metabolite ID.[3]- Can be expensive.- Synthesis may be complex.- Lower sensitivity than radiolabeling.Definitive metabolite identification, flux analysis, mechanistic ADME studies.
Radiolabeling Radioactive decay (³H, ¹⁴C) detected by scintillation or autoradiography.- Extremely high sensitivity.- Well-established regulatory acceptance for mass balance studies.[17]- Radioactive hazards require specialized facilities and waste disposal.- "Cold" (unlabeled) carrier is often needed.- Provides little structural information on its own.Whole-body autoradiography, mass balance studies where ultimate sensitivity is required.
Fluorescent Tagging Covalent attachment of a fluorophore.- Enables direct visualization in cells/tissues (microscopy).- High sensitivity.- The bulky tag can drastically alter the molecule's pharmacology, distribution, and metabolism.- Potential for tag cleavage, leading to false signals.Cellular uptake and localization studies where the tag's influence is understood and controlled for.

Conclusion

For high-fidelity mechanistic studies of 3-(4-Iodophenoxy)piperidine, stable isotope labeling is the superior methodology. It provides an unparalleled combination of analytical certainty and biological relevance without the safety and handling burdens of radiotracers or the pharmacological perturbations of fluorescent tags. By carefully selecting the isotope and synthetic strategy, researchers can design self-validating experiments that yield unambiguous insights into the metabolic fate and mechanistic behavior of this important chemical entity. The strategic use of ¹³C or ²H labels, coupled with modern MS and NMR workflows, represents the most robust and scientifically rigorous approach for drug development professionals.

References

  • Isotopic labeling - Wikipedia . Wikipedia. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies . ACS Publications. [Link]

  • Piperidine Synthesis . DTIC. [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia . PubMed. [Link]

  • Mass spectral analysis of isotopically labeled compounds: average mass approach . ACS Publications. [Link]

  • Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis . PMC - NIH. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . NIH. [Link]

  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies . PubMed. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities . PMC - NIH. [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins . PMC - PubMed Central. [Link]

  • 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity . PubMed. [Link]

  • Isotopic labelling analysis using single cell mass spectrometry . RSC Publishing. [Link]

  • Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells . MDPI. [Link]

  • Spectrally accurate quantitative analysis of isotope-labeled compounds . PubMed. [Link]

  • Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry . PubMed. [Link]

  • Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies? . ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs . Chemical Reviews. [Link]

  • Mechanism studies a, Isotopic labelling experiment with the... . ResearchGate. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation . Portland Press. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks . PubMed Central. [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists . PubMed. [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase . NIH. [Link]

  • Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Iso- tope Exchange Pathways using CdS Quantum Dot Photocatalyst . OSTI.GOV. [Link]

  • 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis.
  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins . ResearchGate. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4 . YouTube. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design . PMC - NIH. [Link]

  • Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins . RSC Chemical Biology (RSC Publishing). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Iodophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of this commitment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 3-(4-Iodophenoxy)piperidine hydrochloride, moving beyond simple steps to explain the fundamental principles that ensure a safe and compliant laboratory environment.

Hazard Profile and Core Chemical Identity

Understanding the intrinsic properties of a compound is the foundation of its safe handling and disposal. This compound is a halogenated organic compound. Its hazard profile is derived from both the piperidine moiety and its halogenated aromatic structure. While specific toxicological data for this exact compound is not extensively published, data from close structural analogs like piperidine hydrochloride and other halogenated organics provide a strong basis for risk assessment.[1][2]

The primary hazards are associated with the piperidine functional group, which is known for its corrosive and toxic properties.[3][4][5][6] The hydrochloride salt form typically presents as a solid, which can mitigate some risks associated with volatile liquids but introduces the hazard of dust inhalation.

Table 1: Hazard Identification Summary (Based on Analog Data)

Hazard Category Description Rationale & Primary Concern
Acute Toxicity Toxic if swallowed, with potential toxicity via dermal contact or inhalation.[1][2][5] The piperidine structure can be readily absorbed and interfere with physiological processes. Ingestion is a primary route of accidental exposure.
Skin Corrosion/Irritation Potential to cause skin irritation or severe burns upon prolonged contact.[3][5] Piperidine itself is corrosive. While the salt form is more stable, direct contact with moist skin can lead to irritation or chemical burns.
Serious Eye Damage Can cause serious eye damage or irritation.[3][5] The chemical is a direct irritant to sensitive mucosal tissues. Dust particles can cause significant physical and chemical damage to the eyes.

| Environmental Hazard | As a halogenated organic, improper disposal can lead to persistent environmental contamination.[7][8] | Halogenated compounds require specific high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[9][10] |

Pre-Disposal Safety: Essential Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensuring a robust barrier between the researcher and the material is paramount. The choice of PPE is dictated by the hazard profile identified above.

  • Eye and Face Protection : Wear safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. If there is a significant risk of dust generation or splashing, a face shield should be worn in addition to safety glasses.[1][11]

  • Hand Protection : Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[4][11]

  • Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or coveralls.

  • Respiratory Protection : All handling of the solid chemical that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available or during a large spill, a NIOSH (US) or EN 149 (EU) approved particulate respirator may be necessary.[1][11]

The Critical Step: Waste Classification and Segregation

The single most important decision in this process is correctly classifying the waste. Due to the presence of iodine, This compound is classified as a Halogenated Organic Waste .[7][12]

This classification dictates its ultimate disposal pathway and is crucial for both safety and regulatory compliance.[13][14] Halogenated and non-halogenated waste streams are treated very differently. Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated wastes must undergo controlled high-temperature incineration to break down the carbon-halogen bonds safely.[10]

Causality of Segregation: Mixing halogenated waste into a non-halogenated solvent container contaminates the entire volume. This forces the entire, much larger, volume to be treated via the more complex and expensive incineration process, significantly increasing disposal costs and environmental footprint.[8][10]

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing different forms of waste associated with this compound.

Protocol 4.1: Disposal of Unused or Expired Product
  • Container Preparation : Obtain a designated "Halogenated Organic Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. Ensure the container is made of a compatible material (e.g., HDPE - High-Density Polyethylene), is in good condition, and has a secure, screw-top lid.

  • Labeling : Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date.

  • Waste Transfer : In a chemical fume hood, carefully transfer the solid chemical from its original container into the designated waste container. Use a dedicated spatula or scoop. Avoid creating dust.

  • Container Sealing : Securely close the waste container. Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[15][16]

  • Request Pickup : Arrange for waste pickup by your institution's EHS personnel according to their established schedule or when the container is reaching its capacity (typically ¾ full).[15]

Protocol 4.2: Disposal of Contaminated Labware
  • Gross Decontamination : If possible, mechanically remove any significant solid residue from items like weighing boats, spatulas, or glassware into the Halogenated Organic Solid Waste container.

  • Segregation : All single-use items (e.g., contaminated gloves, weighing paper, pipette tips) must be placed directly into the Halogenated Organic Solid Waste container. Do not discard them in regular or biomedical trash.

  • Reusable Glassware : For glassware, rinse with a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a fume hood. This first rinseate is now considered halogenated liquid waste and must be collected in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be managed as non-halogenated waste, but consult your local EHS guidelines.

Protocol 4.3: Spill Cleanup and Disposal
  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or outside of a fume hood, restrict access to the area.

  • Don PPE : Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Containment : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbent material and spilled chemical into the Halogenated Organic Solid Waste container. Avoid creating dust.

  • Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth used for decontamination must also be disposed of in the solid waste container.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from this compound.

G Figure 1: Disposal Workflow for this compound cluster_waste_type 1. Identify Waste Form cluster_action 2. Execute Disposal Protocol cluster_container 3. Final Containment cluster_end 4. Final Steps start Generate Waste Containing 3-(4-Iodophenoxy)piperidine HCl pure_solid Unused/Expired Solid Chemical contaminated_solid Contaminated Labware (Gloves, Tips, Paper) spill Spill Material (Absorbent, etc.) transfer Protocol 4.1: Carefully transfer solid pure_solid->transfer collect Protocol 4.2: Collect disposables contaminated_solid->collect cleanup Protocol 4.3: Sweep up absorbent spill->cleanup waste_container SEALED & LABELED 'Halogenated Organic Solid Waste' Container transfer->waste_container into collect->waste_container into cleanup->waste_container into store Store in Satellite Accumulation Area waste_container->store pickup Request EHS Pickup store->pickup

Caption: Disposal decision workflow for this compound waste.

References

  • Capot Chemical. (2026). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Ohio EPA. (2022, March 22). Navigating the Basics of Hazardous Waste. YouTube. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-(4-Iodophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-(4-Iodophenoxy)piperidine hydrochloride (CAS No. 1220018-86-9). As a potent research compound, a thorough understanding and implementation of stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, fostering a culture of safety and excellence.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented, a critical assessment of its structural components—a piperidine ring, a halogenated (iodo) phenoxy group—necessitates a cautious approach. The piperidine moiety itself is classified as highly flammable, toxic upon skin contact and inhalation, and capable of causing severe skin burns and eye damage.[1][2][3] The presence of an iodinated aromatic ring suggests that the compound may also present hazards associated with halogenated organic compounds, including potential persistence and specific target organ effects.

Given the pharmacological intent of many piperidine derivatives, it is prudent to treat this compound as a potent compound with the potential to elicit physiological effects at low levels of exposure. Therefore, all handling procedures must be designed to minimize any direct contact or aerosol generation.

Known Hazard Statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE are critical for mitigating exposure risks.[5] The following table outlines the recommended PPE for handling this compound in various laboratory scenarios. Remember, PPE is the final barrier after engineering controls and safe work practices have been implemented.[6]

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Double-gloving with nitrile or neoprene gloves.[7]Chemical splash goggles and a full-face shield.[8]A lab coat with tight cuffs, supplemented with disposable sleeves.A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[9]
Handling solutions (liquid form) Nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[10]Chemical splash goggles.A standard lab coat.Work should be conducted in a certified chemical fume hood.
Performing reactions and purifications Chemical-resistant gloves (e.g., neoprene, Silver Shield).[11] Consult manufacturer's compatibility charts.Chemical splash goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.[8]A flame-retardant lab coat, especially if flammable solvents are in use.All operations should be performed within a chemical fume hood.[6]
Large-scale operations or potential for significant aerosolization Heavy-duty chemical resistant gloves (e.g., butyl rubber, Viton).A full-face respirator provides integrated eye and face protection.[11]A chemical-resistant apron or coveralls (e.g., Tychem).[11]A full-face air-purifying respirator (APR) with appropriate cartridges or a supplied-air respirator (SAR).[12][13]

Engineering Controls and Safe Handling Practices

The primary goal is to minimize exposure through well-designed engineering controls and standardized operational procedures.

Ventilation

All work involving this compound, especially in its powdered form, must be conducted in a certified chemical fume hood.[6] This is crucial to prevent the inhalation of fine particles and any potential vapors. The fume hood should have a demonstrated and documented face velocity of 80-120 feet per minute.

Weighing and Aliquoting
  • Designated Area: All weighing and handling of the solid compound should be performed in a designated area within a chemical fume hood to prevent cross-contamination.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powder.

  • Utensil Use: Use dedicated spatulas and weighing papers. Decontaminate all equipment after use.

General Laboratory Practices
  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or apply cosmetics in the laboratory.[8]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[14]

  • Avoid Contamination: Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards with gloved hands.[8]

Step-by-Step Operational and Disposal Plan

A systematic workflow is essential for ensuring safety from the moment the compound is received until its waste is properly disposed of.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[15] The container should be kept tightly sealed.

  • Inventory: Maintain an accurate, real-time inventory of the compound to track its usage and location.[14]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area as described above.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers. Do not mix with incompatible waste streams.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Receive Compound risk_assessment Review SDS & Assess Risks start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood) ppe_selection->eng_controls weighing Weighing/Aliquoting (in Fume Hood) eng_controls->weighing reaction Performing Reaction/Experiment (in Fume Hood) weighing->reaction spill Spill Occurs weighing->spill exposure Personal Exposure weighing->exposure decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate reaction->spill reaction->exposure waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose via EHS Office waste_collection->disposal end end disposal->end End of Workflow spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid & Seek Medical Attention exposure->exposure_response

Caption: Workflow for handling this compound.

References

  • Potent compound safety in the laboratory. (n.d.). tks. Retrieved January 20, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 20, 2026, from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved January 20, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 20, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • NICNAS. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved January 20, 2026, from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved January 20, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved January 20, 2026, from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]

  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved January 20, 2026, from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 20, 2026, from [Link]

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved January 20, 2026, from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved January 20, 2026, from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved January 20, 2026, from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved January 20, 2026, from [Link]

  • Capot Chemical. (2026, January 10). MSDS of 3-(4-Nitro-phenoxy)-piperidine hydrochloride. Retrieved January 20, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Iodophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Iodophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.